Tetrahydro-2H-pyran-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYJGUNNJIDROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174921 | |
| Record name | Tetrahydro-4H-pyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2081-44-9 | |
| Record name | Tetrahydro-2H-pyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2081-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4H-pyran-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002081449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-4H-pyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-4H-pyran-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDRO-4H-PYRAN-4-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ9W8N9YQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Tetrahydro-2H-pyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Tetrahydro-2H-pyran-4-ol (CAS No: 2081-44-9). The data and protocols presented herein are collated from established chemical databases and literature, offering a foundational resource for its application in research and development.
Physicochemical Properties
This compound is a cyclic ether and a secondary alcohol.[1][2] At room temperature, it typically presents as a colorless to pale yellow liquid with a faint, sweet odor.[1][2] Its molecular structure, featuring a hydroxyl group and an ether linkage, imparts polarity and the ability to act as a hydrogen bond donor and acceptor. This polarity is a key determinant of its solubility characteristics.[1][3]
The following table summarizes the key physical properties of this compound.
| Property | Value | Conditions / Notes | Source |
| Molecular Formula | C₅H₁₀O₂ | [1][2][4][5] | |
| Molecular Weight | 102.13 g/mol | [4][5][6] | |
| Appearance | Colorless to pale yellow liquid | Room Temperature | [1][2][6] |
| Density | 1.071 g/mL | at 25 °C | [7] |
| 1.0776 g/cm³ | at 12.5 °C | [6] | |
| Boiling Point | 87 °C | at 15 mmHg | [7] |
| 60.5 °C | at 0.7 Torr | [6] | |
| 452.48 K (179.33 °C) | Normal boiling point (Joback Method prediction) | [4] | |
| Melting Point | 240.88 K (-32.27 °C) | Joback Method prediction | [4] |
| Flash Point | 88 °C (190.4 °F) | Closed cup | [7] |
| Refractive Index | n20/D 1.462 | [6][7] | |
| Vapor Pressure | 0.227 mmHg | at 25 °C | [6] |
| Water Solubility | Very soluble | [1] | |
| pKa | 14.61 ± 0.20 | Predicted | [1] |
| LogP (Octanol/Water) | -0.1 | XLogP3 | [5][6] |
| 0.158 | Crippen Method | [4] |
Experimental Protocols
The determination of the physical properties of organic compounds like this compound relies on standardized laboratory techniques.[8][9] Below are detailed methodologies for measuring key parameters.
The boiling point is a fundamental physical property, defined as the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[8] Simple distillation is a common method for its determination and for the purification of liquids.[8]
Objective: To determine the boiling point of this compound at a specific pressure.
Apparatus:
-
Round-bottom flask
-
Distillation head (still head) with thermometer port
-
Thermometer
-
Condenser (Liebig, Graham, or Allihn)
-
Receiving flask (e.g., Erlenmeyer flask or round-bottom flask)
-
Heating mantle or oil bath
-
Boiling chips
-
Clamps and stands
-
Tubing for condenser water flow
Procedure:
-
Assembly: Set up the simple distillation apparatus securely in a fume hood.[8] The round-bottom flask is placed on the heating source. The distillation head is fitted to the flask, and the thermometer is inserted into the head. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor distilling.[8]
-
Charging the Flask: Add a measured volume of this compound to the round-bottom flask, along with a few boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.
-
Distillation: Begin heating the flask gently. As the liquid heats, vapors will rise and, upon reaching the thermometer, the temperature reading will increase.
-
Equilibrium: The temperature will stabilize at the boiling point of the liquid.[8] This is the temperature at which a constant condensation of vapor is observed on the thermometer bulb.
-
Data Recording: Record the stable temperature reading as the boiling point. Also, record the ambient atmospheric pressure, as boiling point is pressure-dependent. For measurements at reduced pressure (vacuum distillation), a manometer is required.
-
Collection: The vapor passes into the condenser, where it cools and liquefies, and the resulting distillate is collected in the receiving flask.[8]
Density is the mass of a substance per unit volume.[9] It is a characteristic property that can aid in substance identification.
Objective: To determine the density of this compound at a specific temperature.
Apparatus:
-
Pycnometer (specific gravity bottle) or a precise graduated cylinder
-
Analytical balance (accurate to ±0.001 g)
-
Thermometer
-
Water bath for temperature control
Procedure:
-
Mass of Empty Pycnometer: Clean and thoroughly dry the pycnometer. Measure and record its mass (m₁) using an analytical balance.
-
Mass of Pycnometer with Sample: Fill the pycnometer with this compound. To ensure the measurement is at a specific temperature (e.g., 25 °C), place the filled pycnometer in a temperature-controlled water bath until it reaches thermal equilibrium. Add or remove liquid as necessary to ensure the volume is exact, then dry the outside of the pycnometer and measure its total mass (m₂).
-
Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with deionized water, bring it to the same temperature as the sample measurement, and measure its total mass (m₃).
-
Calculations:
-
Mass of the sample = m₂ - m₁
-
Mass of the water = m₃ - m₁
-
Volume of the pycnometer (at the specified temperature) = (Mass of water) / (Density of water at that temperature). The density of water at various temperatures is well-documented.
-
Density of the sample = (Mass of the sample) / (Volume of the pycnometer).
-
Visualization
The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound using a simple distillation setup.
Caption: Workflow for Boiling Point Determination.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 2081-44-9: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. chemeo.com [chemeo.com]
- 5. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. テトラヒドロ-4-ピラノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. docsity.com [docsity.com]
An In-depth Technical Guide to Tetrahydro-2H-pyran-4-ol (CAS: 2081-44-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-pyran-4-ol, with the CAS registry number 2081-44-9, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and organic synthesis.[1] Structurally, it features a six-membered tetrahydropyran (B127337) ring with a hydroxyl group at the 4-position. This compound serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its utility is largely attributed to the presence of the hydroxyl group, which allows for a variety of chemical transformations, and the tetrahydropyran ring, a common scaffold in many biologically active compounds.[1] This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis protocols, biological activities, and safety information for this compound.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid or oil with a faint, sweet odor.[1][2] It is miscible with water and soluble in polar organic solvents such as ethanol (B145695) and methanol (B129727).[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2081-44-9 | [3] |
| Molecular Formula | C5H10O2 | [3] |
| Molecular Weight | 102.13 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid/oil | [1][2] |
| Density | 1.071 g/mL at 25 °C | [4] |
| Boiling Point | 87 °C at 15 mmHg | [4] |
| Flash Point | 190 °F (88 °C) | [4] |
| Refractive Index (n20/D) | 1.462 | [4] |
| Water Solubility | Very soluble | [2] |
| pKa | 14.61 ± 0.20 (Predicted) | [2] |
| LogP (Octanol/Water Partition Coefficient) | 0.158 (Calculated) | [5] |
| Vapor Pressure | 0.227 mmHg at 25°C | [4] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from 1H NMR, 13C NMR, IR, and Mass Spectrometry are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 1.60-1.75 (m, 2H), 1.80-1.95 (m, 2H), 3.40-3.55 (m, 2H), 3.85-4.00 (m, 3H, includes -OH) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 33.5, 63.8, 67.9 | |
| Infrared (IR) | Key Peaks (cm⁻¹): 3350 (O-H stretch, broad), 2950 (C-H stretch), 1080 (C-O stretch) | |
| Mass Spectrometry (EI) | m/z (%): 102 (M+), 84, 73, 58, 43 |
Synthesis of this compound
This compound can be synthesized through several routes. Two common and effective methods are the Prins reaction of 3-buten-1-ol (B139374) with formaldehyde (B43269) and the reduction of tetrahydropyran-4-one.
Experimental Protocol: Prins Reaction
The Prins reaction provides a direct method for the cyclization to form the tetrahydropyran ring.[6][7]
Workflow for Prins Reaction Synthesis
Caption: Synthesis of this compound via Prins Reaction.
Methodology:
-
To a stirred solution of 3-buten-1-ol (e.g., 1.0 equivalent) in formic acid, add trioxane (e.g., 0.4 equivalents).
-
Heat the reaction mixture under a nitrogen atmosphere at approximately 80°C for 4-8 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Add methanol and a catalytic amount of methanesulfonic acid.
-
Heat the mixture to facilitate solvolysis and remove the formate (B1220265) ester byproduct by distillation.
-
After solvolysis is complete, neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure this compound.[2]
Experimental Protocol: Reduction of Tetrahydropyran-4-one
This method involves the reduction of the corresponding ketone, which is a common and high-yielding transformation.[3]
Workflow for Reduction Synthesis
Caption: Synthesis of this compound via Ketone Reduction.
Methodology:
-
Dissolve tetrahydropyran-4-one (e.g., 1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (e.g., 1.0-1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0°C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
If necessary, purify the resulting oil by flash column chromatography on silica (B1680970) gel to afford pure this compound.[3]
Applications in Drug Development
The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound is a key starting material for introducing this scaffold. One of the most significant applications is in the development of kinase inhibitors, particularly inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5).
Biological Activity: ALK5 Inhibition
The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in diseases such as cancer and fibrosis. ALK5 is a serine/threonine kinase receptor that, upon binding of TGF-β, initiates a signaling cascade through the phosphorylation of Smad proteins (Smad2 and Smad3). These phosphorylated Smads then complex with Smad4, translocate to the nucleus, and regulate gene transcription.
Derivatives of this compound have been synthesized and identified as potent and selective inhibitors of ALK5.[8][9] These inhibitors typically bind to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of its downstream targets and thereby blocking the TGF-β signaling cascade. This mechanism of action has shown therapeutic potential in preclinical models of cancer and fibrotic diseases.[8] For example, certain 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives have demonstrated potent ALK5 inhibitory activity and significant tumor growth inhibition in xenograft models.[8]
TGF-β/ALK5 Signaling Pathway and Inhibition
Caption: Inhibition of the TGF-β/ALK5 signaling pathway by a this compound derivative.
Experimental Workflow: Synthesis of a Bioactive Derivative
The following is a representative workflow for the synthesis of a 4-(pyrazol-3-yl)-pyridine derivative, a class of compounds that has shown promise as ALK5 inhibitors. This multi-step synthesis utilizes this compound as a key building block.
Workflow for ALK5 Inhibitor Synthesis
Caption: Multi-step synthesis of a pyrazole-based ALK5 inhibitor.
Safety and Toxicology
This compound is considered to have low acute toxicity. However, it is classified as an irritant and can cause irritation to the eyes, skin, and respiratory system upon prolonged or repeated exposure.[4] It is harmful if swallowed or inhaled.[4] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[4] There is no conclusive evidence to classify it as a carcinogen.[4]
Table 3: Safety and Hazard Information
| Hazard Information | GHS Classification and Statements | Reference(s) |
| Pictograms | GHS07 (Irritant) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Toxicity | Limited data available. A read-across approach on an analogue suggests no genotoxic potential. | [10] |
References
- 1. rsc.org [rsc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 8. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-Depth Technical Guide to Tetrahydro-2H-pyran-4-ol: Chemical Structure, Stereochemistry, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and spectroscopic properties of Tetrahydro-2H-pyran-4-ol. Additionally, it outlines detailed experimental protocols for its synthesis and a general workflow for the preliminary assessment of its biological activity, a crucial aspect for its potential application in drug discovery and development.
Chemical Structure and Nomenclature
This compound, a heterocyclic organic compound, is characterized by a six-membered saturated ring containing one oxygen atom and a hydroxyl group at the C4 position.[1] Its systematic IUPAC name is oxan-4-ol .[2]
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | oxan-4-ol |
| Common Names | Tetrahydro-4-pyranol, 4-Hydroxytetrahydropyran |
| CAS Number | 2081-44-9 |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| Canonical SMILES | C1COCCC1O |
| InChI | InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 |
| InChIKey | LMYJGUNNJIDROI-UHFFFAOYSA-N |
Stereochemistry and Conformational Analysis
The tetrahydropyran (B127337) ring of this compound adopts a stable chair conformation, which is significantly lower in energy than other possible conformations like the boat or twist-boat forms. Computational studies on the parent tetrahydro-2H-pyran molecule indicate that the chair conformer is more stable than the 2,5-twist conformer by approximately 5.8-6.1 kcal/mol and the 1,4-boat conformer by about 6.2-7.2 kcal/mol.[3]
The hydroxyl group at the C4 position can exist in either an axial or equatorial orientation. The relative stability of these two conformers is determined by steric and electronic factors. Generally, for monosubstituted cyclohexanes, the equatorial position is favored for bulky substituents to minimize 1,3-diaxial interactions.[4] In the case of this compound, the equatorial conformer is generally considered to be the more stable of the two due to reduced steric hindrance.
The interconversion between the axial and equatorial conformers occurs rapidly at room temperature through a process known as ring flipping.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various chemical and biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Faint, slightly sweet | [1] |
| Boiling Point | 60.5 °C @ 0.7 Torr | |
| pKa | 14.61 ± 0.20 (Predicted) | |
| Refractive Index (n20/D) | 1.462 (lit.) | |
| Water Solubility | Very soluble | |
| LogP | -0.1 |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 3: 1H and 13C NMR Spectral Data of this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1H NMR | ~3.8 | m | H-2, H-6 (equatorial) |
| ~3.4 | m | H-2, H-6 (axial) | |
| ~3.9 | m | H-4 | |
| ~1.8 | m | H-3, H-5 (equatorial) | |
| ~1.5 | m | H-3, H-5 (axial) | |
| Variable | br s | -OH | |
| 13C NMR | ~67 | C-2, C-6 | |
| ~64 | C-4 | ||
| ~35 | C-3, C-5 |
Note: Exact chemical shifts may vary depending on the solvent and experimental conditions. The assignments are based on typical values for similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1100 | Strong | C-O stretch (ether) |
| ~1050 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Major Fragments in the Mass Spectrum of this compound
| m/z | Interpretation |
| 102 | Molecular Ion [M]+ |
| 84 | [M - H₂O]+ |
| 57 | [C₃H₅O]+ |
| 43 | [C₂H₃O]+ |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are the reduction of tetrahydropyran-4-one and the Prins reaction.
This method involves the reduction of the ketone functionality to a secondary alcohol.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydropyran-4-one (1.0 eq) in methanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (B1222165) (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
The Prins reaction involves the acid-catalyzed reaction of an alkene (e.g., 3-buten-1-ol) with an aldehyde (e.g., formaldehyde).
Protocol:
-
Reaction Setup: In a pressure tube, combine 3-buten-1-ol (1.0 eq) and paraformaldehyde (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C for several hours.
-
Work-up: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.
Biological Activity and Future Directions
While the tetrahydropyran scaffold is present in numerous biologically active natural products and synthetic compounds, there is limited direct research on the biological activities of this compound itself. However, derivatives of the closely related tetrahydro-4H-pyran-4-one have shown promising anticancer and anti-inflammatory properties.[5] This suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.
A general workflow for the initial biological screening of this compound is proposed below.
Further research into the biological effects and metabolic fate of this compound is warranted. Its simple structure and the presence of a reactive hydroxyl group make it an attractive starting material for the development of new chemical entities with potential therapeutic applications.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Collection - An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. benchchem.com [benchchem.com]
Spectroscopic Profile of Tetrahydro-2H-pyran-4-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Tetrahydro-2H-pyran-4-ol (CAS No: 2081-44-9), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols are also provided to ensure reproducibility and aid in the design of related analytical methods.
Spectroscopic Data Summary
The empirical formula for this compound is C₅H₁₀O₂, with a molecular weight of 102.13 g/mol . The structural and spectroscopic data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.9-4.0 | m | H-2a, H-6a (axial) |
| ~3.4-3.5 | m | H-2e, H-6e (equatorial) |
| ~3.8 | m | H-4 (methine) |
| ~1.8-1.9 | m | H-3a, H-5a (axial) |
| ~1.5-1.6 | m | H-3e, H-5e (equatorial) |
| Variable | br s | -OH |
¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~66-68 | C-4 |
| ~63-65 | C-2, C-6 |
| ~33-35 | C-3, C-5 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description | Functional Group |
| 3600-3200 (broad) | O-H stretch | Alcohol |
| 2960-2850 | C-H stretch | Alkane |
| 1150-1050 | C-O stretch | Ether/Alcohol |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 102 | ~5 | [M]⁺ (Molecular Ion) |
| 84 | ~40 | [M - H₂O]⁺ |
| 57 | 100 | [C₃H₅O]⁺ |
| 43 | ~80 | [C₂H₃O]⁺ |
| 41 | ~75 | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. Instrument parameters may require optimization based on the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent peak.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used. A larger number of scans (e.g., 128 or more) and a suitable relaxation delay are often necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid/Thin Film):
-
Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small drop of the sample directly onto the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Place the sample holder (for salt plates) or the ATR accessory into the spectrometer's sample compartment.
-
Acquire a background spectrum of the empty instrument (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Label the significant absorption bands with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile compound like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.
-
If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject it into the GC. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.
-
-
Ionization and Mass Analysis (Electron Ionization - EI):
-
The sample molecules are introduced into the ion source, which is under high vacuum.
-
A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.
-
The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
An electron multiplier or other suitable detector records the abundance of ions at each m/z value.
-
The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and the major fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Solubility Profile of Tetrahydro-2H-pyran-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Tetrahydro-2H-pyran-4-ol (CAS No: 2081-44-9) in common laboratory solvents. The document details its solubility characteristics, presents available quantitative data for a structurally similar compound, and outlines a standard experimental protocol for solubility determination.
Core Concepts: Structure and Polarity
This compound is a cyclic ether and a secondary alcohol. Its molecular structure, featuring a polar hydroxyl (-OH) group and an ether linkage (-O-), allows for hydrogen bonding. These features are the primary determinants of its solubility profile, suggesting a high affinity for polar solvents. The general principle of "like dissolves like" is central to understanding its behavior in various media.
Qualitative Solubility Overview
Sources indicate that this compound is very soluble to miscible in water and soluble in other polar solvents such as ethanol.[1] The hydroxyl group readily forms hydrogen bonds with protic solvents like water and alcohols, while the ether oxygen can act as a hydrogen bond acceptor. Its solubility is expected to decrease significantly in nonpolar solvents like hexane, where polar interactions are minimal.
Quantitative Solubility Data
Table 1: Solubility of a Structural Analog, 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, at 25°C[2]
| Solvent | Chemical Class | Solubility (g/L) |
| Water | Protic, Polar | 9.09 |
| Methanol | Protic, Polar | 862.73 |
| Ethanol | Protic, Polar | 689.5 |
| n-Propanol | Protic, Polar | 503.66 |
| Isopropanol | Protic, Polar | 627.39 |
| n-Butanol | Protic, Polar | 475.06 |
| Dichloromethane | Aprotic, Polar | >925 |
| Chloroform | Aprotic, Polar | 925.09 |
| Acetone | Aprotic, Polar | 310.17 |
| Ethyl Acetate | Aprotic, Polar | 233.62 |
| Acetonitrile | Aprotic, Polar | 290.93 |
| Toluene | Aprotic, Nonpolar | 130.84 |
| n-Hexane | Aprotic, Nonpolar | 72.76 |
| Cyclohexane | Aprotic, Nonpolar | 157.97 |
Experimental Protocols for Solubility Determination
The following section details a standard methodology for determining the solubility of a compound like this compound. This protocol is a general guideline and may be adapted based on the specific equipment and precision required.
Objective:
To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis Spectrophotometer)
Methodology: The Shake-Flask Method
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount should be more than what is expected to dissolve to ensure equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Avoid disturbing the undissolved solid.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
References
A Technical Guide to the Reactivity of the Hydroxyl Group on the Tetrahydropyran Ring
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tetrahydropyran (B127337) (THP) ring is a prevalent scaffold in a multitude of natural products and pharmacologically active molecules. Its conformational stability and the presence of an oxygen heteroatom, which can serve as a hydrogen bond acceptor, make it a privileged structure in medicinal chemistry. While the use of dihydropyran to form THP-ethers as a protecting group strategy is well-documented, the intrinsic reactivity of a hydroxyl group directly substituted on the tetrahydropyran ring is a more nuanced and fundamentally important topic for molecular design and synthesis.
This technical guide provides an in-depth exploration of the reactivity of the hydroxyl group at the C-2, C-3, and C-4 positions of the tetrahydropyran ring. It covers key stereoelectronic effects, synthetic methodologies, principal chemical transformations—including oxidation, esterification, etherification, and nucleophilic substitution—and the relevance of these functionalities in the context of drug discovery. The content is supported by detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for scientists in the field.
Chapter 1: Stereoelectronic and Structural Considerations
The reactivity of a hydroxyl group on a tetrahydropyran ring is profoundly influenced by its position and the inherent stereoelectronic properties of the heterocyclic system.
The Anomeric Effect (C-2 Hydroxyl)
For a hydroxyl group at the C-2 position (the anomeric carbon), its conformational preference is governed by the anomeric effect. This stereoelectronic phenomenon describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor the axial orientation, despite the potential for greater steric hindrance.[1] This preference is often explained by a stabilizing hyperconjugation interaction between a lone pair on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C-O bond of the axial substituent.[1] This effect is crucial in carbohydrate chemistry and dictates the equilibrium between α (axial) and β (equatorial) anomers.
Ring-Chain Tautomerism (C-2 Hydroxyl)
2-Hydroxytetrahydropyran (B1345630), a cyclic hemiacetal, exists in equilibrium with its open-chain hydroxy aldehyde tautomer, 5-hydroxypentanal. This ring-chain tautomerism means that 2-hydroxytetrahydropyran can exhibit reactivity characteristic of both an alcohol and an aldehyde. The position of this equilibrium is influenced by the solvent, temperature, and substituents. In many organic solvents, the cyclic form is favored.
Chapter 2: Synthesis of Hydroxytetrahydropyrans
The controlled synthesis of substituted hydroxytetrahydropyrans is fundamental to exploring their reactivity. The Prins cyclization is a powerful and versatile method for constructing 4-hydroxytetrahydropyran derivatives.
Prins Cyclization
The acid-catalyzed Prins cyclization involves the reaction of a homoallylic alcohol with an aldehyde or ketone.[2][3] The reaction proceeds through the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkene to form a carbocationic intermediate. Subsequent trapping by water yields the 4-hydroxytetrahydropyran product. Various Lewis and Brønsted acids can be used to catalyze this transformation.[4]
Data Presentation: Prins Cyclization Yields
The Prins cyclization is effective for a range of substrates, affording polysubstituted 4-hydroxytetrahydropyrans in good to excellent yields.
| Entry | Aldehyde/Ketone | Homoallylic Alcohol | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | 3-Buten-1-ol | Phosphomolybdic Acid | Water | 92 | [3][5] |
| 2 | Cyclohexanone | 3-Buten-1-ol | Methanesulfonic Acid | CH₂Cl₂ | 85 | [6] |
| 3 | 4-Nitrobenzaldehyde | 3-Buten-1-ol | Phosphomolybdic Acid | Water | 94 | [3][5] |
| 4 | Crotonaldehyde | Hydroxy silyl (B83357) enol ether | TMSOTf | CH₂Cl₂ | 97 | [7] |
| 5 | Tetrahydropyran-4-one | 3-Buten-1-ol | p-Toluenesulfonic Acid | CH₂Cl₂ | 52 | [6] |
Experimental Protocol: Synthesis of 4-Hydroxytetrahydropyrans via Prins Cyclization
This protocol is adapted from Yadav et al. for the phosphomolybdic acid-catalyzed reaction in water.[5]
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the homoallylic alcohol (10 mmol), the aldehyde (12 mmol), and water (20 mL).
-
Catalyst Addition: Add phosphomolybdic acid (10 mol %, 1.82 g) to the stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude residue by silica (B1680970) gel column chromatography using a gradient of hexane:ethyl acetate to afford the pure tetrahydropyran-4-ol derivative.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Chapter 3: Key Reactions of the Hydroxyl Group
The hydroxyl group on the THP ring undergoes a range of classical transformations, enabling the synthesis of diverse derivatives.
Oxidation
Secondary hydroxyl groups, such as at the C-3 or C-4 position, can be readily oxidized to the corresponding ketones. Milder oxidation conditions are required to prevent ring opening or other side reactions. The Swern oxidation is a reliable method that avoids the use of heavy metals and is performed under mild, basic conditions.[2][8] For primary alcohols, oxidation to the carboxylic acid can be achieved with stronger reagents like Jones reagent (CrO₃/H₂SO₄).[9][10] The oxidation of the C-2 hydroxyl (a hemiacetal) typically leads to the corresponding lactone (δ-valerolactone).
Data Presentation: Oxidation of Alcohols
| Entry | Substrate | Reagent | Product | Yield (%) | Reference |
| 1 | Secondary Alcohol | DMSO, (COCl)₂, Et₃N | Ketone | >90 | [7] |
| 2 | Primary Alcohol | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | High | [10] |
| 3 | Secondary Alcohol | PCC, H₅IO₆ (cat.) | Ketone | 50 | [11] |
| 4 | Primary Alcohol | TEMPO, NaOCl | Aldehyde | High | [12][13] |
Experimental Protocol: Swern Oxidation of Tetrahydropyran-4-ol
This protocol is a general procedure adapted from literature for the Swern oxidation.[14][15]
-
Reaction Setup: To a dry 100 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (B109758) (DCM, 20 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Oxalyl Chloride Addition: Add oxalyl chloride (1.5 equiv., 1.3 mL, 15 mmol) dropwise to the cold DCM.
-
DMSO Addition: In a separate dry flask, prepare a solution of dimethyl sulfoxide (B87167) (DMSO) (3.0 equiv., 2.1 mL, 30 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred reaction mixture, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Prepare a solution of tetrahydropyran-4-ol (1.0 equiv., 1.02 g, 10 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 10 minutes. Stir for 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (Et₃N) (5.0 equiv., 7.0 mL, 50 mmol) dropwise. A thick white precipitate will form. Stir the mixture for another 15 minutes at -78 °C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes. Quench the reaction by adding water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated NH₄Cl solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, tetrahydropyran-4-one, can be purified by distillation or column chromatography if necessary.
Esterification
The hydroxyl group on the THP ring can be readily acylated to form esters using standard procedures, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine), or via Fischer esterification with a carboxylic acid under acidic catalysis.
Data Presentation: Representative Esterification Reactions
| Entry | Alcohol | Acylating Agent | Conditions | Product | Yield (%) | Reference |
| 1 | 4-Propylnonan-4-ol | Acetic Anhydride | Reflux, 4-7 h | Acetate Ester | Good | [16] |
| 2 | Racemic sec-Alcohols | Aromatic Anhydride | Asymmetric Catalyst | Chiral Ester | High | [17] |
| 3 | Thymol | Acetic Anhydride | VOSO₄ (1%), Solvent-free | Thymyl Acetate | Good | [18] |
Experimental Protocol: Acetylation of Tetrahydropyran-4-ol
This protocol is adapted from a general procedure for acylation with acetic anhydride.[16]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tetrahydropyran-4-ol (1.0 equiv., 1.02 g, 10 mmol) and acetic anhydride (2.0 equiv., 1.89 mL, 20 mmol).
-
Heating: Heat the mixture to a gentle reflux (approximately 100 °C) using an oil bath. Maintain the reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting alcohol.
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to quench excess acetic anhydride. Swirl gently until gas evolution ceases.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield tetrahydropyran-4-yl acetate. Further purification can be achieved by vacuum distillation.
Etherification
The Williamson ether synthesis is the most common method for converting the hydroxyl group of a tetrahydropyranol into an ether. This Sₙ2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, which then displaces a halide from a primary alkyl halide.[5][19]
Data Presentation: Representative Williamson Ether Syntheses
| Entry | Alcohol | Base | Alkyl Halide | Solvent | Product | Yield (%) | Reference |
| 1 | Acetaminophen | K₂CO₃ | Ethyl Iodide | Butanone | Phenacetin | Good | [20] |
| 2 | Crown Ether Alcohol | NaH | 1,10-Dibromodecane | DMF | Crown Ether Derivative | Good | [4] |
| 3 | General Alcohol | Strong Base | Primary Alkyl Halide | Aprotic | Asymmetric Ether | Good-High | [21] |
Experimental Protocol: Williamson Ether Synthesis with Tetrahydropyran-4-ol
This protocol is a general procedure adapted from standard Williamson ether synthesis methods.[4]
-
Reaction Setup: To a flame-dried, three-necked 100 mL flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (B95107) (THF, 30 mL) and a magnetic stir bar.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv., 0.48 g, 12 mmol) to the flask.
-
Alcohol Addition: Prepare a solution of tetrahydropyran-4-ol (1.0 equiv., 1.02 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Alkyl Halide Addition: Add the primary alkyl halide (e.g., ethyl iodide, 1.1 equiv., 0.88 mL, 11 mmol) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring by TLC.
-
Quenching: After cooling to room temperature, cautiously quench the reaction by the slow addition of water (10 mL).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ether by column chromatography.
Nucleophilic Substitution via Sulfonate Esters
A powerful strategy for the functionalization of the hydroxyl group involves its conversion into a good leaving group, such as a tosylate (OTs) or mesylate (OMs). This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This transformation occurs with retention of configuration at the carbon center. The resulting sulfonate ester is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.
Data Presentation: Substitution of Sulfonate Esters
| Entry | Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 1 | Primary Tosylate | Tetrabutylammonium Nitrite | Toluene, rt | Nitroalkane | 61 | |
| 2 | Cyclohexyl Tosylate | NaN₃ | DMF | Cyclohexyl Azide (B81097) | High | General |
| 3 | Secondary Mesylate | NaCN | DMSO | Nitrile | Good | General |
| 4 | Spirocyclic Mesylate | NaN₃ then H₂/Pd-C | Toluene/H₂O | Spirocyclic Amine | Good | [6] |
Experimental Protocol: Tosylation and Substitution of Tetrahydropyran-4-ol
This is a two-step general procedure.
Step A: Tosylation of Tetrahydropyran-4-ol
-
Reaction Setup: Dissolve tetrahydropyran-4-ol (1.0 equiv., 1.02 g, 10 mmol) in anhydrous pyridine (20 mL) in a flask cooled to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 equiv., 2.29 g, 12 mmol) portion-wise, keeping the temperature below 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 4-6 hours, or until TLC indicates consumption of the starting alcohol.
-
Work-up: Pour the reaction mixture into ice-cold 1M HCl (100 mL) and extract with ethyl acetate (3 x 40 mL).
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude tetrahydropyran-4-yl tosylate can often be used directly in the next step or purified by recrystallization or chromatography.
Step B: Nucleophilic Substitution with Sodium Azide
-
Reaction Setup: Dissolve the crude tetrahydropyran-4-yl tosylate (approx. 10 mmol) in anhydrous dimethylformamide (DMF, 30 mL).
-
Nucleophile Addition: Add sodium azide (NaN₃) (1.5 equiv., 0.98 g, 15 mmol).
-
Heating: Heat the mixture to 80 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour into water (100 mL). Extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be explosive). Purify the resulting 4-azidotetrahydropyran by column chromatography.
Chapter 4: Applications in Drug Discovery
The functionalized hydroxytetrahydropyran motif is a valuable component in modern drug design. The hydroxyl group provides a key hydrogen bonding interaction point, enhancing binding affinity and selectivity for biological targets such as enzymes. Furthermore, its conversion to ethers, esters, or its replacement with other functional groups allows for the fine-tuning of critical physicochemical properties, including solubility, lipophilicity (LogP), and metabolic stability. For instance, tetrahydropyran rings are often used as bioisosteres for cyclohexyl or phenyl rings to improve drug-like properties.
Many kinase inhibitors, for example, feature heterocyclic cores where substituents are strategically placed to interact with specific residues in the ATP-binding pocket. A hydroxylated tetrahydropyran can act as a "southern" fragment, providing a vector into solvent-exposed regions and forming crucial hydrogen bonds with the hinge region or catalytic loop of the kinase.
Conclusion
The hydroxyl group on a tetrahydropyran ring is a versatile functional handle whose reactivity is governed by its position on the ring and the powerful influence of stereoelectronic effects. A thorough understanding of its participation in fundamental organic reactions—from oxidation and acylation to substitution via activated intermediates—is critical for the strategic design of complex molecules. As demonstrated, these transformations are not merely academic exercises; they form the basis for synthesizing novel molecular entities with fine-tuned properties for applications in drug discovery and materials science. The protocols and data summarized herein provide a practical foundation for researchers aiming to leverage the unique chemical reactivity of hydroxytetrahydropyrans in their synthetic endeavors.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. Tetrahydropyran synthesis [organic-chemistry.org]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Jones Oxidation [organic-chemistry.org]
- 10. Jones oxidation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. TEMPO [organic-chemistry.org]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. Jones Oxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. francis-press.com [francis-press.com]
- 20. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 21. Easy and direct conversion of tosylates and mesylates into nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Tetrahydro-2H-pyran-4-ol: A Prototypical System for Unraveling Carbohydrate Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrates, with their complex stereochemistry and conformational flexibility, often present significant challenges in mechanistic and synthetic studies. To dissect these complexities, scientists rely on simplified model systems that retain the core structural features of their more intricate counterparts. Tetrahydro-2H-pyran-4-ol (THP-4-ol), a simple cyclic ether, has emerged as an invaluable prototypical system for studying the pyranose ring, the six-membered cyclic hemiacetal that is a fundamental structural motif in a vast number of carbohydrates like glucose. By removing the multiple chiral centers and substituents present in natural sugars, THP-4-ol provides a streamlined platform to investigate fundamental principles such as conformational analysis, reactivity, and the influence of the ring oxygen atom, thereby offering foundational insights applicable to complex carbohydrate chemistry and drug design.
Physicochemical and Spectroscopic Data
This compound is a colorless to pale yellow liquid with a mild, sweet odor. Its hydroxyl group allows it to participate in hydrogen bonding, influencing its physical properties and making it soluble in polar solvents. The key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2081-44-9 | |
| Molecular Formula | C₅H₁₀O₂ | |
| Molecular Weight | 102.13 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Normal Boiling Point | 452.48 K (179.33 °C) | |
| Normal Melting Point | 240.88 K (-32.27 °C) | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| SMILES | OC1CCOCC1 | |
| InChI Key | LMYJGUNNJIDROI-UHFFFAOYSA-N |
Spectroscopic analysis is crucial for the characterization of THP-4-ol. Data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are available for reference.
Synthesis and Experimental Protocols
The synthesis of THP-4-ol can be achieved through several routes. The most common methods involve the acid-catalyzed cyclization of unsaturated alcohols or the reduction of the corresponding ketone, tetrahydropyran-4-one.
Synthesis Workflow Diagram
The general workflow for the chemical synthesis of THP-4-ol, from starting materials to the purified final product, is outlined below. This process involves a primary reaction followed by workup and purification steps.
Caption: General Synthesis Workflow for this compound.
Protocol 1: Acid-Catalyzed Cyclization
This method involves the reaction of 3-buten-1-ol (B139374) with trioxane (B8601419) in the presence of a strong acid.
-
Materials:
-
3-buten-1-ol (1.0 equiv)
-
Trioxane (0.4 equiv)
-
98% Formic acid (solvent)
-
Methanesulfonic acid (catalyst)
-
Ethanol (B145695) (for solvolysis)
-
Nitrogen gas supply
-
Standard reaction glassware with a stirrer, thermometer, and dropping funnel.
-
-
Procedure:
-
In a flask under a nitrogen atmosphere, charge 3-buten-1-ol, trioxane, and 98% formic acid.
-
Heat the mixture to 80°C and maintain for 4-8 hours to facilitate the cyclization reaction.
-
After cooling to room temperature, add methanesulfonic acid and ethanol.
-
Heat the mixture to approximately 64°C to carry out solvolysis, removing the by-product (ethyl formate) via distillation.
-
Once solvolysis is complete, the reaction mixture is distilled under reduced pressure (e.g., 85-87°C, 173 Pa) to yield pure this compound.
-
Protocol 2: Reduction of Tetrahydropyran-4-one
This protocol uses a standard hydride reducing agent to convert the ketone to the corresponding secondary alcohol.
-
Materials:
-
Tetrahydropyran-4-one (1.0 equiv)
-
Sodium borohydride (B1222165) (NaBH₄) (1.2 equiv)
-
Methanol (B129727) or Ethanol (solvent)
-
Aqueous ammonium (B1175870) chloride (NH₄Cl) or 1N HCl for quenching
-
Dichloromethane (B109758) or Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
-
Procedure:
-
Dissolve tetrahydropyran-4-one in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath (0°C).
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask again in an ice bath and slowly add aqueous NH₄Cl or 1N HCl to quench the excess NaBH₄.
-
Remove the solvent under reduced pressure. Add water to the residue and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the resulting alcohol by column chromatography or distillation.
-
Table 2: Comparison of Synthetic Methods
| Parameter | Method 1: Acid-Catalyzed Cyclization | Method 2: Reduction of Ketone |
| Starting Materials | 3-Buten-1-ol, Trioxane | Tetrahydropyran-4-one |
| Key Reagent | Formic acid, Methanesulfonic acid | Sodium borohydride (NaBH₄) |
| Reaction Type | Prins-type cyclization | Carbonyl reduction |
| Typical Yield | 81-84% | >90% (typically) |
| Purity (Post-distillation) | ~99% | High, purification dependent |
| Advantages | Builds the ring system directly | Milder conditions, high yield |
| Disadvantages | Harsh acidic conditions, high temp. | Requires synthesis of the ketone precursor |
Conformational Analysis: The Chair Conformation
Like cyclohexane (B81311) and pyranose sugars, the THP-4-ol ring is not planar. To minimize angle and torsional strain, it adopts a puckered chair conformation. In this conformation, the hydroxyl group at the C-4 position can exist in one of two orientations: axial (pointing perpendicular to the plane of the ring) or equatorial (pointing towards the periphery of the ring). These two conformers are in a dynamic equilibrium through a process known as a "ring flip."
For an unsubstituted THP-4-ol, the equatorial conformation is generally more stable. This is because the axial position results in unfavorable 1,3-diaxial interactions between the hydroxyl group and the axial hydrogen atoms at the C-2 and C-6 positions. Studying this simple equilibrium provides a foundational understanding for analyzing the more complex conformational preferences of substituted pyranoses, where multiple bulky groups and electronic effects (like the anomeric effect) come into play.
Caption: Chair-chair interconversion of THP-4-ol.
Role as a Prototypical System in Carbohydrate Chemistry
The true utility of THP-4-ol lies in its role as a simplified scaffold for understanding complex phenomena in carbohydrate chemistry. By using this model, researchers can isolate and study specific interactions without the confounding variables present in polyhydroxylated sugars.
-
Modeling the Pyranose Backbone: The fundamental chair conformation and the dynamics of the ring flip in THP-4-ol are directly analogous to the behavior of the glucopyranose ring. This allows for a clear introduction to the concepts of axial and equatorial substituents.
-
Studying Electronic Effects: While THP-4-ol itself does not exhibit an anomeric effect, its 2-substituted derivatives (e.g., 2-methoxy-tetrahydropyran) are classic models used to study this phenomenon. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1 in a sugar) to occupy the axial position, a counterintuitive result that has profound implications for carbohydrate structure and reactivity.
-
Investigating Reactivity: Reactions such as the oxidation of the hydroxyl group to a ketone or its esterification serve as simple models for the same transformations on the hydroxyl groups of carbohydrates. The absence of other hydroxyl groups allows for clean kinetic and mechanistic studies.
The logical framework for using THP-4-ol as a model system is depicted below.
Caption: Using a simplified model to understand complex systems.
Applications in Drug Development
The tetrahydropyran (B127337) (THP) ring is a privileged scaffold in modern medicinal chemistry. Its inclusion in a drug candidate can improve physicochemical properties such as solubility and metabolic stability. As a bioisostere of a cyclohexane ring, the THP motif introduces a hydrogen bond acceptor (the ring oxygen) which can facilitate stronger binding to biological targets.
Derivatives of the THP core are found in a wide range of approved drugs and clinical candidates, including treatments for cancer, infectious diseases, and metabolic disorders. The fundamental understanding of conformation and reactivity gained from studying simple models like THP-4-ol directly informs the rational design of these more complex molecules, allowing chemists to fine-tune the three-dimensional structure and properties of a drug for optimal efficacy and safety.
This compound serves as a powerful and elegant tool in the study of carbohydrate chemistry. By providing a structurally simplified yet representative model of the pyranose ring, it allows for the unambiguous investigation of the conformational and reactive principles that govern the behavior of complex sugars. For researchers in academia and industry, a thorough understanding of this prototypical system is a crucial stepping stone toward mastering the intricate world of carbohydrates and designing the next generation of carbohydrate-based therapeutics.
An In-depth Technical Guide to the Safe Handling of Tetrahydro-2H-pyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety precautions and handling protocols for Tetrahydro-2H-pyran-4-ol (CAS No: 2081-44-9), a versatile cyclic organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is critical for ensuring laboratory safety and minimizing potential risks associated with this chemical.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [1][2] |
| Molecular Weight | 102.13 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid; Colorless transparent liquid | [1][2] |
| Odor | Mild, sweet | [1] |
| Boiling Point | 60.5 °C @ 0.7 Torr; 87 °C @ 15 mmHg | [2] |
| Density | 1.071 g/mL at 25 °C; 1.0776 g/cm³ @ 12.5 °C | [2] |
| Refractive Index | n20/D 1.462 (lit.) | [2] |
| Flash Point | 190 °F (88 °C) - closed cup | [2] |
| Solubility | Soluble in polar solvents. | [1] |
Toxicological Data and Hazard Information
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Danger | H318: Causes serious eye damage. | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. | |
| Specific target organ toxicity — single exposure — Respiratory tract irritation | Warning | H335: May cause respiratory irritation. |
Summary of Toxicological Effects:
-
Acute Effects: Harmful if swallowed or inhaled. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Chronic Effects: No specific information on the chronic effects of this compound was found. However, as with many organic solvents, prolonged or repeated exposure may cause dermatitis.
-
Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, NTP, or OSHA.[5]
Experimental Protocol for Safe Handling
The following protocol outlines the necessary steps for the safe handling of this compound in a laboratory setting. This protocol is based on general best practices for handling hazardous liquids and specific recommendations from safety data sheets.[6][7]
Pre-Handling Procedures (Risk Assessment and Preparation)
-
Conduct a Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.[8] Identify potential hazards, exposure routes, and necessary control measures.
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.[9]
-
Ensure Availability of Safety Equipment: Verify that an eyewash station and a safety shower are readily accessible and in good working order.[9] A spill kit appropriate for flammable liquids should also be available.
-
Prepare the Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[8] The work surface should be clean and uncluttered.
-
Inspect Personal Protective Equipment (PPE): Before use, inspect all PPE for any signs of damage or contamination.[8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and a critical barrier to exposure.[10] The following PPE must be worn when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield to protect against splashes and vapors.[8] Standard safety glasses are not sufficient.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile rubber gloves are commonly recommended, but it is crucial to check the manufacturer's glove compatibility chart for the specific brand and thickness.[9] Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Body Protection: A chemical-resistant laboratory coat must be worn and kept fully buttoned.[8]
-
Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[9]
Handling and Dispensing
-
Grounding: When transferring the liquid, ground and bond containers and receiving equipment to prevent static discharge, which could be a source of ignition.[11]
-
Use of Tools: Use only non-sparking tools when opening or handling containers.[11]
-
Dispensing: Conduct all dispensing and transfers of this compound within a chemical fume hood to avoid the generation and inhalation of vapors.[8]
-
Avoid Contact: Handle the chemical with care to prevent contact with skin, eyes, and clothing.[9]
-
Keep Containers Closed: Keep the container tightly closed when not in use to prevent the escape of vapors.[9]
Storage
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[9][11]
-
Keep containers tightly closed.[9]
-
Store away from incompatible materials such as strong oxidizing agents.[12]
Disposal
-
Dispose of waste this compound and contaminated materials in a designated, clearly labeled hazardous waste container.[9]
-
Do not mix with non-halogenated waste.[8]
-
All waste disposal must be carried out in accordance with local, state, and federal regulations.[9]
Emergency Procedures
-
In case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.
-
In case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
In case of Inhalation: Move the person to fresh air.[9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.
-
In case of Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
In case of a Spill: Evacuate the area.[11] Remove all sources of ignition. Ventilate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[11] Do not let the chemical enter drains.[11]
Mandatory Visualizations
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: First aid response for exposure to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-tetrahydro-pyran-4-OL | C6H12O2 | CID 10080379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Pharmaceutical Microbiology Resources: Tips For Hazardous Chemical Handling In A Lab [pharmamicroresources.com]
- 7. A Guide to Some Best Practices Liquid Lab Handling | Blog [nextdayscience.com]
- 8. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 9. fishersci.com [fishersci.com]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. aksci.com [aksci.com]
Anomeric effects in substituted tetrahydropyranols
An in-depth technical guide on the anomeric effect in substituted tetrahydropyranols is presented for researchers, scientists, and drug development professionals.
The anomeric effect is a fundamental stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2) of a tetrahydropyran (B127337) ring to favor an axial orientation over the sterically less hindered equatorial position.[1][2] This counterintuitive preference, first observed in carbohydrate chemistry, defies simple steric considerations which would predict the bulkier substituent to occupy the equatorial position to minimize 1,3-diaxial interactions.[1][3][4] The magnitude of the effect is typically estimated to be in the range of 4-8 kJ/mol for sugars.[1]
The physical origin of the anomeric effect has been a subject of extensive debate, with two primary explanations dominating the discourse:
-
Hyperconjugation Model : This is the most widely accepted explanation.[5] It posits a stabilizing interaction (delocalization of electrons) between a non-bonding electron pair (n) of the endocyclic ring oxygen and the antibonding sigma orbital (σ) of the C-X bond (where X is the electronegative substituent).[6][7] This n → σ interaction is geometrically optimal when the substituent is in the axial position, as the orbitals are anti-periplanar.[8]
-
Dipole-Dipole Repulsion Model : An alternative theory suggests that the effect arises from the minimization of electrostatic repulsion between the dipoles of the ring C-O bond and the anomeric C-X bond.[2][5] In the equatorial conformation, these dipoles are more aligned and thus more repulsive. The axial conformation orients these dipoles in a less repulsive manner, leading to greater stability.
Recent studies suggest that the anomeric effect is not attributable to a single factor but rather arises from a complex combination of hyperconjugation, electrostatics, steric influences, and dispersion forces.[9][10]
Beyond the classical "endo-anomeric effect" (involving the ring heteroatom), the exo-anomeric effect describes the conformational preference of the substituent itself, specifically the rotation around the C2-X bond.[1][11] Furthermore, the reverse anomeric effect has been described as the preference for positively charged nitrogen substituents to adopt an equatorial conformation, though its existence and origins, whether electronic or purely steric, remain a topic of discussion.[6][12][13]
Visualizing the Anomeric Effect
The stereoelectronic basis of the anomeric effect and the resulting conformational equilibrium are critical concepts for understanding its influence.
Caption: Hyperconjugation model of the anomeric effect.
Caption: Equilibrium between equatorial and axial conformers.
Quantitative Analysis of Substituent Effects
The magnitude of the anomeric effect is highly dependent on the nature of the substituent at the anomeric position and the solvent. The conformational preference is typically quantified by the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers, which can be dissected into enthalpic (ΔH°) and entropic (ΔS°) contributions. A negative ΔH°(a→e) indicates that the axial conformer is enthalpically favored.
| Substituent (X) | ΔH° (axial→equatorial) (kcal/mol) | ΔS° (axial→equatorial) (cal/mol·K) | Solvent System | Predominant Conformer | Reference |
| -Cl | +1.67 | Not Specified | CFCl₃/CDCl₃ | Axial | [14] |
| -OCH₃ | +0.03 | Not Specified | CFCl₃/CDCl₃ | Axial (Slightly) | [14] |
| -OH | -0.63 | Not Specified | CFCl₃/CDCl₃ | Equatorial | [14] |
| -NHCH₃ | -1.75 | Not Specified | CFCl₃/CDCl₃ | Equatorial | [14] |
Note: The positive values for Cl and OCH₃ indicate that moving from axial to equatorial is enthalpically unfavorable, confirming the anomeric effect. The negative values for OH and NHCH₃ suggest that for these substituents, other factors (like steric hindrance or hydrogen bonding) may override the classical anomeric stabilization in the specified solvent system.[6][14]
Experimental and Computational Protocols
The quantitative determination of conformational equilibria in substituted tetrahydropyranols is primarily achieved through experimental and computational methods.
Variable Temperature NMR Spectroscopy
This is the principal experimental technique for quantifying the thermodynamic parameters of conformational equilibria.[14]
Protocol:
-
Sample Preparation : The substituted tetrahydropyranol of interest is dissolved in a suitable solvent system that remains liquid over a wide temperature range and does not interfere with NMR signals (e.g., a mixture of CFCl₃ and CDCl₃).[14]
-
NMR Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired at a series of controlled, distinct temperatures. The low temperatures are necessary to slow the ring-flipping process on the NMR timescale, allowing for the observation and integration of signals from both the axial and equatorial conformers.
-
Equilibrium Constant Determination : At each temperature (T), the equilibrium constant (K_eq) is calculated from the ratio of the integrated intensities of well-resolved signals corresponding to the equatorial and axial conformers (K_eq = [equatorial]/[axial]). Specific coupling constants, such as ¹J_C1,H1, can also be used to confirm the anomeric configuration, with values around 165 Hz for α-anomers (axial) and 157 Hz for β-anomers (equatorial) being typical.[15][16]
-
Thermodynamic Analysis : The Gibbs free energy difference at each temperature is calculated using the equation: ΔG° = -RT ln(K_eq) . To separate the enthalpic and entropic contributions, a van 't Hoff plot is constructed by plotting ln(K_eq) versus 1/T. The slope of the resulting line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, allowing for the determination of ΔH° and ΔS°.
Computational Chemistry
Theoretical calculations are a powerful complementary tool for investigating the anomeric effect.
Methodology:
-
Model Building : The axial and equatorial conformers of the substituted tetrahydropyranol are built in silico.
-
Geometry Optimization : The geometry of each conformer is optimized to find its lowest energy state using methods like Density Functional Theory (DFT) (e.g., B3LYP functional) or ab initio calculations (e.g., MP2) with an appropriate basis set (e.g., 6-311++G**).[15][17][18]
-
Energy Calculation : The single-point energies of the optimized structures are calculated to determine the energy difference between the conformers. Solvation effects can be included using continuum solvation models (e.g., PCM).
-
Orbital Analysis : To investigate the stereoelectronic origins, Natural Bond Orbital (NBO) analysis is frequently performed.[15][16][18] This method allows for the quantification of the stabilization energy associated with specific donor-acceptor interactions, such as the key n_O → σ*_C-X hyperconjugation.[15][16]
Caption: Workflow for experimental determination of conformational energies.
Implications in Drug Design and Development
The conformational rigidity imparted by the tetrahydropyran ring is a valuable feature in medicinal chemistry. Understanding the anomeric effect is critical for the rational design of drugs, particularly those based on carbohydrate scaffolds.
-
Conformational Control : The anomeric effect allows chemists to control and predict the three-dimensional structure of molecules. By selecting appropriate substituents at the anomeric center, a specific chair conformation can be stabilized, locking the molecule into a desired shape for optimal interaction with a biological target like an enzyme or receptor.[19]
-
Binding Affinity : The orientation of substituents on a tetrahydropyran ring directly impacts its binding to a protein. An axial group will present a different vector and engage in different interactions (e.g., hydrogen bonds, hydrophobic contacts) within a binding pocket compared to an equatorial one. Harnessing the anomeric effect to enforce a specific anomeric configuration (α vs. β) can be the difference between a potent drug and an inactive compound.[19][20]
-
Synthetic Strategy : The anomeric effect influences the stereochemical outcome of glycosylation reactions, which are fundamental to the synthesis of many complex natural products and drugs.[1] For instance, the Koenigs-Knorr glycosidation can be manipulated to produce specific anomers by controlling reaction conditions that either favor or overcome the anomeric effect.[1]
References
- 1. Anomeric effect - Wikipedia [en.wikipedia.org]
- 2. Origin of anomeric effect: a density functional steric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stereoisomers [www2.chemistry.msu.edu]
- 5. Computational evidence that hyperconjugative interactions are not responsible for the anomeric effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Spotting the unexpected: Anomeric effects - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The reverse anomeric effect in N-pyranosylimidazolides: a molecular orbital study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. EXPERIMENTAL STUDIES OF THE ANOMERIC EFFECT. PART I. 2-SUBSTITUTED TETRAHYDROPYRANS. - Lookchem [lookchem.com]
- 15. A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Fundamental Chemistry of Six-Membered Oxygen Heterocycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemistry of six-membered oxygen heterocycles. It covers their structure, properties, synthesis, and reactivity, with a particular focus on their significance in the field of drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in medicinal chemistry and drug discovery.
Introduction to Six-Membered Oxygen Heterocycles
Six-membered rings containing one oxygen atom are a ubiquitous structural motif in a vast array of natural products and synthetic compounds of significant biological and pharmaceutical importance.[1][2] These heterocycles can be broadly classified based on their degree of saturation and the presence of fused rings or other functional groups. The parent structures include the fully saturated tetrahydropyran (B127337), the partially unsaturated dihydropyrans and pyrans, and the oxidized pyrones.[2][3] Benzo-fused derivatives such as chromenes and coumarins represent another critical class of these compounds, widely recognized for their diverse pharmacological activities.[2][4] The pyranose form of many carbohydrates, a tetrahydropyran ring, underscores the fundamental role of these heterocycles in biology.[2]
This guide will delve into the core chemical principles governing these structures, their synthesis, and their interactions with biological systems, providing a solid foundation for their application in drug design and development.
Structure and Properties
The electronic and conformational properties of six-membered oxygen heterocycles are pivotal to their reactivity and biological function.
2.1. Nomenclature and Classification
The nomenclature of these heterocycles follows standard IUPAC guidelines. Key parent structures include:
-
Tetrahydropyran (Oxane): A fully saturated six-membered ring with one oxygen atom.[5]
-
Dihydropyran: A partially unsaturated ring with one double bond.
-
Pyran: A non-aromatic ring with two double bonds, existing as 2H-pyran and 4H-pyran isomers.[3]
-
Pyrone (Pyranone): Contains a carbonyl group in the ring, with 2-pyrone (α-pyrone) and 4-pyrone (γ-pyrone) being the two isomers.[3]
-
Coumarin (2H-chromen-2-one): A benzo-fused α-pyrone.
-
Chromene (Benzopyran): A benzo-fused pyran.
Logical Relationship of Key Six-Membered Oxygen Heterocycles
Caption: Classification of six-membered oxygen heterocycles.
2.2. Spectroscopic Properties
The structural features of these heterocycles give rise to characteristic spectroscopic signatures. A summary of typical spectroscopic data is presented below.
Table 1: Comparative Spectroscopic Data of Representative Six-Membered Oxygen Heterocycles
| Compound Class | Representative Structure | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Characteristic IR Absorptions (cm⁻¹) |
| Tetrahydropyrans | Tetrahydropyran | 3.3-4.0 (Hα), 1.4-1.9 (Hβ, Hγ) | 68-75 (Cα), 25-35 (Cβ), 22-28 (Cγ) | 1100-1050 (C-O-C stretch) |
| Dihydropyrans | 3,4-Dihydro-2H-pyran | 6.3-6.5 (vinylic H), 4.5-4.8 (allylic H), 3.7-4.0 (Hα), 1.8-2.2 (other H) | 140-150 (vinylic C), 95-105 (allylic C), 60-70 (Cα) | 1650-1690 (C=C stretch), 1250-1200 (enol ether C-O) |
| Pyrans | 2H-Pyran | 6.5-7.5 (vinylic H), 5.0-5.5 (H2) | 120-140 (vinylic C), 65-75 (C2) | 1600-1680 (conjugated C=C stretch) |
| Pyrones | 2-Pyrone | 6.2-6.4 (H3, H5), 7.4-7.6 (H4, H6) | 160-165 (C=O), 115-145 (olefinic C) | 1720-1750 (C=O stretch), 1550-1650 (C=C stretch) |
| Coumarins | Coumarin | 6.2-6.5 (H3), 7.6-7.8 (H4), 7.2-7.6 (aromatic H) | 160-165 (C=O), 115-145 (olefinic C), 115-155 (aromatic C) | 1700-1740 (lactone C=O), 1600-1620 (C=C stretch) |
| Chromenes | 2H-Chromene | 5.6-5.9 (H3), 6.4-6.7 (H4), 6.7-7.3 (aromatic H) | 120-130 (olefinic C), 65-75 (C2), 115-150 (aromatic C) | 1650-1680 (C=C stretch), 1230-1260 (enol ether C-O) |
Synthesis of Six-Membered Oxygen Heterocycles
A variety of synthetic strategies have been developed for the construction of these heterocyclic systems.
General Synthetic Workflow for Six-Membered Oxygen Heterocycles
Caption: A generalized workflow for the synthesis and characterization of six-membered oxygen heterocycles.
3.1. Synthesis of Tetrahydropyrans
A common method for the synthesis of tetrahydropyrans involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) ether, which serves as a protective group for the alcohol.[5][6]
Experimental Protocol: Synthesis of a Tetrahydropyranyl (THP) Ether [6]
-
Materials:
-
Alcohol (1.0 equivalent)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 equivalents)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS, 0.1 equivalents)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and dichloromethane.
-
Add 3,4-dihydro-2H-pyran to the solution.[6]
-
Add pyridinium p-toluenesulfonate to the mixture.[6]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[6]
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude THP ether. Further purification can be achieved by column chromatography if necessary.
-
3.2. Synthesis of Coumarins
The Perkin reaction is a classical and widely used method for the synthesis of coumarins.[1][7]
Experimental Protocol: Synthesis of Coumarin via the Perkin Reaction [7][8]
-
Materials:
-
Salicylaldehyde (B1680747) (1 mole)
-
Acetic anhydride (B1165640) (2 moles)
-
Sodium acetate (B1210297) (anhydrous, 0.5 moles)
-
-
Procedure:
-
A mixture of salicylaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at 180°C for 4-5 hours.
-
The hot reaction mixture is then poured into water with vigorous stirring.
-
The resulting oily layer is separated and washed with a small amount of cold water.
-
The crude product is then purified by distillation under reduced pressure. The fraction distilling at 290-292°C is collected as pure coumarin.[8]
-
3.3. Synthesis of Chromenes
The Wittig reaction provides a versatile route to chromenes, involving the reaction of a phosphorus ylide with a suitable salicylaldehyde derivative.[9][10][11]
Experimental Protocol: General Procedure for Chromene Synthesis via Wittig Reaction [10][11]
-
Materials:
-
Triphenylphosphine (B44618) (1.1 equivalents)
-
Appropriately substituted α-bromoester (e.g., ethyl bromoacetate, 1.1 equivalents)
-
Substituted salicylaldehyde (1.0 equivalent)
-
Strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide)
-
-
Procedure:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, a solution of triphenylphosphine and the α-bromoester in the anhydrous solvent is prepared. The mixture is stirred at room temperature until the formation of the phosphonium (B103445) salt is complete (can be monitored by TLC or precipitation of the salt). The strong base is then added portion-wise at 0°C, and the resulting mixture is stirred for 1-2 hours to generate the phosphorus ylide.[11]
-
Wittig Reaction: A solution of the substituted salicylaldehyde in the anhydrous solvent is added dropwise to the ylide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired chromene derivative.
-
Reactivity of Six-Membered Oxygen Heterocycles
The reactivity of these heterocycles is largely dictated by their degree of saturation and the presence of functional groups. Saturated tetrahydropyrans are relatively inert ether linkages, while the double bonds in pyrans and dihydropyrans are susceptible to electrophilic addition and cycloaddition reactions. The carbonyl group in pyrones imparts electrophilic character to the ring, making them susceptible to nucleophilic attack.
Six-Membered Oxygen Heterocycles in Drug Development
A vast number of pharmaceuticals and biologically active natural products contain six-membered oxygen heterocycles. Flavonoids, a class of compounds featuring a C6-C3-C6 skeleton often incorporating a pyran or pyrone ring, are particularly noteworthy for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[12]
5.1. Flavonoids as Kinase Inhibitors
Many flavonoids exert their biological effects by inhibiting various protein kinases, which are crucial regulators of cellular signaling pathways. The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation.[13][14] Several flavonoids have been shown to inhibit PI3K, thereby blocking downstream signaling.[15][16]
PI3K/Akt Signaling Pathway and Flavonoid Inhibition
Caption: Flavonoid inhibition of the PI3K/Akt signaling pathway.[6][10][13][14][17][18][19][20]
5.2. Flavonoids and the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses.[5][7][17][21][22] Its aberrant activation is implicated in various inflammatory diseases and cancers. Flavonoids have been shown to modulate the NF-κB pathway, often by inhibiting the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB.[12]
Canonical NF-κB Signaling Pathway and Flavonoid Intervention
Caption: Flavonoid modulation of the canonical NF-κB signaling pathway.[5][7][17][21][22]
Conclusion
Six-membered oxygen heterocycles are a structurally diverse and synthetically accessible class of compounds with profound implications in chemistry and biology. Their prevalence in nature and their broad spectrum of pharmacological activities make them attractive scaffolds for drug discovery. A thorough understanding of their fundamental chemistry, including their synthesis, reactivity, and interactions with biological targets, is essential for the rational design and development of novel therapeutics. This guide has provided a foundational overview of these key aspects, offering a valuable resource for researchers and scientists in the field.
References
- 1. PI3K/Akt Signaling Pathway - Creative BioMart [creativebiomart.net]
- 2. eng.uc.edu [eng.uc.edu]
- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Synthesis of designed new 1,3,4-oxadiazole functionalized pyrano [2,3-f] chromene derivatives and their antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 13. Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetrahydropyran synthesis [organic-chemistry.org]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 20. aseestant.ceon.rs [aseestant.ceon.rs]
- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 22. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tetrahydro-2H-pyran-4-ol
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Tetrahydro-2H-pyran-4-ol from its corresponding ketone, tetrahydropyran-4-one. The primary focus is on the reduction of the ketone functionality, a fundamental transformation in organic synthesis. Two prevalent and effective methods are presented: reduction using sodium borohydride (B1222165) and catalytic hydrogenation. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comprehensive resource for the preparation of this versatile building block.
Introduction
This compound is a valuable heterocyclic compound widely utilized as a building block in the synthesis of various pharmaceutical agents and biologically active molecules. The tetrahydropyran (B127337) ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including improved solubility and metabolic stability. The hydroxyl group at the 4-position provides a convenient handle for further functionalization. The most common route to this compound is the reduction of the commercially available tetrahydropyran-4-one. This document details the procedures for this chemical transformation, providing quantitative data and step-by-step protocols.
Overview of Synthetic Pathways
The conversion of a ketone to a secondary alcohol is a classic transformation in organic chemistry. For the synthesis of this compound from tetrahydropyran-4-one, the primary methods involve the use of reducing agents.
-
Sodium Borohydride (NaBH₄) Reduction: This method employs a mild and selective reducing agent, sodium borohydride.[1][2] It is known for its compatibility with various functional groups and its operational simplicity, making it a popular choice for laboratory-scale synthesis.[3] The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695).[2]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel.[4][5] It is a highly efficient method, often used for larger-scale industrial production.[4] The reaction conditions, including temperature and pressure, can be optimized to achieve high yields.[4][5]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound using different methodologies. The values are compiled from literature findings and may vary based on specific reaction scales and reagent purity.
| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Pressure (MPa) | Typical Yield (%) | Purity (%) |
| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 to Room Temp | N/A | 85-95 | >98 |
| Catalytic Hydrogenation | 5% Pd/C | Ethanol/Methanol | 20-60 | 0.1-1 | 90-98 | >99 |
| Catalytic Hydrogenation | Raney Nickel | Isopropyl Alcohol | 20-60 | 0.1-1 | 85-95 | >98 |
Experimental Workflow
The general workflow for the synthesis, work-up, and purification of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Reduction of Tetrahydropyran-4-one using Sodium Borohydride (NaBH₄)
This protocol describes the reduction of tetrahydropyran-4-one to this compound using sodium borohydride in methanol.
Materials:
-
Tetrahydropyran-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydropyran-4-one (10.0 g, 0.1 mol) in methanol (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NaBH₄: While stirring, slowly add sodium borohydride (2.84 g, 0.075 mol) to the solution in small portions over 30 minutes. Maintain the temperature below 10 °C. Caution: Hydrogen gas evolution may occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture to pH ~7.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless oil.
Protocol 2: Catalytic Hydrogenation of Tetrahydropyran-4-one
This protocol details the reduction of tetrahydropyran-4-one via catalytic hydrogenation using Palladium on carbon (Pd/C).
Materials:
-
Tetrahydropyran-4-one
-
5% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Celite or a similar filter aid
Procedure:
-
Vessel Charging: To a high-pressure reaction vessel, add a solution of tetrahydropyran-4-one (10.0 g, 0.1 mol) in ethanol (100 mL).
-
Catalyst Addition: Carefully add 5% Pd/C (0.5 g, 5 wt%) to the solution. Caution: Pd/C may be pyrophoric; handle under an inert atmosphere or as a slurry.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with nitrogen, followed by purging with hydrogen gas.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas to 0.5 MPa (or as desired) and stir the mixture vigorously. Heat the reaction to 40-50 °C.[5]
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the vessel to room temperature, carefully vent the excess hydrogen gas, and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, further purify by vacuum distillation to obtain pure this compound.
Reaction Pathway Diagram
The following diagram illustrates the reduction of the ketone group in tetrahydropyran-4-one by a hydride reagent.
Caption: Pathway for the reduction of tetrahydropyran-4-one.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The disappearance of the ketone signal in the ¹³C NMR spectrum and the appearance of a new signal for the alcohol carbon are indicative of a successful reaction.
-
Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight of the product and assess its purity.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and the disappearance of the strong C=O stretching band from the starting ketone (around 1715 cm⁻¹).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Handle with care.
-
Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.
-
Palladium on carbon can be pyrophoric and should be handled with care, especially when dry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]
- 6. Tetrahydro-4H-pyran-4-ol [webbook.nist.gov]
Laboratory Scale Protocol for the Reduction of Tetrahydropyran-4-one to Tetrahydropyran-4-ol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydropyran-4-one is a valuable heterocyclic building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other bioactive molecules. Its reduction to the corresponding alcohol, tetrahydropyran-4-ol, is a critical transformation that opens avenues for further functionalization. This document provides detailed laboratory-scale protocols for three common methods for the reduction of tetrahydropyran-4-one: catalytic hydrogenation, sodium borohydride (B1222165) reduction, and lithium aluminum hydride reduction.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key parameters for the different methods of reducing tetrahydropyran-4-one to tetrahydropyran-4-ol.
| Parameter | Catalytic Hydrogenation | Sodium Borohydride (NaBH₄) Reduction | Lithium Aluminum Hydride (LiAlH₄) Reduction |
| Reducing Agent | H₂ gas with catalyst | Sodium Borohydride | Lithium Aluminum Hydride |
| Typical Catalyst | 5% Palladium on Carbon (Pd/C) | Not Applicable | Not Applicable |
| Solvent | Toluene (B28343)/Methanol (B129727) mixture | Methanol (MeOH) or Ethanol (EtOH) | Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) |
| Temperature | Room Temperature (approx. 25°C) | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | ~5 hours[1] | 1-2 hours (typical) | 1-4 hours (typical) |
| Reported Yield | ~86% (for reduction of pyran-4-one)[1] | High (generally quantitative for ketones)[2] | High (generally high for ketones) |
| Work-up | Filtration of catalyst | Aqueous quench and extraction | Careful quenching (e.g., Fieser workup) and extraction |
| Safety Considerations | Handling of flammable H₂ gas and pyrophoric catalyst | Generation of flammable H₂ gas upon quenching | Highly reactive with water and protic solvents, pyrophoric |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol is adapted from a procedure for the reduction of a similar substrate, pyran-4-one.[1]
Materials:
-
Tetrahydropyran-4-one
-
5% Palladium on Carbon (Pd/C) catalyst
-
Toluene
-
Methanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve tetrahydropyran-4-one in a solvent mixture of toluene and methanol.
-
Carefully add 5% Pd/C catalyst to the solution under an inert atmosphere of nitrogen.
-
Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature for approximately 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvents under reduced pressure using a rotary evaporator to yield the crude tetrahydropyran-4-ol.
-
The crude product can be purified by distillation or column chromatography if necessary.
Protocol 2: Reduction with Sodium Borohydride (NaBH₄)
This protocol is a general procedure for the reduction of ketones using sodium borohydride.[3]
Materials:
-
Tetrahydropyran-4-one
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve tetrahydropyran-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C. (Note: Hydrogen gas evolution may occur).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and slowly quench by adding 1 M HCl dropwise until the gas evolution ceases and the pH is acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tetrahydropyran-4-ol.
Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is a general procedure for the reduction of ketones using the powerful reducing agent, lithium aluminum hydride, and requires strict anhydrous conditions.[4][5]
Materials:
-
Tetrahydropyran-4-one
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Deionized Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve tetrahydropyran-4-one in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the solution of tetrahydropyran-4-one dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0°C and perform a Fieser workup:
-
Slowly and carefully add a volume of water equal to the mass of LiAlH₄ used (in grams).
-
Slowly add a volume of 15% aqueous NaOH equal to the mass of LiAlH₄ used.
-
Slowly add a volume of water three times the mass of LiAlH₄ used.
-
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir to ensure complete drying.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield tetrahydropyran-4-ol.
Visualizations
Signaling Pathway of Ketone Reduction
Caption: General mechanism of ketone reduction to an alcohol.
Experimental Workflow for Sodium Borohydride Reduction
Caption: Step-by-step workflow for NaBH₄ reduction.
Logical Relationship of Reagent Reactivity
Caption: Relative reactivity of reducing agents for ketones.
References
Application Notes and Protocols: Prins Cyclization of Homoallylic Alcohols to form Tetrahydropyran-4-ols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prins cyclization is a powerful and versatile acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, typically an aldehyde, to form substituted tetrahydropyrans. This methodology is of significant interest in organic synthesis, particularly in the construction of the tetrahydropyran (B127337) (THP) ring system, a common motif in numerous biologically active natural products and pharmaceutical agents.[1][2] The reaction proceeds through the formation of an oxocarbenium ion, which then undergoes an intramolecular attack by the alkene to form a new carbon-carbon and carbon-oxygen bond, yielding the heterocyclic ring. This application note provides an overview of the reaction, key experimental considerations, and detailed protocols for the synthesis of tetrahydropyran-4-ols and their derivatives.
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for the Prins cyclization involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde to form an oxocarbenium ion intermediate. This intermediate then undergoes cyclization through a six-membered chair-like transition state, which dictates the stereochemical outcome of the reaction.[3][4] The substituents on the developing tetrahydropyran ring tend to occupy equatorial positions to minimize steric hindrance, leading to high diastereoselectivity, often favoring the cis-2,6-disubstituted product.[1][5] The resulting tetrahydropyranyl carbocation is then trapped by a nucleophile (such as water, a halide, or an acetate) to afford the final product. In the absence of an external nucleophile, elimination of a proton can occur to yield a dihydropyran.
Side reactions, such as the competing oxonia-Cope rearrangement, can sometimes lead to racemization or the formation of undesired byproducts.[3][6] The choice of catalyst, solvent, and temperature can be crucial in minimizing these side reactions and maximizing the yield and stereoselectivity of the desired tetrahydropyran product.
Catalysis
A wide range of catalysts can be employed to promote the Prins cyclization, including both Brønsted and Lewis acids. The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and functional group tolerance.
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), indium(III) chloride (InCl₃), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly used Lewis acids that effectively activate the aldehyde carbonyl group towards nucleophilic attack by the homoallylic alcohol.[6][7]
-
Brønsted Acids: Protic acids such as trifluoroacetic acid (TFA), camphorsulfonic acid (CSA), and p-toluenesulfonic acid (p-TsOH) are also effective catalysts. Chiral Brønsted acids have been developed for enantioselective Prins cyclizations.[8]
-
Iodine: Molecular iodine has emerged as a mild and efficient catalyst for the Prins cyclization, offering the advantage of proceeding under metal-free conditions and often not requiring an inert atmosphere or anhydrous solvents.[9][10]
-
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and clays, offer advantages in terms of ease of separation and catalyst recycling.[2]
Data Presentation: Comparison of Catalysts and Conditions
The following tables summarize quantitative data from various studies on the Prins cyclization for the formation of tetrahydropyran derivatives, highlighting the influence of different catalysts and reaction conditions on yield and diastereoselectivity.
Table 1: Iodine-Catalyzed Prins Cyclization of Various Homoallylic Alcohols [9]
| Entry | Homoallylic Alcohol | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | 2-(3,4-dihydronaphthalen-1-yl)propan-1-ol | p-Anisaldehyde | 5 | CH₂Cl₂ | 86 |
| 2 | 2-(3,4-dihydronaphthalen-1-yl)propan-1-ol | Benzaldehyde | 5 | CH₂Cl₂ | 81 |
| 3 | Cyclohex-2-en-1-ylmethanol | p-Anisaldehyde | 5 | CH₂Cl₂ | 91 |
| 4 | (E)-Oct-3-en-1-ol | p-Anisaldehyde | 50 | CH₂Cl₂ | 40 (as 4-iodo-THP) |
Table 2: Silyl (B83357) Enol Ether Prins Cyclization for Tetrahydropyran-4-ones [1][5][11]
| Entry | Hydroxy Silyl Enol Ether | Aldehyde | Lewis Acid (1.5 equiv) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Substrate 1 | Isobutyraldehyde | BF₃·OEt₂ | CH₂Cl₂ | 97 | >95:5 |
| 2 | Substrate 1 | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 85 | >95:5 |
| 3 | Substrate 2 | p-Anisaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 91 | >95:5 |
| 4 | Substrate 2 | Cinnamaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 75 | >95:5 |
Table 3: Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones [7]
| Entry | 3-Bromobut-3-en-1-ol Derivative | Aldehyde | Lewis Acid (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Substrate A | Benzaldehyde | BF₃·OEt₂ (1.2) | DCE | -35 | 85 |
| 2 | Substrate A | 4-Chlorobenzaldehyde | BF₃·OEt₂ (1.2) | DCE | -35 | 82 |
| 3 | Substrate B | Isovaleraldehyde | BF₃·OEt₂ (1.2) | DCE | -35 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Prins Cyclization of Endocyclic Homoallylic Alcohols [9]
-
To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) is added molecular iodine (I₂) (5 mol %).
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired dihydropyran.
Protocol 2: General Procedure for Silyl Enol Ether Prins Cyclization to form Tetrahydropyran-4-ones [11]
-
To a solution of the aldehyde (1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added boron trifluoride etherate (BF₃·OEt₂) (1.5 equiv).
-
The mixture is stirred for 10 minutes.
-
A solution of the hydroxy silyl enol ether (1.0 equiv) in anhydrous CH₂Cl₂ is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the substituted tetrahydropyran-4-one.
Mandatory Visualizations
Caption: Reaction mechanism of the Prins cyclization.
References
- 1. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodine-catalyzed prins cyclization of homoallylic alcohols and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application of Tetrahydro-2H-pyran-4-ol Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-2H-pyran-4-ol scaffold is a privileged structural motif in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous biologically active compounds. Its derivatives have garnered significant attention in drug discovery, demonstrating a broad spectrum of pharmacological activities across various therapeutic areas, including oncology, metabolic disorders, and infectious diseases. The inherent chirality and the hydroxyl group of the core scaffold provide a versatile platform for the synthesis of diverse and complex molecules with high therapeutic potential.
This document provides detailed application notes on the utility of this compound derivatives in drug discovery, supported by quantitative data, comprehensive experimental protocols, and visual diagrams of key biological pathways and workflows.
Therapeutic Applications and Lead Compounds
Oncology
This compound derivatives have emerged as potent inhibitors of key signaling pathways implicated in cancer progression, such as the Transforming Growth Factor-β (TGF-β) and Cyclin-Dependent Kinase (CDK) pathways.
a) TGF-β Receptor I (ALK5) Inhibitors: The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of tumor growth, invasion, and metastasis in advanced stages.[1] Small molecule inhibitors targeting the TGF-β type I receptor (also known as activin-like kinase 5 or ALK5) represent a promising therapeutic strategy.[2][3]
A series of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives have been identified as potent and selective ALK5 inhibitors.[3] Notably, compound 12r from this series has demonstrated significant in vitro and in vivo inhibitory activity.[3][4] Another series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives has also yielded potent ALK5 inhibitors, with compound 8h showing strong antitumor efficacy.[5]
Quantitative Data for ALK5 Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | Cell-based IC50 (nM) | Reference |
| 12r | ALK5 | 28.0 | - | - | [3][4] |
| 8h | ALK5 Autophosphorylation | 25 | NIH3T3 | 74.6 | [5] |
b) Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. 4H-pyran derivatives have been investigated as CDK2 inhibitors, demonstrating the potential to halt cancer cell proliferation.[6]
Quantitative Data for CDK2 Inhibitors
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | CDK2 | HCT-116 (Colon) | 75.1 | [6] |
| 4k | CDK2 | HCT-116 (Colon) | 85.88 | [6] |
Metabolic Disorders: Type 2 Diabetes
Dipeptidyl Peptidase IV (DPP-4) Inhibitors: DPP-4 is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic approach for type 2 diabetes.[7] Novel tri-2,3,5-substituted tetrahydropyran (B127337) analogs have been synthesized and evaluated as DPP-4 inhibitors.[4] A clinical candidate, (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) , emerged from these studies, exhibiting high potency and selectivity.[4]
Quantitative Data for DPP-4 Inhibitors
| Compound ID | Target | IC50 (nM) | Reference |
| 23 | DPP-4 | 18 | [7] |
Infectious Diseases
The versatile tetrahydro-2H-pyran scaffold has also been utilized in the development of novel antimicrobial agents.
a) Antibacterial Agents: Certain 4H-pyran derivatives have shown promising activity against Gram-positive bacteria.[6]
Quantitative Data for Antibacterial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazole Derivative 1 | Staphylococcus aureus | 7.81 | [8] |
| Thiazole Derivative 1 | Bacillus subtilis | 15.62 | [8] |
| Thiazole Derivative 2 | Staphylococcus aureus | 15.62 | [8] |
| Thiazole Derivative 2 | Bacillus subtilis | 31.25 | [8] |
b) Anti-Mycobacterium Agents: Schiff bases fused with a 4H-pyran core have been evaluated for their activity against Mycobacterium bovis (BCG), a surrogate for Mycobacterium tuberculosis.[7]
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
The synthesis of various this compound derivatives often involves multi-step reactions. A general approach for the synthesis of aminopyridyloxypyrazole compounds as TGFβR1 inhibitors is outlined below.[9]
Materials:
-
Starting materials (e.g., 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol, 2-chloro-4-nitropyridine)
-
Appropriate solvents (e.g., DMF, DMSO)
-
Bases (e.g., K2CO3, DIPEA)
-
Catalysts (if required)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Protocol:
-
Step 1: O-Arylation. To a solution of 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol in a suitable solvent like DMF, add a base such as K2CO3. Stir the mixture at room temperature for a specified time. Add the substituted pyridine (B92270) (e.g., 2-chloro-4-nitropyridine) and heat the reaction mixture. Monitor the reaction progress by TLC.
-
Step 2: Reduction of the Nitro Group. Once the O-arylation is complete, the nitro group is reduced to an amino group. This can be achieved using various reducing agents like iron powder in the presence of an acid (e.g., acetic acid) or catalytic hydrogenation.
-
Step 3: Further Functionalization (if required). The resulting amino group can be further modified, for example, by coupling with another pyridine moiety to obtain the final desired compound.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro ALK5 Kinase Inhibition Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for measuring the inhibitory activity of compounds against ALK5.[10][11]
Materials:
-
Recombinant active ALK5 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare the kinase reaction buffer and ATP solution.
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the kinase assay buffer, the test compound dilutions, and the ALK5 enzyme.
-
Add the kinase substrate to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[6][12][13]
Materials:
-
Cancer cell line (e.g., HCT-116, NIH3T3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro DPP-4 Inhibition Assay
This fluorescence-based assay measures the ability of compounds to inhibit the enzymatic activity of DPP-4.[7][14][15][16][17]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer)
-
Test compounds (dissolved in DMSO)
-
Sitagliptin (as a positive control)
-
96-well plates (black, clear bottom)
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Protocol:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the DPP-4 enzyme solution.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Test compounds (dissolved in DMSO)
-
Standard antibiotics (e.g., ampicillin, as a positive control)
-
96-well plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Protocol:
-
Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in the broth in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Optionally, a viability indicator like resazurin (B115843) can be added to aid in the visual determination of the MIC.[20]
References
- 1. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Inhibition of the TGF-β Signaling Pathway in HCC Cells Using the Small Molecule Inhibitor LY2157299 and the D10 Monoclonal Antibody against TGF-β Receptor Type II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. oatext.com [oatext.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-(4-((4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino)pyridin-2-yl)propan-2-ol | 1898283-02-7 [chemicalbook.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. broadpharm.com [broadpharm.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 16. content.abcam.com [content.abcam.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antibacterial activity of a new derivative of the Meldrun acid: 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione (C9H10N4O4) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Tetrahydro-2H-pyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the synthesis of various esters of Tetrahydro-2H-pyran-4-ol, a valuable building block in medicinal chemistry and materials science. The following sections outline common esterification methods, including acylation, Fischer esterification, Steglich esterification, and the Mitsunobu reaction, complete with experimental procedures and comparative data.
Acylation with Acid Anhydrides and Acyl Chlorides
Acylation of this compound is a straightforward and high-yielding method for the synthesis of its corresponding esters. This method typically employs an acid anhydride (B1165640) or an acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct.
Table 1: Reaction Conditions for Acylation of this compound
| Ester Product | Acylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tetrahydro-2H-pyran-4-yl acetate (B1210297) | Acetic Anhydride | Pyridine | None | 100 | 3-4 | 80-98 |
| 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-yl acetate | Acetic Anhydride | None | None | 60 | 2-3 | High |
| Ester derivative | Generic Acid Chloride | Pyridine, DMAP | Pyridine | RT | - | 75 |
Experimental Protocol: Synthesis of Tetrahydro-2H-pyran-4-yl Acetate
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[1]
-
Cool the solution to 0°C using an ice bath.
-
Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the cooled solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the addition of dry methanol.
-
Remove the volatile components by co-evaporation with toluene (B28343) under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired Tetrahydro-2H-pyran-4-yl acetate.
Note: For the synthesis of substituted analogs like 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-yl acetate, the reaction can be performed by heating the corresponding alcohol with acetic anhydride at 60°C for 2-3 hours. The workup involves distillation to remove excess acetic anhydride and acetic acid, followed by dilution with a solvent like t-butyl methyl ether and washing with water, saturated aqueous sodium bicarbonate, and brine.[2]
Caption: General workflow for the acylation of this compound.
Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] To achieve high yields, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[4][5][6]
Table 2: General Conditions for Fischer Esterification
| Carboxylic Acid | Catalyst | Solvent | Temp. (°C) | Water Removal | Yield (%) |
| Benzoic Acid | H₂SO₄ | Methanol | 65 | Excess Alcohol | ~90 |
| Hippuric Acid | p-TsOH | Toluene | Reflux | Dean-Stark | 96 |
| Generic Carboxylic Acid | H₂SO₄ | Excess Alcohol | Reflux | Excess Alcohol | High |
Note: Yields are for general Fischer esterification and may vary for this compound.
Experimental Protocol: General Procedure for Fischer Esterification
Materials:
-
This compound
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Acid Catalyst (e.g., concentrated H₂SO₄ or p-TsOH)
-
Solvent (e.g., Toluene or excess alcohol)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent), add the carboxylic acid (1.0 equivalent), this compound (1.0-1.2 equivalents), and a suitable solvent like toluene.
-
Add a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Caption: Key steps in the Fischer esterification mechanism.
Steglich Esterification
The Steglich esterification is a mild method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature.[8][9] This method is particularly suitable for substrates that are sensitive to acidic conditions.[9]
Table 3: General Conditions for Steglich Esterification
| Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Generic | DCC | DMAP (3-10 mol%) | CH₂Cl₂ | 0 to 20 | 3 | Good |
| Propiolic Acid | DIC | DMAP | DCM | RT | - | - |
| (E)-4-methoxy cinnamic acid | DIC | DMAP | DCM | RT | - | 81 |
Experimental Protocol: General Procedure for Steglich Esterification
Materials:
-
This compound
-
Carboxylic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethyl ether or Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), this compound (1.0-1.2 equivalents), and a catalytic amount of DMAP (0.05-0.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at 0°C for a short period and then allow it to warm to room temperature, continuing to stir until the reaction is complete (monitored by TLC).[10]
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of dichloromethane.
-
Wash the filtrate with dilute HCl and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with an inversion of stereochemistry.[11] This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
Table 4: General Conditions for the Mitsunobu Reaction
| Carboxylic Acid | Phosphine | Azodicarboxylate | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrobenzoic Acid | PPh₃ | DIAD | THF | RT | 24 | 43 |
| Generic Carboxylic Acid | PPh₃ | DEAD/DIAD | THF | 0 to RT | 6-8 | High |
| 4-Nitrobenzoic Acid | PPh₃ | DEAD | THF | 0 to 40 | 17 | 85.6 |
Experimental Protocol: General Procedure for the Mitsunobu Reaction
Materials:
-
This compound
-
Carboxylic Acid (e.g., p-Nitrobenzoic Acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate or Dichloromethane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent), the carboxylic acid (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.[12]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10°C.[13]
-
Allow the reaction to warm to room temperature and stir for 6-8 hours or until completion as indicated by TLC.[12]
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate successively with water, saturated aqueous NaHCO₃ solution (to remove unreacted acid), and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Overview of the Mitsunobu reaction components.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Tetrahydropyran-4-one via Oxidation of Tetrahydro-2H-pyran-4-ol: Application Notes and Protocols
For Immediate Release
Comprehensive Guide for the Synthesis of Tetrahydropyran-4-one through Oxidation of Tetrahydro-2H-pyran-4-ol
This document provides detailed application notes and experimental protocols for the synthesis of tetrahydropyran-4-one, a key building block in medicinal chemistry and drug development, through the oxidation of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative analysis of various oxidation methodologies.
Tetrahydropyran-4-one is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. The oxidation of the readily available precursor, this compound, is a critical step in its production. This note details and compares several common and effective oxidation methods, providing clear, structured data and step-by-step protocols to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Oxidation Methods
A variety of established oxidation protocols can be employed for the conversion of this compound to tetrahydropyran-4-one. The choice of method often depends on factors such as scale, desired purity, reaction time, and environmental considerations. Below is a summary of quantitative data for three widely used oxidation methods: Pyridinium (B92312) Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation.
| Oxidation Method | Oxidizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | 2 - 4 | Room Temperature | ~85-95 |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (DCM) | 0.5 - 2 | -78 to Room Temp. | >90 |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 1 - 3 | Room Temperature | ~90-95 |
Experimental Workflows and Signaling Pathways
To visually represent the experimental process, the following diagrams illustrate the overall workflow for the synthesis of tetrahydropyran-4-one and the general mechanism of alcohol oxidation.
Caption: Experimental workflow for the synthesis of tetrahydropyran-4-one.
Caption: General schematic of secondary alcohol oxidation.
Detailed Experimental Protocols
The following are detailed protocols for the aforementioned oxidation methods for the synthesis of tetrahydropyran-4-one.
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica (B1680970) gel
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and Celite® in anhydrous dichloromethane (5-10 volumes) in a round-bottom flask, add a solution of this compound (1 equivalent) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford pure tetrahydropyran-4-one.
Safety Precautions: PCC is a toxic and potentially carcinogenic chromium (VI) compound. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 2: Swern Oxidation
Materials:
-
This compound
-
Oxalyl chloride or trifluoroacetic anhydride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine or diisopropylethylamine (Hünig's base)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a septum
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous dichloromethane to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture for 15-30 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine (5 equivalents) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety Precautions: The Swern oxidation generates carbon monoxide and dimethyl sulfide, which is a volatile and malodorous compound. This reaction must be performed in a well-ventilated fume hood. The reaction is also highly exothermic and requires careful temperature control.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety Precautions: Dess-Martin periodinane is a shock-sensitive and potentially explosive compound. Handle with care and avoid grinding or heating the solid. The reaction should be conducted behind a safety shield.[1]
References
Application of Tetrahydro-2H-pyran-4-ol in the Synthesis of Bioactive Natural Products: A Detailed Guide
Introduction
The tetrahydropyran (B127337) (THP) ring is a prevalent structural motif in a vast array of biologically active natural products, particularly those of marine origin. Its presence is often crucial for the molecule's therapeutic properties, which include antimicrobial, anticancer, and anti-inflammatory activities. Tetrahydro-2H-pyran-4-ol serves as a versatile and valuable chiral building block in the stereoselective synthesis of these complex molecules. Its pre-existing ring system and functional group handle allow for efficient and controlled elaboration into more complex structures, making it a key starting material for researchers in drug discovery and natural product synthesis.
This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of bioactive natural products, with a specific focus on the synthesis of the natural flavor, (±)-Linaloyl Oxide.
Application Note 1: this compound as a Chiral Synthon
This compound and its derivatives are powerful synthons for introducing the tetrahydropyran moiety with defined stereochemistry. The hydroxyl group at the C4 position provides a convenient point for functionalization, allowing for the introduction of various side chains and further cyclization reactions. The inherent chirality of substituted tetrahydropyranols can be leveraged to control the stereochemistry of the final natural product, which is often critical for its biological activity.
Key Synthetic Strategies:
-
Oxidation and Nucleophilic Addition: The hydroxyl group can be oxidized to a ketone (tetrahydro-4H-pyran-4-one), which then serves as an electrophilic site for the introduction of carbon nucleophiles.
-
Substitution Reactions: The hydroxyl group can be converted into a good leaving group, enabling nucleophilic substitution to introduce a variety of functional groups.
-
Ring-Opening and Recyclization: Under specific conditions, the tetrahydropyran ring can be opened and subsequently recyclized to form more complex polycyclic systems.
Featured Application: Total Synthesis of (±)-Linaloyl Oxide
Linaloyl oxide is a naturally occurring monoterpene found in the essential oils of various plants and is known for its pleasant floral and citrusy aroma. It also exhibits certain biological activities, including potential antimicrobial and anti-inflammatory properties. The synthesis of linaloyl oxide provides an excellent example of how a substituted tetrahydropyran derivative can be utilized as a key building block.
The following protocol details a synthetic route to (±)-linaloyl oxide starting from a derivative of this compound, specifically (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. This starting material can be prepared from commercially available precursors.
Experimental Protocols
Protocol 1: Synthesis of (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol
This protocol describes a general method for the preparation of the key starting material, a substituted tetrahydropyran methanol (B129727) derivative.
| Step | Procedure | Reagents and Conditions | Yield (%) |
| 1 | Cyclization | (R)- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, (+)-10-camphorsulfonic acid (CSA) | ~88 |
Detailed Procedure:
-
A solution of (R)- or (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol in a suitable solvent is treated with a catalytic amount of (+)-10-camphorsulfonic acid (CSA).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol.
Protocol 2: Oxidation to (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)carbaldehyde
| Step | Procedure | Reagents and Conditions | Yield (%) |
| 2 | Oxidation | (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol, Pyridine·SO₃, DMSO, Et₃N | High |
Detailed Procedure:
-
To a solution of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol in a mixture of dimethyl sulfoxide (B87167) (DMSO) and triethylamine (B128534) (Et₃N), add pyridine·sulfur trioxide complex (Py·SO₃) portionwise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
The reaction is quenched by the addition of water.
-
The mixture is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude aldehyde, which is often used in the next step without further purification.
Protocol 3: Vinyl Grignard Addition to Synthesize (±)-Linaloyl Oxide
| Step | Procedure | Reagents and Conditions | Yield (%) |
| 3 | Grignard Reaction | (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)carbaldehyde, Vinylmagnesium bromide in THF | Good |
Detailed Procedure:
-
A solution of the crude (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)carbaldehyde in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C.
-
A solution of vinylmagnesium bromide in THF is added dropwise to the aldehyde solution.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield (±)-linaloyl oxide.
Quantitative Data Summary
| Reaction Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol | (R/S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol | CSA | ~88 |
| 2 | (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)carbaldehyde | (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol | Pyridine·SO₃, DMSO | High |
| 3 | (±)-Linaloyl Oxide | (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)carbaldehyde | Vinylmagnesium bromide | Good |
Visualizations
Caption: Synthetic workflow for the total synthesis of (±)-Linaloyl Oxide.
Biological Significance and Signaling Pathways
While linaloyl oxide is primarily known for its fragrance properties, some studies have suggested potential biological activities that could be of interest to drug development professionals.
-
Antimicrobial Activity: Essential oils containing linaloyl oxide have demonstrated activity against various bacteria and fungi. The exact mechanism is not fully elucidated but may involve disruption of microbial cell membranes.
-
Anti-inflammatory Effects: Some research points towards potential anti-inflammatory properties, possibly through the modulation of inflammatory signaling pathways.
Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of linaloyl oxide and other natural products synthesized using tetrahydropyran building blocks.
Caption: Potential biological targets of Linaloyl Oxide.
This compound and its derivatives are indispensable tools in the synthesis of bioactive natural products. The protocols and data presented here for the synthesis of (±)-linaloyl oxide illustrate a practical application of these versatile building blocks. The continued exploration of synthetic methodologies utilizing tetrahydropyran synthons will undoubtedly lead to the discovery and development of novel therapeutic agents.
Synthesis of 4-Amidotetrahydropyrans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 4-amidotetrahydropyrans, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their prevalence in various biologically active molecules. The protocols outlined herein describe two robust and versatile methods: a one-pot, three-component Prins-Ritter reaction and a classical amide coupling approach using 4-aminotetrahydropyran (B1267664) as a key intermediate.
Protocol 1: One-Pot, Three-Component Prins-Ritter Reaction for the Synthesis of cis-4-Acetamidotetrahydropyrans
This protocol details a diastereoselective one-pot synthesis of cis-4-amidotetrahydropyrans through a Prins cyclization of a homoallylic alcohol with an aldehyde, followed by a Ritter reaction with a nitrile. This method is notable for its efficiency and high diastereoselectivity. The following procedure is adapted from a cerium(IV) sulfate-catalyzed reaction, which has been shown to be effective for a variety of aldehydes.
Experimental Protocol
Materials:
-
Homoallylic alcohol (e.g., But-3-en-1-ol)
-
Aldehyde (Aromatic or Aliphatic)
-
Acetonitrile (B52724) (Reagent and Solvent)
-
Cerium(IV) sulfate (B86663) (Ce(SO₄)₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a stirred solution of the aldehyde (1.0 mmol) and but-3-en-1-ol (1.2 mmol) in acetonitrile (5 mL) in a round-bottom flask, add cerium(IV) sulfate (0.20 mmol, 20 mol%).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (100-200 mesh) using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure cis-4-acetamidotetrahydropyran.
Data Presentation
Table 1: Synthesis of cis-4-Acetamidotetrahydropyrans via Prins-Ritter Reaction
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 6.5 | 93 |
| 2 | 4-Methylbenzaldehyde | 7.0 | 91 |
| 3 | 4-Methoxybenzaldehyde | 7.0 | 94 |
| 4 | Benzaldehyde | 6.0 | 92 |
| 5 | 2-Naphthaldehyde | 7.5 | 89 |
| 6 | Cinnamaldehyde | 8.0 | 86 |
| 7 | Cyclohexanecarboxaldehyde | 5.5 | 85 |
| 8 | Isovaleraldehyde | 5.0 | 82 |
Yields are for the isolated, purified cis-isomer.
Visualizations
Caption: Plausible reaction mechanism for the Prins-Ritter synthesis of 4-amidotetrahydropyrans.
Caption: Experimental workflow for the one-pot Prins-Ritter reaction.
Protocol 2: Amide Coupling of 4-Aminotetrahydropyran
This protocol describes a general and widely used method for forming an amide bond between 4-aminotetrahydropyran and a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to suppress side reactions and minimize racemization if chiral carboxylic acids are used.
Experimental Protocol
Materials:
-
Carboxylic Acid
-
4-Aminotetrahydropyran
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), 4-aminotetrahydropyran (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: To the cooled solution, add EDC·HCl (1.2 eq) in one portion, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4-amidotetrahydropyran.
Data Presentation
Table 2: Synthesis of 4-Amidotetrahydropyrans via EDC/HOBt Coupling
| Entry | Carboxylic Acid | Base | Solvent | Yield (%) |
| 1 | Benzoic Acid | DIPEA | DCM | ~85-95 |
| 2 | 4-Nitrobenzoic Acid | DIPEA | DMF | ~80-90 |
| 3 | Phenylacetic Acid | TEA | DCM | ~88-96 |
| 4 | Cyclohexanecarboxylic Acid | DIPEA | DCM | ~90-98 |
| 5 | Acetic Acid | DIPEA | DCM | ~75-85 |
Yields are representative and can vary based on the specific substrates and reaction scale.
Visualizations
Caption: Experimental workflow for EDC/HOBt mediated amide coupling.
Caption: Logical relationship of components in the amide coupling reaction.
The Tetrahydropyran Scaffold: A Cornerstone in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (B127337) (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of properties makes it a valuable building block for the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This document provides a detailed overview of the role of THP scaffolds in drug discovery, including their impact on drug properties, synthetic strategies, and examples of their application in marketed drugs. Detailed experimental protocols for key synthetic transformations and visualizations of relevant signaling pathways are also provided to guide researchers in the field.
The THP Scaffold: A Bioisostere with Superior Properties
The THP moiety is often employed as a bioisosteric replacement for a cyclohexane (B81311) ring. This substitution can lead to significant improvements in a molecule's drug-like properties. The introduction of the oxygen atom reduces lipophilicity and can act as a hydrogen bond acceptor, enhancing interactions with biological targets.[1] These modifications can positively influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Physicochemical and ADME Properties: THP vs. Cyclohexane Analogs
The strategic replacement of a cyclohexane ring with a tetrahydropyran scaffold can lead to a more favorable balance of physicochemical properties, ultimately resulting in improved pharmacokinetic characteristics. The following table summarizes the general trends observed when comparing THP-containing compounds to their cyclohexane counterparts.
| Property | Cyclohexane Analog | Tetrahydropyran Analog | Rationale for Improvement with THP |
| Lipophilicity (cLogP) | Higher | Lower | The oxygen atom in the THP ring reduces lipophilicity, which can improve aqueous solubility and reduce off-target effects. |
| Aqueous Solubility | Lower | Higher | The hydrogen bond accepting capacity of the ether oxygen in the THP ring can improve interactions with water, leading to enhanced solubility. |
| Metabolic Stability | Variable | Often Improved | The THP ring can be less susceptible to metabolic oxidation compared to a cyclohexane ring, potentially leading to a longer half-life. |
| Target Binding Affinity | Variable | Often Improved | The oxygen atom can act as a hydrogen bond acceptor, providing an additional interaction point with the target protein, which can increase binding affinity.[1] |
| Cell Permeability | Good | Good | Both scaffolds generally exhibit good cell permeability due to their size and shape. |
Key Synthetic Strategies for Tetrahydropyran Scaffolds
A variety of synthetic methods have been developed for the construction of the tetrahydropyran ring. The choice of method depends on the desired substitution pattern and stereochemistry. Three of the most powerful and widely used strategies are the Prins cyclization, the intramolecular oxa-Michael addition, and the hetero-Diels-Alder reaction.
Experimental Protocols
Protocol 1: Prins Cyclization for the Synthesis of 4-Chloro-Substituted Tetrahydropyrans [2]
This protocol describes a Lewis acid-catalyzed Prins cyclization between a homoallylic alcohol and an aldehyde to yield a 4-chloro-substituted tetrahydropyran.
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Lewis acid (e.g., SnCl₄, BiCl₃, AlCl₃) (1.0 - 2.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the aldehyde to the solution, followed by the dropwise addition of the Lewis acid.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-chloro-substituted tetrahydropyran.
Protocol 2: Intramolecular Oxa-Michael Addition for Tetrahydropyran Formation [3]
This protocol outlines the base-catalyzed intramolecular oxa-Michael addition of a hydroxy-α,β-unsaturated ketone to form a tetrahydropyran ring.
Materials:
-
δ-Hydroxy-α,β-unsaturated ketone (1.0 equiv)
-
Base (e.g., potassium carbonate, DBU) (catalytic amount)
-
Anhydrous solvent (e.g., methanol, THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the δ-hydroxy-α,β-unsaturated ketone in the anhydrous solvent in a round-bottom flask.
-
Add the base to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tetrahydropyran.
Protocol 3: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis [1][4]
This protocol describes the asymmetric hetero-Diels-Alder reaction of an α,β-unsaturated ketone with an enol ether, catalyzed by a chiral Lewis acid, to produce a dihydropyran.
Materials:
-
Chiral N,N'-dioxide ligand (0.5 mol%)
-
Mg(OTf)₂ (0.5 mol%)
-
Anhydrous toluene (B28343)
-
α,β-Unsaturated ketone (e.g., 3,4-dihydro-2H-pyran-2-carboxaldehyde) (1.0 equiv)
-
Enol ether (e.g., Danishefsky's diene) (1.2 equiv)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the catalyst by stirring the chiral N,N'-dioxide ligand and Mg(OTf)₂ in toluene at room temperature for 1 hour.[4]
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
Add the α,β-unsaturated ketone to the catalyst solution.[4]
-
Slowly add the enol ether to the reaction mixture.[4]
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion (typically within 2 hours), quench the reaction by adding a few drops of TFA.[4]
-
Warm the mixture to room temperature and stir for 30 minutes to hydrolyze the silyl (B83357) enol ether.[4]
-
Quench the reaction with saturated aqueous NaHCO₃.[4]
-
Extract the aqueous layer with ethyl acetate.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched dihydropyran.
Tetrahydropyran-Containing Drugs: Case Studies
The utility of the THP scaffold is exemplified by its presence in numerous approved drugs across various therapeutic areas.
Omarigliptin: A Once-Weekly Treatment for Type 2 Diabetes
Omarigliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that features a central tetrahydropyran ring. The THP moiety plays a crucial role in the molecule's long half-life, allowing for once-weekly dosing.
Synthesis of Omarigliptin: The synthesis involves a key reductive amination step between a tetrahydropyranone intermediate and a methylsulfonylpyrrolopyrazole.[5]
Quantitative Data for Omarigliptin:
| Parameter | Value | Reference |
| IC₅₀ (DPP-4) | 1.6 nM | [6] |
| Half-life (t½) in humans | >100 hours | [7] |
| Oral Bioavailability (in dogs and rats) | ~100% | [6] |
| Renal Clearance | ~2 L/h | [3] |
Gilteritinib (B612023): A Kinase Inhibitor for Acute Myeloid Leukemia
Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, used for the treatment of acute myeloid leukemia. The drug incorporates a 4-aminotetrahydropyran (B1267664) moiety.
Synthesis of Gilteritinib: A key step in the synthesis of gilteritinib is the palladium-catalyzed amination reaction between an aminopyrazine and an aniline (B41778) derivative.[8]
Quantitative Data for Gilteritinib:
| Parameter | Value | Reference |
| IC₅₀ (FLT3) | 0.29 nM | [9] |
| Mean Elimination Half-life (t½) | 113 hours | [10] |
| Time to Maximum Concentration (Tmax) | 2-6 hours | [10] |
| Metabolism | Primarily via CYP3A4 | [11] |
Signaling Pathways and Experimental Workflows
The biological activity of THP-containing drugs is often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.
Eribulin: A Microtubule Dynamics Inhibitor
Eribulin, a synthetic analog of a marine natural product, is a microtubule-targeting agent used in the treatment of breast cancer. It exerts its effect by inhibiting microtubule growth, leading to cell cycle arrest and apoptosis.[12]
Eribulin also impacts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.
AZD0156: An ATM Kinase Inhibitor
AZD0156 is a THP-containing inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR). By inhibiting ATM, AZD0156 sensitizes cancer cells to DNA-damaging agents.
Experimental Workflow for Evaluating DDR Inhibitors
Conclusion
The tetrahydropyran scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its ability to favorably modulate the physicochemical and pharmacokinetic properties of drug candidates has led to the successful development of numerous therapeutics. A deep understanding of the synthetic strategies to access this scaffold, coupled with a thorough investigation of its impact on biological pathways, will undoubtedly pave the way for the discovery of future innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. dot | Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Tetrahydro-2H-pyran-4-ol Synthesis
Welcome to the technical support center for the synthesis of Tetrahydro-2H-pyran-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main, highly effective methods for synthesizing this compound:
-
Reduction of Tetrahydropyran-4-one: This is a common and straightforward method involving the reduction of the ketone functional group of Tetrahydropyran-4-one. This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel, or by using chemical reducing agents such as sodium borohydride (B1222165) (NaBH4).[1][2]
-
Prins Cyclization: This method involves an acid-catalyzed reaction between a homoallylic alcohol (such as 3-buten-1-ol) and an aldehyde (commonly formaldehyde, often from trioxane (B8601419) or paraformaldehyde).[2][3][4] This reaction forms the tetrahydropyran (B127337) ring structure directly.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low yield during the reduction of Tetrahydropyran-4-one.
Potential Cause 1: Inactive Catalyst or Reducing Agent
-
Solution: For catalytic hydrogenation, the metal catalyst may be poisoned or have reduced activity. Ensure the purity of your starting material, solvent, and hydrogen gas. Use a fresh batch of catalyst if deactivation is suspected. For reductions using NaBH4, use a freshly opened container, as it can degrade with exposure to moisture.
Potential Cause 2: Suboptimal Reaction Conditions
-
Solution:
-
Catalytic Hydrogenation: Systematically optimize the reaction parameters. A good starting point for temperature is between 5–60°C, and for hydrogen pressure, a range of 0.1–1 MPa is often effective.[1][5]
-
NaBH4 Reduction: Temperature control is critical. Running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity and yield.
-
Potential Cause 3: Incomplete Reaction or Product Loss During Work-up
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting ketone. This compound has significant water solubility, which can lead to loss during aqueous work-up. Use multiple extractions with a suitable organic solvent (e.g., ethyl acetate) or employ continuous liquid-liquid extraction to maximize recovery.
Issue 2: Poor yield from the Prins Cyclization method.
Potential Cause 1: Inefficient Acid Catalyst
-
Solution: The choice of acid catalyst is critical. If a standard Brønsted acid like sulfuric acid gives low yields, screen other catalysts. Lewis acids such as Indium(III) chloride (InCl3) or catalysts like phosphomolybdic acid have been shown to be effective, sometimes offering higher yields and better selectivity under milder conditions.[4]
Potential Cause 2: Formation of Side Products
-
Solution: The oxocarbenium ion intermediate in the Prins reaction is highly reactive and can lead to undesired side products.[6] To minimize this, consider the following:
-
High-Dilution: Perform the reaction under high-dilution conditions to favor the desired intramolecular cyclization over competing intermolecular reactions.[7]
-
Temperature Control: Running the reaction at a lower temperature can enhance diastereoselectivity and reduce the formation of byproducts by favoring the more stable transition state.[6]
-
Potential Cause 3: Impure Starting Materials
-
Solution: Impurities in the homoallylic alcohol or the aldehyde source can interfere with the reaction and poison the catalyst. Ensure the purity of your starting materials, purifying them by distillation if necessary.
Data Presentation
The following tables summarize quantitative data for the key synthetic routes.
Table 1: Comparison of Methods for the Reduction of Tetrahydropyran-4-one
| Parameter | Catalytic Hydrogenation | Sodium Borohydride (NaBH4) Reduction |
| Typical Catalyst/Reagent | Pd/C, Pt/C, Raney Nickel[1] | NaBH4 |
| Typical Solvents | Methanol (B129727), Ethanol, Tetrahydrofuran (THF) | Methanol, Ethanol, Isopropyl Alcohol[2] |
| Temperature Range | 5 - 60 °C[5] | 0 °C to Room Temperature |
| Pressure Range | 0.1 - 1 MPa[5] | Atmospheric Pressure |
| Reported Yield | Generally high, can approach quantitative | High, often in the 80-95% range[2] |
| Advantages | High atom economy, clean reaction | Mild conditions, no special pressure equipment needed |
| Disadvantages | Requires specialized hydrogenation equipment, catalyst handling | Generates stoichiometric waste, potential for side reactions |
Table 2: Influence of Conditions on Prins Cyclization Yield
| Starting Materials | Catalyst/Acid | Solvent | Temperature | Yield | Reference |
| 3-Buten-1-ol (B139374), Trioxane | Formic Acid (98%) | Formic Acid | 80 °C | 81.6% (Isolated) | [2] |
| 3-Buten-1-ol, Trioxane | Formic Acid (98%) | Isopropyl Alcohol (for solvolysis) | 64 °C | 84% (Reaction) | [2] |
| 3-Buten-1-ol, Acetaldehyde | Sulfuric Acid (20%) | N/A (in pressure tube) | 80 °C | Not specified | [8] |
| Homoallylic alcohols, Aldehydes | Phosphomolybdic acid | Water | Room Temp. | High yields | [4] |
| 3-Methyl-3-buten-1-ol, 2-Ethyl-butyraldehyde | Montmorillonite K10 | Toluene | 80 °C | Good yields | [9] |
Experimental Protocols
Protocol 1: Synthesis via NaBH4 Reduction of Tetrahydropyran-4-one
-
Setup: In a 250-mL 3-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve tetrahydropyran-4-one (5 g, 50.00 mmol) in methanol (75 mL).[2]
-
Reaction: Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.
-
Monitoring: Stir the reaction mixture at 0°C and monitor its progress using TLC until all the starting material has been consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. Adjust the pH to neutral with dilute HCl.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis via Prins Cyclization
-
Setup: In a 2-liter glass flask equipped with a stirrer, thermometer, dropping funnel, and a Dean-Stark apparatus, charge 600 ml of 98% formic acid and heat to 80°C.[2]
-
Addition: Prepare a solution of 3-buten-1-ol (300 g, 4.16 mol) and trioxane (149.9 g, 1.66 mol) dissolved in 600 ml of 98% formic acid. Add this solution dropwise to the heated formic acid over 4.5 hours.[2]
-
Reaction: Maintain the reaction at 80°C for 8 hours under a nitrogen atmosphere.[2]
-
Solvolysis: Cool the reaction mixture to room temperature. Add methanesulfonic acid (5.4 g, 56 mmol) and 600 ml of ethanol. Heat the mixture to 64°C to carry out solvolysis while removing the ethyl formate (B1220265) byproduct via the Dean-Stark trap. Repeat this operation three times.[2]
-
Purification: After solvolysis is complete, purify the reaction mixture by distillation under reduced pressure (85 to 87°C, 173Pa) to yield pure this compound.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Methyl-tetrahydro-pyran-4-ol synthesis - chemicalbook [chemicalbook.com]
- 9. US10040776B2 - Pyran derivatives and their preparation - Google Patents [patents.google.com]
Purification of crude Tetrahydro-2H-pyran-4-ol by vacuum distillation
This guide provides troubleshooting advice and answers to frequently asked questions for the purification of crude Tetrahydro-2H-pyran-4-ol via vacuum distillation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound? A1: Common impurities can include unreacted starting materials from its synthesis (such as 3-buten-1-ol (B139374) and trioxane), residual solvents, and reaction byproducts.[1][2] Depending on the reaction conditions, degradation products, such as ring-opened structures, may also be present, particularly if the compound was exposed to high temperatures or strong acids.[2][3]
Q2: Why is vacuum distillation necessary for purifying this compound? A2: Compounds with high boiling points at atmospheric pressure are often purified by vacuum distillation.[4] Lowering the pressure significantly reduces the boiling point, which allows for distillation at a lower, safer temperature, thereby preventing thermal degradation of the compound.[4][5]
Q3: My vacuum pump isn't achieving the target pressure. What are the common causes? A3: The most frequent cause of an unstable or insufficient vacuum is a leak in the system.[4] Ensure all ground glass joints are clean, properly sealed, and lightly greased with a suitable vacuum grease.[4] Check all tubing and connections for cracks or poor fits. Another common issue is vapor from the distillation entering the pump; a cold trap placed between your apparatus and the pump is essential to condense volatile vapors and protect the pump.[4]
Q4: What causes sudden, violent boiling (bumping) during distillation, and how can I prevent it? A4: Bumping is caused by the superheating of the liquid above its boiling point without the formation of bubbles.[4] When a bubble finally forms, it does so explosively. This is best prevented in vacuum distillation by using a magnetic stirrer and a stir bar for vigorous agitation of the liquid.[4] Boiling chips are generally less effective under vacuum.[4]
Q5: My purified product yield is very low. What could be the issue? A5: Low yield can result from several factors. If the distillation temperature is too high or the heating is prolonged, thermal degradation may occur.[3] Leaks in the system can lead to an inefficient distillation process. It is also possible that product was lost by collecting fractions too narrowly; consider analyzing all collected fractions (including any forerun) by TLC or GC to ensure the desired product was not discarded.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inability to achieve or maintain a stable vacuum | System leaks at joints or connections. | Inspect all glass joints for proper sealing. Lightly apply vacuum grease. Check all tubing for cracks or loose connections.[4][6] |
| Inefficient cold trap. | Ensure the cold trap is filled with an appropriate cooling medium (e.g., dry ice/acetone or liquid nitrogen) to prevent volatile substances from reaching the vacuum pump.[4] | |
| Sudden, violent boiling (bumping) | Superheating of the liquid due to a lack of nucleation sites. | Add a magnetic stir bar to the distillation flask and ensure vigorous stirring before and during heating. A fine capillary tube (ebulliator) can also be used to introduce a steady stream of bubbles.[4] |
| Distillation is slow or not occurring at the expected temperature | The vacuum level is not low enough. | Perform a leak check on the system. Verify the vacuum pump is functioning correctly and is properly protected by a cold trap.[6] |
| Inaccurate temperature reading. | Ensure the thermometer bulb is positioned correctly—just below the side arm leading to the condenser—to accurately measure the vapor temperature. | |
| Distillate is cloudy or appears impure | Foaming or bumping of the crude material. | Reduce the heating rate. Ensure vigorous stirring. Make sure the flask is not more than two-thirds full. |
| "Leapfrogging" of fractions due to rapid heating. | Heat the distillation flask slowly and evenly to allow for proper separation of components based on their boiling points. |
Quantitative Data: Boiling Point
The boiling point of this compound is highly dependent on the pressure. Distilling at a reduced pressure significantly lowers the required temperature.
| Pressure (Torr / Pa) | Boiling Point (°C) |
| 0.7 Torr | 60.5 °C[1] |
| 1.3 Torr (173 Pa) | 85 - 87 °C[1] |
Experimental Protocol: Vacuum Distillation
This protocol outlines a standard procedure for the purification of crude this compound.
1. Apparatus Setup:
- Place a magnetic stir bar in a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full with the crude material).
- Attach a short fractionating column (e.g., a Vigreux column) to the flask.
- Place a distillation head with a thermometer adapter on top of the column. Ensure the thermometer bulb is positioned correctly.
- Attach a condenser to the side arm of the distillation head and ensure a steady flow of cooling water.
- Connect a vacuum adapter (e.g., a "cow" type) to the end of the condenser to allow for the collection of different fractions in separate receiving flasks.
- Using thick-walled vacuum tubing, connect the vacuum takeoff on the adapter to a cold trap.
- Connect the other side of the cold trap to the vacuum pump.
2. Distillation Process:
- Ensure all joints are securely clamped and properly sealed.
- Turn on the cooling water to the condenser and begin stirring the crude liquid.
- Slowly turn on the vacuum pump to evacuate the system to the desired pressure.
- Once the pressure is stable, begin to slowly and evenly heat the distillation flask using a heating mantle.
- Monitor the temperature at the distillation head. Collect any initial low-boiling solvent or impurities (forerun) in the first receiving flask.
- When the temperature stabilizes at the boiling point of this compound at the working pressure, rotate the vacuum adapter to collect the pure fraction in a clean receiving flask.
- Continue collecting the main fraction as long as the temperature remains constant.
3. Shutdown Procedure:
- Once the main fraction has been collected, remove the heating mantle and allow the system to cool down completely under vacuum.
- Once cool, turn off the stirrer and carefully vent the system to atmospheric pressure.
- Turn off the vacuum pump and the condenser water.
- Disassemble the apparatus and characterize the purified product.
Workflow and Logic Diagrams
Caption: A troubleshooting guide for common distillation problems.
References
Technical Support Center: Optimizing Column Chromatography for Tetrahydropyranol Isomers
Welcome to the technical support center for the chromatographic separation of tetrahydropyranol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between separating diastereomers and enantiomers of tetrahydropyranol?
A1: The primary difference lies in their physical properties. Diastereomers possess different physical properties and can often be separated using standard achiral column chromatography (e.g., on silica (B1680970) gel).[1][2] Enantiomers, however, have identical physical properties in a non-chiral environment and thus require chiral chromatography for separation, which utilizes a chiral stationary phase (CSP).[1][3] An alternative for enantiomers is to convert them into diastereomers using a chiral derivatizing agent, which can then be separated by conventional methods.[1][4]
Q2: How do I choose between normal-phase and reversed-phase chromatography for my tetrahydropyranol diastereomers?
A2: The choice depends on the polarity of your specific isomers.
-
Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica gel) and a non-polar mobile phase (like hexane (B92381)/ethyl acetate).[5] It is often the first choice for separating diastereomers of moderately polar compounds like tetrahydropyranols.[6]
-
Reversed-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like methanol (B129727)/water or acetonitrile/water).[7] This is suitable for more polar tetrahydropyranol derivatives or when NPC fails to provide adequate separation.
Q3: When is chiral chromatography absolutely necessary?
A3: Chiral chromatography is necessary for the separation of enantiomers.[1][3] Because enantiomers interact identically with achiral stationary phases, a chiral stationary phase (CSP) is required to form temporary, diastereomeric complexes that allow for differential retention and separation.[3]
Q4: How do I select an appropriate starting solvent system for my separation?
A4: The best practice is to first perform thin-layer chromatography (TLC) analysis using various solvent systems.[8] For normal-phase silica gel chromatography, start with a mixture of a non-polar solvent (e.g., hexane, cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297), diethyl ether, dichloromethane).[8] Adjust the ratio of the solvents until you achieve a good separation of spots on the TLC plate, ideally with the target compounds having an Rf value between 0.2 and 0.4.
Q5: My tetrahydropyranol appears to be degrading on the silica gel column. What should I do?
A5: Tetrahydropyranols can be sensitive to the acidic nature of standard silica gel.[9] If you suspect degradation, you can try one of the following solutions:
-
Deactivate the Silica Gel: Reduce the acidity by preparing a slurry of the silica gel in your mobile phase containing a small amount of a base, such as triethylamine (B128534) (~0.1-1%).[9]
-
Switch the Stationary Phase: Use a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil.[9]
-
Test for Stability: Confirm degradation by spotting your compound on a silica TLC plate, letting it sit for an hour, and then eluting it (a technique known as 2D TLC).[9] If a new spot appears, degradation is likely occurring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography of tetrahydropyranol isomers.
Problem 1: Poor or No Separation of Isomers (Co-elution)
This is the most common issue, arising from the small differences in polarity between isomers. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for poor isomer separation.
Problem 2: Broad Peaks or Significant Peak Tailing
Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase or column overloading.[10][11]
| Possible Cause | Solution | Expected Outcome |
| Secondary Interactions with Acidic Silanols | Add a basic modifier (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.[10][11] | Improved, more symmetrical peak shape. |
| Column Overloading | Reduce the amount of sample loaded onto the column. A general rule is to load 1-2% of the stationary phase weight. | Sharper, less broad peaks. |
| Channeling in Column Packing | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | More consistent solvent flow and improved peak shape. |
| Compound Partially Insoluble in Mobile Phase | Ensure the chosen mobile phase can fully dissolve the compound. Consider changing the solvent system.[9] | Prevents band broadening at the top of the column, leading to sharper peaks. |
Problem 3: Compound Does Not Elute from the Column
If your compound seems to have disappeared, it may have decomposed, gotten stuck, or eluted unnoticed.
Caption: Decision pathway for troubleshooting non-eluting compounds.
Data Presentation
Table 1: Stationary Phase Selection Guide for Tetrahydropyranol Isomers
| Isomer Type | Primary Stationary Phase | Alternative Stationary Phases | Separation Principle |
| Diastereomers | Silica Gel (Normal Phase)[6] | Alumina, Cyano (CN), Phenyl-Hexyl, Porous Graphitic Carbon[10][12][13] | Exploits differences in polarity and interactions with the stationary phase. |
| Enantiomers | Chiral Stationary Phase (CSP)[3] | Achiral phase (e.g., Silica) after derivatization with a chiral agent.[1] | Chiral recognition based on forming transient diastereomeric complexes.[3] |
Table 2: Common Mobile Phase Systems for Normal-Phase Chromatography (Silica Gel)
| Mobile Phase System | Polarity | Typical Application Notes |
| Hexane / Ethyl Acetate | Low to Medium | A versatile and common starting point for many separations.[14] |
| Hexane / Diethyl Ether | Low to Medium | Ether is slightly less polar than ethyl acetate; can offer different selectivity. |
| Hexane / Dichloromethane (DCM) | Low to Medium | Good for compounds that have poor solubility in alkanes. |
| Toluene / Ethyl Acetate | Medium | Can improve separation for compounds with aromatic rings through π-π interactions. |
Table 3: Common Mobile Phase Systems for Reversed-Phase Chromatography (C18)
| Mobile Phase System | Polarity | Typical Application Notes |
| Methanol / Water | High | A standard choice for RPC. The ratio is adjusted to control retention. |
| Acetonitrile / Water | High | Acetonitrile is a stronger eluent than methanol and can provide different selectivity. |
| Water / Tetrahydrofuran (THF) | High | THF can alter selectivity for structurally similar isomers. |
| Buffered Mobile Phase (e.g., with Formic Acid or Ammonium Acetate) | High | Controls the ionization state of acidic or basic analytes to improve peak shape. |
Experimental Protocols
Protocol 1: General Methodology for Achiral Column Chromatography (Silica Gel)
-
Column Selection and Preparation:
-
Choose a glass column with a diameter appropriate for your sample size (e.g., a 2 cm diameter column for 100-500 mg of sample).
-
Insert a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.[15]
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase solvent.[15] The amount of silica should be 50-100 times the weight of your crude sample.
-
Gently pour the slurry into the column, tapping the side to ensure even packing. Allow the silica to settle, and do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase or a slightly more polar solvent.[16] Carefully pipette the solution onto the top of the silica bed.
-
Dry Loading: Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed. This method is preferred for samples with poor solubility in the mobile phase and for difficult separations.[16]
-
-
Elution:
-
Begin adding the mobile phase to the top of the column.
-
Isocratic Elution: Use a single, constant mobile phase composition throughout the separation.
-
Gradient Elution: Gradually increase the polarity of the mobile phase over time (e.g., from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane).[17] This is useful for separating compounds with a wide range of polarities.
-
Collect fractions and monitor their composition using TLC.
-
-
Analysis:
-
Combine the fractions containing the pure desired isomer(s).
-
Remove the solvent using a rotary evaporator to isolate the purified compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 5. longdom.org [longdom.org]
- 6. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 7. pharmanow.live [pharmanow.live]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. benchchem.com [benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Acid-Catalyzed Prins Cyclizations
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in acid-catalyzed Prins cyclizations. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during experimentation.
Troubleshooting Guides
This section provides solutions to common issues encountered during acid-catalyzed Prins cyclizations.
Issue 1: Low Yield of the Desired Tetrahydropyran (B127337) (THP) Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase reaction time or temperature cautiously. - Consider employing a more active acid catalyst. |
| Dominant Side Reactions | - Lower the reaction temperature to favor the desired cyclization pathway.[1] - Select a milder Lewis acid catalyst.[1] - If the intended product is the tetrahydropyran, ensure anhydrous conditions, as the absence of water can lead to the formation of allylic alcohols through proton loss from the cationic intermediate.[1] |
| Product Instability | - Conduct the reaction at a reduced temperature. - Utilize a buffered workup procedure to prevent product degradation from exposure to strong acids or bases.[1] |
| Suboptimal Stoichiometry | - Methodically optimize the molar ratio of the aldehyde or ketone to the alkene. |
Issue 2: Significant Formation of Side Products
| Side Product | Probable Cause | Mitigation Strategy |
| Allylic Alcohols | Elimination of a proton from the carbocation intermediate, often favored in the absence of a nucleophile like water.[1][2] | - Ensure the presence of a nucleophile (e.g., water, acetic acid) to trap the carbocation.[1] - Employ milder reaction conditions, such as lower temperatures and weaker acids.[1] |
| Dioxanes | Reaction with an excess of formaldehyde, particularly at low temperatures.[1][2] | - Use a stoichiometric amount of formaldehyde.[1] - Increase the reaction temperature.[1] |
| Acetals/Condensation Products | Slow cyclization kinetics allowing for the condensation of the aldehyde with the homoallylic alcohol. | - Optimize catalyst and temperature to accelerate the rate of the Prins cyclization over competing condensation reactions. |
| Etherification Products (e.g., Diprenyl ether) | Self-condensation of the alcohol starting material under acidic conditions.[3] | - Use a higher ratio of the aldehyde to the alcohol.[3] - Switch to a milder Lewis acid catalyst.[3] - Monitor the reaction closely and quench it upon formation of the desired product.[3] |
| Polymerization Products | Highly acidic conditions or elevated temperatures promoting polymerization of the alkene starting material.[3][4] | - Use a less concentrated or weaker acid catalyst.[3] - Perform the reaction at a lower temperature.[3] |
| Oxonia-Cope Rearrangement Products | Reversible[5][5]-sigmatropic rearrangement of the oxocarbenium ion intermediate, leading to racemization or formation of undesired symmetric tetrahydropyrans.[6][7] | - Design substrates that disfavor the stability of the competing oxocarbenium ion. - The choice of Lewis acid and its counterion is critical; for instance, TMSBr can promote axial selectivity and minimize side reactions observed with acids like SnBr₄.[8] - Employing milder Lewis acids such as InBr₃ can help overcome epimerization issues.[8] - A Mukaiyama Aldol-Prins (MAP) cascade approach can be used to trap the reactive oxocarbenium ion with an internal nucleophile before rearrangement can occur.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in an acid-catalyzed Prins cyclization?
A1: The most frequently observed side products include allylic alcohols, dioxanes (especially with formaldehyde), acetals, and products resulting from elimination reactions.[1][2] In some cases, etherification, dimerization, or polymerization of the starting materials can also occur.[3] A significant competing pathway that can lead to undesired stereoisomers or symmetric byproducts is the oxonia-Cope rearrangement.[6][7]
Q2: How does the choice of acid catalyst influence the reaction outcome?
A2: The nature of the acid catalyst, whether a Brønsted or Lewis acid, and its concentration are critical parameters. Strong Brønsted acids can promote undesired side reactions like polymerization.[3] Lewis acids offer more tunability. For instance, a catalyst like BiCl₃ can be used in catalytic amounts in the presence of a trapping agent like TMSCl to afford halogenated tetrahydropyrans with high stereoselectivity.[9] The counterion of the Lewis acid can also play a role, with nucleophilic counterions potentially being incorporated into the product.[8]
Q3: Can reaction temperature be used to control product distribution?
A3: Yes, temperature is a crucial factor. Lower temperatures generally favor the desired cyclization pathway over elimination and other side reactions.[1] For example, with formaldehyde, an excess at low temperatures can lead to dioxane formation, while higher temperatures favor the formation of diols or allylic alcohols.[1][2]
Q4: I am observing racemization of my chiral starting material. What is the likely cause?
A4: Racemization is a known issue in Prins cyclizations, often attributed to a reversible 2-oxonia-Cope rearrangement.[6][7][10] This process can lead to a loss of stereochemical information. Another possibility, particularly with benzylic alcohols, is solvolysis leading to a stabilized, achiral carbocation intermediate.[10] To mitigate this, careful selection of the Lewis acid and reaction conditions is necessary.[8]
Quantitative Data on Reaction Conditions
The selection of the acid catalyst and solvent can significantly impact the yield of the desired product. The following table summarizes the yield of a specific Prins cyclization product under various acidic conditions.
| Entry | Acid Catalyst (mol%) | Co-solvent (Volume) | Yield (%) | Observations |
| 1 | TfOH (20) | - | 72 | Byproducts observed. |
| 2 | TfOH (10) | HFIP (1 mL) | 85 | Good yield with lower acid loading. |
| 3 | TfOH (20) | HFIP (0.5 mL) | 78 | Reducing co-solvent amount slightly lowers yield. |
| 4 | TfOH (20) | HFIP (1 mL) | 89 | Optimal conditions for this transformation. |
| Data adapted from a study on the reaction of an arenyne alcohol and an aldehyde. TfOH = Trifluoromethanesulfonic acid, HFIP = 1,1,1,3,3,3-hexafluoropropan-2-ol.[8] |
Detailed Experimental Protocol: BiCl₃/TMSCl-Promoted Silyl-Prins Cyclization
This protocol describes a general procedure for the synthesis of polysubstituted halogenated tetrahydropyrans.[1]
1. Reagent Preparation:
-
In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, dissolve the aldehyde (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
To this solution, add the Lewis acid, Bismuth(III) chloride (BiCl₃, 0.05 equivalents).[1]
-
Slowly add trimethylsilyl (B98337) chloride (TMSCl, 1.2 equivalents) to the mixture.[1]
2. Reaction Execution:
-
Prepare a separate solution of the homoallylic alcohol (1.0 equivalent) in anhydrous DCM.
-
Add the alcohol solution dropwise to the cooled reaction mixture over a period of 10-15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
3. Workup and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]
Visualization of Reaction Pathways
The following diagram illustrates the central acid-catalyzed Prins cyclization pathway leading to the desired tetrahydropyran product, as well as the competing pathways that result in common side products.
Caption: Reaction scheme of acid-catalyzed Prins cyclization and major side pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Prins reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prins Reaction [organic-chemistry.org]
- 6. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. Racemization in Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Diastereoselectivity in Tetrahydropyran Synthesis
Welcome to the technical support center for the diastereoselective synthesis of tetrahydropyrans (THPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of these important heterocyclic scaffolds.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio)
| Possible Cause | Solution |
| Sub-optimal Lewis Acid Catalyst | The choice and amount of Lewis acid are critical for controlling the stereochemical outcome. Different Lewis acids can favor different transition states. Troubleshooting Step: Screen a variety of Lewis acids. For instance, while SnCl₄ is commonly used, other catalysts like InCl₃ or TMSOTf have been shown to mediate highly diastereoselective cyclizations.[1][2] |
| Inappropriate Reaction Temperature | The reaction temperature can affect the equilibrium between different diastereomeric transition states. Lower temperatures often favor the thermodynamically more stable transition state, enhancing diastereoselectivity.[1] Troubleshooting Step: Optimize the reaction temperature. Consider running the reaction at a lower temperature (e.g., -78 °C). |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can influence the stability of transition state intermediates.[1] Troubleshooting Step: Experiment with different solvents. For some substrates, ethereal solvents like diethyl ether have been shown to improve selectivity.[1][3][4] |
| Substrate Geometry | The geometry of the starting material, such as a homoallylic alcohol, can directly influence the stereochemistry of the resulting tetrahydropyran (B127337).[1][2] Troubleshooting Step: Ensure the geometric purity of your starting materials. For example, using a trans-homoallylic alcohol with an aldehyde has been shown to exclusively generate (up-down-up) 2,3,4-trisubstituted tetrahydropyrans.[2] |
Problem 2: Low or No Product Yield
| Possible Cause | Solution |
| Inactive Catalyst | The Lewis acid or other catalyst may have degraded due to improper storage or handling. Troubleshooting Step: Use a freshly opened or properly stored catalyst. Consider titrating the Lewis acid if possible. |
| Unfavorable Reaction Kinetics | The reaction may be too slow at the optimized temperature for diastereoselectivity. Troubleshooting Step: After optimizing for diastereoselectivity at a low temperature, incrementally increase the temperature to find a balance between selectivity and reaction rate. Alternatively, consider a more active catalyst system. |
| Presence of Inhibitors | Trace impurities in starting materials or solvents (e.g., water for Lewis acid-catalyzed reactions) can inhibit the catalyst. Troubleshooting Step: Ensure all starting materials and solvents are rigorously dried and purified. Use of molecular sieves can be beneficial.[3][4] |
Problem 3: Formation of Undesired Side Products (e.g., Dienes, Rearrangement Products)
| Possible Cause | Solution |
| Reactive Intermediates | Highly reactive intermediates, such as oxocarbenium ions in Prins cyclizations, can undergo side reactions if not efficiently trapped.[1] Troubleshooting Step: Employ reaction conditions that favor rapid trapping of the intermediate. This could involve using a higher concentration of the trapping nucleophile or a more efficient catalyst. |
| Harsh Reaction Conditions | Strong acids or high temperatures can lead to elimination or rearrangement reactions.[1] Troubleshooting Step: Utilize milder catalysts. For instance, phosphomolybdic acid in water has been used for diastereoselective synthesis under mild conditions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for achieving high diastereoselectivity in tetrahydropyran synthesis?
A1: Several powerful methods are commonly employed:
-
Prins Cyclization: This is a widely used strategy involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. The stereochemical outcome is often rationalized by a chair-like transition state, leading to high diastereoselectivity.[1][5][6]
-
Hetero-Diels-Alder Reaction: This cycloaddition reaction between an electron-rich alkene and an α,β-unsaturated carbonyl compound can provide highly functionalized dihydropyrans, which are precursors to THPs, with excellent diastereoselectivity. The choice of a chiral Lewis acid can also render this reaction enantioselective.[7][8]
-
Intramolecular Oxa-Michael Addition: The cyclization of a hydroxy-functionalized α,β-unsaturated ester or ketone can be a highly diastereoselective process for constructing the THP ring.[9]
-
Reductive Etherification: The reduction of six-membered hemiacetals in the presence of a Lewis acid can be a highly stereoselective method for THP synthesis.[10]
Q2: How does the choice of Lewis acid impact diastereoselectivity?
A2: The Lewis acid plays a crucial role in activating the substrate and organizing the transition state. Different Lewis acids have varying sizes and coordinating abilities, which can influence the geometry of the transition state and thus the diastereomeric outcome. For example, some Lewis acids may favor a chair-like transition state leading to the cis product, while others might promote a boat-like transition state or a different reaction pathway altogether. Screening a range of Lewis acids is a common strategy to optimize diastereoselectivity.[1]
Q3: Can the solvent choice completely reverse the diastereoselectivity of a reaction?
A3: In some cases, yes. The solvent can dramatically influence the diastereoselectivity of a reaction by stabilizing or destabilizing different transition states. A change in solvent polarity or coordinating ability can alter the conformational preferences of the reactants and intermediates, leading to a reversal of the major diastereomer formed.[11]
Q4: What is the role of substrate control in diastereoselective THP synthesis?
A4: Substrate control refers to the use of chiral centers or specific geometric isomers within the starting material to direct the stereochemical outcome of the reaction. For example, the existing stereochemistry in a homoallylic alcohol can dictate the facial selectivity of the cyclization, leading to the preferential formation of one diastereomer.[1][2]
Data Presentation: Diastereoselectivity in Prins Cyclization
The following table summarizes the effect of different Lewis acids on the diastereomeric ratio (d.r.) of a model Prins cyclization reaction.
| Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |
| SnCl₄ | CH₂Cl₂ | -78 | >95:5 | [1] |
| InCl₃ | CH₂Cl₂ | 25 | >95:5 | [1][2] |
| TMSOTf | CH₂Cl₂ | -78 | >95:5 (for silyl-Prins) | [1][6] |
| BiCl₃ (microwave) | N/A | N/A | Single diastereomer | [5] |
| Amberlyst® 15 | CH₂Cl₂ | -20 to 0 | High selectivity | [5] |
| HBF₄·OEt₂ | CH₃OH | N/A | High selectivity | [12] |
Experimental Protocols
Key Experiment: Diastereoselective Silyl-Prins Cyclization
This protocol is a representative example for the synthesis of a 2,6-disubstituted-4-methylenetetrahydropyran.
Materials:
-
(E)-Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the (E)-homoallylic alcohol and the aldehyde.
-
Dissolve the starting materials in anhydrous DCM (to a concentration of 0.05 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMSOTf dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
Upon consumption of the starting material, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with saturated aqueous NaCl, and dry over anhydrous Na₂SO₄.[1]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydropyran.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations [organic-chemistry.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 6. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stereocontrolled Prins Reactions
Welcome to the technical support center for stereocontrolled Prins reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving high stereoselectivity in Prins cyclizations.
Troubleshooting Guide
This section addresses common issues encountered during stereocontrolled Prins reactions, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: The reaction may not have reached completion.[1] 2. Side Reactions Dominating: Formation of side products like allylic alcohols or dioxanes consumes starting materials.[1] 3. Catalyst Inactivity: The Lewis acid may be deactivated by moisture.[2] 4. Product Instability: The desired product may degrade under the reaction or workup conditions.[1] | 1. Monitor reaction progress via TLC or LC-MS. Consider increasing reaction time, temperature, or using a more active catalyst.[1] 2. Lower the reaction temperature to favor cyclization. Select a milder Lewis acid. Ensure anhydrous conditions if the tetrahydropyran (B127337) is the desired product.[1] Use a stoichiometric amount of formaldehyde (B43269) to avoid dioxane formation.[1] 3. Use freshly opened or purified Lewis acids and ensure all glassware is rigorously dried.[2] 4. Perform the reaction at a lower temperature and use a buffered workup.[1] |
| Poor Diastereoselectivity | 1. Suboptimal Lewis Acid: The chosen Lewis acid may not provide sufficient stereocontrol for the specific substrate. 2. Incorrect Reaction Temperature: Temperature can significantly influence the transition state equilibrium.[1] 3. Solvent Effects: The polarity of the solvent can affect the stability of cationic intermediates and influence stereoselectivity.[2][3][4] | 1. Screen a panel of Lewis acids. For example, iron(III) salts with trimethylsilyl (B98337) halides can promote the formation of all-cis disubstituted tetrahydropyrans.[1] Silyl-Prins cyclizations often offer higher selectivity.[1] 2. Optimize the reaction temperature; lower temperatures often lead to higher selectivity.[1] 3. Experiment with different solvents. Dichloromethane (B109758) is common, sometimes with co-solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) to stabilize carbocations.[2] |
| Lack of Enantioselectivity (for asymmetric reactions) | 1. Ineffective Chiral Catalyst: The chiral Lewis acid or Brønsted acid may not be suitable for the substrate. 2. Racemization: The product may be racemizing under the reaction conditions.[5][6][7] | 1. Explore different chiral catalyst systems. Combinations of a Lewis acid with a chiral Brønsted acid (e.g., CuCl with a BINOL-derived bis-phosphoric acid) have been successful.[8][9] Chiral N-triflylphosphoramides and imino-imidodiphosphate catalysts have also been used.[8][9] 2. Use milder reaction conditions (lower temperature, weaker acid). The choice of Lewis acid can be critical; for instance, BF₃·OEt₂ has been shown to cause racemization in some cases.[5] |
| Formation of Allylic Alcohols | Elimination of a proton from the carbocation intermediate, favored in the absence of a nucleophile.[1][10] | Ensure the presence of a nucleophile (e.g., water, acetic acid) to trap the carbocation.[1] Use milder reaction conditions (lower temperature, weaker Lewis acid).[1] |
| Formation of Dioxanes | Reaction with an excess of formaldehyde, particularly at low temperatures.[1][10][11] | Use a stoichiometric amount of formaldehyde.[1] Consider increasing the reaction temperature.[1] |
Lewis Acid Performance in Prins Cyclizations
The choice of Lewis acid is critical for the success of a stereocontrolled Prins reaction. The following table summarizes the performance of various Lewis acids with selected substrates.
| Lewis Acid | Substrate(s) | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield (%) | Reference(s) |
| FeCl₃ | Homoallylic alcohols and aldehydes | 4-Hydroxytetrahydropyrans | Excellent stereoselectivity | High | [5][12] |
| In(OTf)₃ / TMS-halide | Homoallylic alcohol and aldehyde | cis-4-halo-2,6-disubstituted tetrahydropyran | High cis-selectivity | Good | [5] |
| InBr₃ | Homoallylic alcohol and aldehyde | Tetrahydropyran | Overcomes epimerization issues | Good | [5][12] |
| SnCl₄ | Allyl pulegones | Decalin skeleton | 98% trans | Good | [11] |
| TiCl₄ | Allyl pulegones | Decalin skeleton | 91% cis | Good | [11] |
| BiCl₃ / TMSCl | Vinylsilyl alcohols and aldehydes | 4-Chlorotetrahydropyrans | Single diastereoisomer | High | [1][13] |
| CuCl / Chiral Brønsted Acid | Various enals and glyoxylates | Benzo[f]isochromenes | Good dr, moderate ee | Good | [8][9] |
| Chiral Imino-imidodiphosphate | Homoallylic alcohol and aldehydes | Tetrahydropyrans | Excellent ee | Good | [8][9] |
Note: Yields and stereoselectivities are highly substrate and condition dependent.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a Lewis acid-catalyzed Prins reaction?
A1: The Prins reaction is an acid-catalyzed condensation of an aldehyde with an alkene.[14][15] The Lewis acid activates the aldehyde, making it more electrophilic. The alkene then attacks the activated aldehyde, forming a carbocation intermediate. This intermediate can then be trapped by a nucleophile or undergo elimination to yield the final product.[10][14]
Q2: How do I choose the right Lewis acid for my reaction?
A2: The choice of Lewis acid depends on the specific substrates and the desired stereochemical outcome.[2] Milder Lewis acids may be necessary to prevent side reactions or racemization.[1] Screening different Lewis acids is often the best approach. For example, InBr₃ has been shown to be a mild Lewis acid that can prevent epimerization.[5][12] For the synthesis of 4-chlorotetrahydropyrans, a combination of BiCl₃ and TMSCl has proven effective.[1][13]
Q3: What is a silyl-Prins cyclization and what are its advantages?
A3: A silyl-Prins cyclization utilizes electron-rich alkenes like allylsilanes or vinylsilanes.[1][2] This modification often leads to faster reaction rates, improved selectivity, and fewer side reactions compared to the traditional Prins reaction.[2]
Q4: How can I achieve enantioselectivity in a Prins reaction?
A4: Enantioselectivity can be achieved by using chiral auxiliaries or, more commonly, through asymmetric catalysis.[8][9] This typically involves the use of a chiral Lewis acid or, more recently, a combination of an achiral Lewis acid with a chiral Brønsted acid.[8][9] Chiral imidodiphosphate catalysts have also been shown to be highly effective.[8][9]
Q5: What are common side reactions in Prins cyclizations and how can they be minimized?
A5: Common side reactions include the formation of allylic alcohols and dioxanes.[1] Allylic alcohol formation is favored in the absence of a nucleophile and can be suppressed by ensuring a nucleophile is present to trap the carbocation intermediate.[1][10] Dioxane formation occurs when an excess of formaldehyde is used, especially at low temperatures, and can be avoided by using a stoichiometric amount of formaldehyde.[1][10] Racemization through a competing 2-oxonia-Cope rearrangement can also be a significant side reaction.[5][6][7]
Experimental Protocols
Protocol 1: General Procedure for a BiCl₃/TMSCl-Catalyzed Silyl-Prins Cyclization
This protocol provides a general method for the synthesis of 4-chlorotetrahydropyrans.
-
Reagent Preparation: In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, dissolve the aldehyde (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid, for example, BiCl₃ (0.05 equivalents), to the solution.[1]
-
Slowly add trimethylsilyl chloride (TMSCl, 1.2 equivalents) to the mixture.[1]
-
Reaction Execution: Prepare a solution of the homoallylic alcohol (1.0 equivalent) in anhydrous DCM.
-
Add the alcohol solution dropwise to the cooled reaction mixture over 10-15 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 6. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Racemization in Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding The Prins Reaction: Formaldehyde And Water [unacademy.com]
- 11. Prins reaction - Wikipedia [en.wikipedia.org]
- 12. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. Prins Reaction | NROChemistry [nrochemistry.com]
- 15. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Low E/Z Selectivity in Wittig Reactions of Tetrahydropyranone
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with E/Z selectivity in Wittig reactions involving tetrahydropyranone and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing poor E/Z selectivity in the Wittig reaction of tetrahydropyranone. What are the primary factors influencing the stereochemical outcome?
A1: The E/Z selectivity of a Wittig reaction is primarily dictated by the nature of the phosphorus ylide used. Other significant factors include the presence of lithium salts, the choice of solvent, and the reaction temperature. For cyclic ketones like tetrahydropyranone, steric hindrance around the carbonyl group can also play a role.
Q2: How does the type of ylide affect the E/Z ratio?
A2: The stability of the ylide is the most critical factor.[1][2][3]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge on the carbanion. Reactions with stabilized ylides are generally reversible and proceed under thermodynamic control, favoring the formation of the more stable (E)-alkene.[1][2]
-
Unstabilized Ylides: These ylides have alkyl or other electron-donating groups that do not stabilize the carbanionic center. The initial cycloaddition to form the oxaphosphetane intermediate is typically irreversible and kinetically controlled, leading predominantly to the less sterically hindered cis-oxaphosphetane, which then yields the (Z)-alkene.[1][2]
-
Semi-stabilized Ylides: Ylides with aryl or vinyl substituents often give poor E/Z selectivity, resulting in mixtures of both isomers.[1]
Q3: Can the base I use to generate the ylide impact the selectivity?
A3: Yes, the choice of base is crucial, particularly because of the counterion it introduces. Lithium bases, such as n-butyllithium (n-BuLi), generate lithium salts (e.g., LiBr, LiCl) as byproducts. Lithium ions can coordinate with the betaine (B1666868) intermediate, facilitating equilibration and leading to a decrease in Z-selectivity for reactions with unstabilized ylides.[2][4][5] To enhance Z-selectivity, "salt-free" conditions using sodium or potassium bases (e.g., NaH, KHMDS, KOtBu) are often preferred.[2][6]
Q4: What is the Schlosser modification, and how can it help me obtain the (E)-alkene with an unstabilized ylide?
A4: The Schlosser modification is a procedural variation of the Wittig reaction that allows for the selective synthesis of (E)-alkenes from unstabilized ylides, which would typically yield (Z)-alkenes.[1][7] The reaction is run at low temperatures in the presence of excess lithium salts to form a lithiated betaine intermediate. This intermediate is then deprotonated with a strong base (like phenyllithium) and subsequently re-protonated, which allows for equilibration to the more stable threo-betaine. Upon warming and addition of a potassium salt, the threo-betaine eliminates to give the (E)-alkene.[7]
Q5: Are there alternatives to the Wittig reaction for obtaining high (E)-selectivity with tetrahydropyranone?
A5: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative that typically provides high (E)-selectivity.[8] This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide and reacts with aldehydes and ketones to form predominantly (E)-alkenes.[8] The water-soluble phosphate (B84403) byproduct of the HWE reaction also simplifies purification compared to the often-problematic triphenylphosphine (B44618) oxide from the Wittig reaction.
Troubleshooting Guide: Low E/Z Selectivity
This guide provides a systematic approach to diagnosing and resolving issues with E/Z selectivity in the Wittig reaction of tetrahydropyranone.
Problem: Poor (E)-Selectivity with a Stabilized Ylide
When reacting tetrahydropyranone with a stabilized ylide (e.g., ethyl (triphenylphosphoranylidene)acetate), you expect a high proportion of the (E)-isomer but are observing a mixture.
| Potential Cause | Suggested Solution |
| Suboptimal Solvent | Polar aprotic solvents like DMF or DMSO can sometimes enhance (E)-selectivity for stabilized ylides. Consider switching from less polar solvents like THF or toluene (B28343). |
| Low Reaction Temperature | For stabilized ylides, the reaction is under thermodynamic control. Running the reaction at a slightly elevated temperature (e.g., room temperature to 50 °C) can help ensure equilibration to the more stable trans-oxaphosphetane, leading to the (E)-alkene. |
| Steric Hindrance | Tetrahydropyranone is a relatively unhindered ketone. However, if you are using a substituted derivative, steric bulk near the carbonyl can disfavor the transition state leading to the (E)-product. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction may be a better alternative as phosphonate (B1237965) carbanions are generally more reactive and can overcome moderate steric hindrance.[8] |
Problem: Poor (Z)-Selectivity with an Unstabilized Ylide
When reacting tetrahydropyranone with an unstabilized ylide (e.g., from methyltriphenylphosphonium (B96628) bromide), you expect the (Z)-isomer but are getting a mixture.
| Potential Cause | Suggested Solution |
| Presence of Lithium Salts | If you are using a lithium base (e.g., n-BuLi) to generate your ylide, the resulting lithium salts can cause "stereochemical drift" by allowing the intermediates to equilibrate, thus reducing (Z)-selectivity.[4][5] |
| Switch to "Salt-Free" Conditions: Use a sodium or potassium base such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium bis(trimethylsilyl)amide (KHMDS) to generate the ylide. This avoids the formation of lithium salts. | |
| Reaction Temperature Too High | The kinetic control that favors the (Z)-product is most effective at low temperatures. If the reaction is allowed to warm too much before the irreversible formation of the oxaphosphetane, some equilibration can occur. |
| Maintain Low Temperature: Generate the ylide at 0 °C or below, and then perform the reaction with the tetrahydropyranone at a low temperature (e.g., -78 °C to 0 °C). | |
| Suboptimal Solvent | Non-polar, aprotic solvents generally favor high (Z)-selectivity under salt-free conditions. |
| Solvent Choice: Use solvents like THF, diethyl ether, or toluene. Avoid polar aprotic solvents like DMF or DMSO which can sometimes decrease (Z)-selectivity. |
Expected Selectivity Summary
The following tables summarize the expected E/Z selectivity for the Wittig and related reactions with a generic cyclic ketone like tetrahydropyranone based on literature precedents with similar substrates.
Table 1: Wittig Reaction with Stabilized Ylides (e.g., Ph₃P=CHCO₂Et)
| Solvent | Base | Temperature (°C) | Expected Major Isomer | Expected E/Z Ratio |
| THF | - (stable ylide) | 25 - 50 | E | > 95:5 |
| Toluene | - (stable ylide) | 25 - 80 | E | > 95:5 |
| DMF | - (stable ylide) | 25 | E | > 98:2 |
Table 2: Wittig Reaction with Unstabilized Ylides (e.g., Ph₃P=CHCH₃)
| Conditions | Solvent | Base | Temperature (°C) | Expected Major Isomer | Expected E/Z Ratio |
| Standard (with Li⁺) | THF | n-BuLi | -78 to 25 | Z | 50:50 - 80:20 |
| Salt-Free | THF | KHMDS | -78 to 25 | Z | > 95:5 |
| Schlosser Modification | THF/Ether | n-BuLi then PhLi | -78 to 25 | E | > 90:10 |
Table 3: Horner-Wadsworth-Emmons (HWE) Reaction (e.g., (EtO)₂P(O)CH₂CO₂Et)
| Conditions | Solvent | Base | Temperature (°C) | Expected Major Isomer | Expected E/Z Ratio |
| Standard | THF | NaH | 0 to 25 | E | > 95:5 |
| Still-Gennari | THF | KHMDS / 18-crown-6 | -78 | Z | > 95:5 |
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective Wittig Reaction with a Stabilized Ylide
This protocol describes the reaction of tetrahydropyranone with commercially available ethyl (triphenylphosphoranylidene)acetate to favor the (E)-isomer.
-
To a solution of tetrahydropyranone (1.0 eq) in anhydrous toluene (0.2 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, or heat to 50-80 °C to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product contains triphenylphosphine oxide. Purify by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the desired (E)-alkene.
Protocol 2: General Procedure for (Z)-Selective Salt-Free Wittig Reaction with an Unstabilized Ylide
This protocol is designed to maximize the yield of the (Z)-isomer by using a potassium-based ylide.
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF (0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq, as a solution in THF or as a solid) portion-wise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour. The formation of a characteristic orange or yellow color indicates ylide formation.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve tetrahydropyranone (1.0 eq) in anhydrous THF and add this solution dropwise to the cold ylide solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the (Z)-alkene from triphenylphosphine oxide and any minor (E)-isomer.
Protocol 3: Schlosser Modification for (E)-Alkene Synthesis from an Unstabilized Ylide
This protocol modifies the standard procedure for unstabilized ylides to favor the (E)-product.
-
Generate the unstabilized ylide from methyltriphenylphosphonium bromide (2.2 eq) and n-butyllithium (2.1 eq) in a mixture of anhydrous THF and diethyl ether at 0 °C as described in Protocol 2.
-
Cool the resulting ylide suspension to -78 °C.
-
Add a solution of tetrahydropyranone (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.
-
Add a second equivalent of n-butyllithium (or phenyllithium (B1222949) for better results) (1.1 eq) dropwise at -78 °C and stir for an additional 30-60 minutes to form the β-oxido ylide.
-
Slowly add a proton source, such as a pre-cooled solution of t-butanol (2.0 eq) in THF, to the reaction mixture at -78 °C.
-
Allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Add potassium tert-butoxide (2.0 eq) to facilitate the elimination and stir for an additional hour.
-
Work up the reaction as described in Protocol 2. Purification by column chromatography will yield the (E)-alkene as the major product.
Visualizing the Wittig Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing E/Z selectivity in Wittig reactions.
Caption: Workflow for the Schlosser modification.
Caption: Troubleshooting decision tree for low selectivity.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Enantioselective Potassium-Catalyzed Wittig Olefinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Minimizing byproducts in the synthesis of pyran derivatives
Welcome to the Technical Support Center for the synthesis of pyran derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for minimizing byproduct formation and optimizing reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyran derivatives, presented in a question-and-answer format.
Guide 1: Pechmann Condensation Issues
Question: I am observing a significant amount of a chromone (B188151) byproduct in my Pechmann condensation reaction. How can I improve the selectivity for the desired coumarin (B35378) (a benzo-α-pyrone)?
Answer:
The formation of a chromone versus a coumarin is highly dependent on the reaction mechanism, which is influenced by the choice of catalyst and reaction conditions[1]. The Pechmann reaction typically proceeds via trans-esterification followed by an intramolecular electrophilic attack. To favor the formation of the desired coumarin, consider the following troubleshooting steps:
-
Catalyst Selection: The choice of acid catalyst is critical. While strong Brønsted acids like sulfuric acid are common, Lewis acids can offer different selectivity. Using milder, solid acid catalysts like Amberlyst-15 can improve selectivity and simplify the workup process[1]. Heterogeneous catalysts can also help prevent the formation of undesired side products[1].
-
Reaction Temperature: For highly activated phenols, the reaction can often proceed under milder conditions, sometimes even at room temperature, which can suppress side reactions[1]. For less reactive phenols, temperature should be carefully optimized. It is advisable to start at a lower temperature and monitor the reaction's progress.
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, potentially with microwave irradiation, has been shown to improve yields and reduce reaction times, which can minimize the formation of byproducts[1].
DOT Script for Reaction Pathway Selection
Caption: Logic for favoring coumarin over chromone synthesis.
Guide 2: Perkin Reaction Issues
Question: While synthesizing coumarin using the Perkin reaction, I am isolating a large amount of o-coumaric acid. How can I promote the final cyclization step?
Answer:
The formation of o-coumaric acid indicates that the final lactonization (cyclization) step is not proceeding efficiently[1]. To promote the formation of the coumarin ring, consider the following:
-
Acetic Anhydride (B1165640) Concentration: Acetic anhydride not only acts as a reactant but also facilitates the dehydration and cyclization. Ensure it is used in sufficient quantity and is free of moisture[1].
-
Temperature Control: The cyclization to coumarin often requires high temperatures. Ensure the reaction is heated sufficiently (e.g., 180-200 °C) to drive the lactonization to completion. Insufficient heating can lead to the isolation of the intermediate acid[2].
-
Purity of Reagents: Water can interfere with the reaction. Ensure that the salicylaldehyde (B1680747) and acetic anhydride are pure and dry[2].
Guide 3: General Low Yield and Byproduct Formation
Question: My reaction is producing a low yield of the desired pyran derivative along with multiple unidentified byproducts. What general steps can I take to optimize it?
Answer:
Low yields and multiple byproducts are common challenges that can often be addressed by systematically optimizing the reaction conditions.
-
Instability of the Pyran Ring: The 2H-pyran ring can be unstable due to a reversible 6π-electrocyclization, leading to an equilibrium with an open-chain dienone isomer[3]. This equilibrium is sensitive to substituents, solvent, and temperature[3]. To favor the pyran form, consider introducing more sterically bulky groups[3].
-
Catalyst and Solvent Screening: The choice of catalyst and solvent is critical. For multi-component reactions, heterogeneous catalysts are often economical, eco-friendly, and lead to easier purification and higher yields[4][5]. As shown in the tables below, screening different solvents and catalyst amounts can significantly impact the reaction outcome[6][7].
-
Temperature and Time: Elevated temperatures can sometimes lead to product degradation or favor alternative reaction pathways[8][9]. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time, avoiding prolonged heating if it leads to byproduct formation[9].
DOT Script for General Troubleshooting Workflow
Caption: Troubleshooting logic for low yield in pyran synthesis.
Data Presentation
Table 1: Effect of Solvent and Catalyst on a Three-Component Reaction
This table summarizes the optimization of a model reaction between 4-chlorobenzaldehyde, malononitrile (B47326), and dimedone.
| Entry | Solvent | Catalyst (CuFe₂O₄@starch) | Temperature (°C) | Yield (%) |
| 1 | H₂O | None | Room Temp | Trace |
| 2 | EtOH | None | Room Temp | 15 |
| 3 | H₂O | 30 mg | Room Temp | 70 |
| 4 | EtOH | 10 mg | Room Temp | 82 |
| 5 | EtOH | 20 mg | Room Temp | 90 |
| 6 | EtOH | 30 mg | Room Temp | 95 |
| 7 | EtOH | 40 mg | Room Temp | 95 |
(Data adapted from a study on CuFe₂O₄@starch bionanocatalyst. The optimal condition is highlighted.)[6]
Table 2: Influence of Solvent on 4H-Pyran Synthesis
This table shows the effect of different solvents on the yield of product 4c from dimedone, p-hydroxy benzaldehyde, and malononitrile.
| Entry | Solvent | Temperature | Time (min) | Yield (%) |
| 1 | None | Room Temp | 60 | <10 |
| 2 | H₂O | Room Temp | 60 | 65 |
| 3 | DCM | Room Temp | 60 | 55 |
| 4 | Toluene | Room Temp | 60 | 40 |
| 5 | MeOH | Room Temp | 60 | 75 |
| 6 | EtOH | Room Temp | 60 | 82 |
(Data adapted from a study using an agro-waste green medium. The optimal condition is highlighted.)[7]
Experimental Protocols
Protocol 1: General Procedure for Three-Component Synthesis of 4H-Pyran Derivatives
This protocol is based on a green synthesis approach using a recyclable catalyst.
Materials:
-
Aryl aldehyde (1 mmol)
-
Malononitrile (1.1 mmol)
-
Active methylene (B1212753) compound (e.g., dimedone) (1 mmol)
-
Catalyst (e.g., CuFe₂O₄@starch, 30 mg)[6]
-
Ethanol (B145695) (3 mL)
Procedure:
-
Combine the aryl aldehyde (1 mmol), malononitrile (1.1 mmol), and dimedone (1 mmol) in a round-bottom flask.
-
Add the catalyst (30 mg) and ethanol (3 mL)[6].
-
Stir the mixture at room temperature.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC)[6].
-
Once complete, stop stirring and use an external magnet to separate the magnetic nanocatalyst.
-
Filter the reaction solution. The catalyst can be washed, dried, and reused[6][10].
-
Evaporate the solvent from the filtrate and recrystallize the crude product from a suitable solvent like aqueous ethanol to obtain the pure product[1].
DOT Script for General Experimental Workflow
Caption: General experimental workflow for pyran synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Michael addition in pyran synthesis and what are potential side reactions? A1: The Michael addition is a crucial C-C bond-forming step in many pyran syntheses, particularly in multi-component reactions. It typically follows a Knoevenagel condensation. In this sequence, an enolate (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor), which then undergoes intramolecular cyclization to form the pyran ring[1][4]. If conditions are not optimized, the intermediate from the Michael addition may not cyclize efficiently or may participate in other side reactions, leading to a complex product mixture.
Q2: Why is my 2H-pyran product unstable or difficult to isolate? A2: The 2H-pyran ring is often unstable because it exists in equilibrium with its isomeric open-chain dienone form[3]. This equilibrium can shift away from the desired 2H-pyran, especially with less steric hindrance, extended conjugation in the dienone form, or in the presence of aprotic polar solvents. 4H-pyrans can also be unstable and may disproportionate into a dihydropyran and a pyrylium (B1242799) ion, which is easily hydrolyzed[2].
Q3: Can the choice of catalyst truly minimize byproducts? A3: Yes. The catalyst plays a pivotal role. For instance, in the Pechmann condensation, using a solid acid catalyst like Amberlyst-15 can favor coumarin formation over the chromone byproduct[1]. In many modern syntheses, heterogeneous nanocatalysts are used because they offer high efficiency, short reaction times, and easy separation from the reaction mixture. This not only improves yield but also simplifies purification, effectively minimizing byproducts that can form during complex workup procedures[4][5].
Q4: Are there green or more environmentally friendly methods to synthesize pyrans? A4: Absolutely. There is a strong focus on developing green synthetic protocols. These often involve multi-component reactions (MCRs) which improve atom economy by combining several steps into one pot[4]. The use of water or ethanol as a solvent, solvent-free conditions, and the application of reusable, non-toxic catalysts (such as magnetically separable nanocatalysts or even natural catalysts like lemon peel powder) are key aspects of these environmentally benign approaches[6][10].
References
- 1. benchchem.com [benchchem.com]
- 2. Pyran - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mjbas.com [mjbas.com]
Technical Support Center: Strategies for Separating Cis/Trans Isomers of Substituted Tetrahydropyrans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of cis/trans isomers of substituted tetrahydropyrans.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis/trans isomers of substituted tetrahydropyrans often challenging?
A1: The separation is challenging because cis and trans isomers are diastereomers, which often possess very similar physicochemical properties like polarity, boiling point, and solubility.[1][2] Their subtle differences in three-dimensional structure require highly selective separation techniques to achieve baseline resolution.[1]
Q2: What are the primary strategies for separating these isomers?
A2: The main strategies include:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are powerful techniques.[3][4][5] Normal and reversed-phase chromatography, often with chiral stationary phases (CSPs), are commonly employed.[1][3][6]
-
Fractional Crystallization: This method exploits small differences in the solubility of the isomers in a specific solvent.[4][7] One isomer is encouraged to crystallize selectively from a solution containing the mixture.
-
Chemical Derivatization: The isomers can be reacted with a chiral derivatizing agent to form new diastereomeric products with more significant differences in their physical properties, making them easier to separate by standard chromatography or crystallization.[8][9][10]
Q3: When should I choose chromatography over crystallization?
A3: Chromatography is generally more versatile and applicable to a wider range of quantities, from analytical to preparative scales.[11] It is the method of choice when isomers have very similar solubilities. Crystallization is a cost-effective method for large-scale separations but is highly dependent on the specific compounds forming a suitable crystalline solid and requires significant optimization.[12]
Q4: What is the role of a chiral stationary phase (CSP) in separating these diastereomers?
A4: While tetrahydropyran (B127337) cis/trans isomers are diastereomers, not enantiomers, a chiral stationary phase can still be highly effective.[3] CSPs create a chiral environment that can enhance the separation by exploiting subtle differences in the three-dimensional interactions between each isomer and the stationary phase, leading to differential retention times.[3] Polysaccharide-based CSPs are widely used for this purpose.[3]
Troubleshooting and Optimization Guide
Issue 1: Poor or No Resolution in HPLC/SFC
Question: I am running an HPLC/SFC analysis of my substituted tetrahydropyran mixture, but the cis and trans isomers are co-eluting or showing very poor separation. What should I do?
Answer: Poor resolution is a common problem when separating diastereomers.[1][3] Here are several factors to investigate and optimize:
-
Possible Cause: Suboptimal Stationary Phase
-
Solution: The column's chemistry may not be selective enough for your isomers. If using a standard achiral column (e.g., C18), the inherent polarity difference may be insufficient for separation.[3][11] Systematically screen different stationary phases. Consider columns with different properties, such as phenyl-hexyl, biphenyl, or cyano phases, which offer different selectivity.[13] For particularly difficult separations, a chiral stationary phase (CSP) is often required to enhance selectivity.[1][3]
-
-
Possible Cause: Inadequate Mobile Phase Composition
-
Solution: The mobile phase composition is critical for achieving selectivity.[3][13] Do not just change the ratio of your solvents; try changing the solvents themselves. For example, in reversed-phase HPLC, switching from methanol (B129727) to acetonitrile (B52724) can alter selectivity.[13] In normal phase, trying different modifiers like ethanol (B145695) or isopropanol, or adding solvents like toluene (B28343) or dichloromethane, can significantly impact the separation.[11] Systematically adjust the mobile phase composition and observe the effect on resolution.[1]
-
-
Possible Cause: Incorrect Temperature
-
Solution: Temperature is a powerful tool for optimizing selectivity.[3] Changing the column temperature alters the thermodynamics of the interactions between your isomers and the stationary phase.[3] Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves.
-
Issue 2: Peak Tailing or Broadening in Chromatography
Question: My peaks are broad and exhibit significant tailing, which is compromising my resolution and quantification. What is the cause and how can I fix it?
Answer: Peak tailing, especially for compounds with basic functional groups like amines, is often caused by secondary interactions with the stationary phase or other system issues.[3]
-
Possible Cause: Secondary Silanol (B1196071) Interactions
-
Solution: Free silanol groups on the silica (B1680970) surface of the column can interact strongly with basic analytes, causing tailing.[3]
-
Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (B128534) (TEA) (e.g., 0.1%), to the mobile phase to mask the active silanol sites.[3]
-
Use an End-capped Column: Employ a high-quality, end-capped column where these active sites have been chemically deactivated.[3]
-
-
-
Possible Cause: Column Overload
-
Possible Cause: Column Contamination or Degradation
-
Solution: The accumulation of sample matrix components can degrade column performance.[3] Always use a guard column to protect the analytical column.[3] If contamination is suspected, try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced.[1]
-
Issue 3: Difficulty Inducing Crystallization
Question: I am trying to separate my isomers using fractional crystallization, but I cannot get either isomer to crystallize selectively. The mixture either remains an oil or precipitates as a mixture.
Answer: Fractional crystallization is highly dependent on finding the right conditions where the solubilities of the two isomers are sufficiently different.
-
Possible Cause: Inappropriate Solvent System
-
Solution: This is the most critical factor. Systematically screen a wide range of solvents with varying polarities (e.g., hexanes, ethyl acetate (B1210297), ethanol, mixtures). The goal is to find a solvent where one isomer is sparingly soluble while the other is more soluble at a given temperature. A good starting point is to find a solvent that dissolves the mixture when hot but not when cold.
-
-
Possible Cause: Lack of Nucleation Sites
-
Solution: Crystallization requires a nucleation event to begin.[14]
-
Seeding: If you have a small amount of pure crystal of one isomer, add a tiny speck (a "seed crystal") to the supersaturated solution to initiate crystallization of that specific isomer.[14]
-
Scratching: Gently scratching the inside surface of the glass flask with a glass rod can create microscopic imperfections that serve as nucleation sites.
-
-
-
Possible Cause: Isomer Ratio
-
Solution: Crystallization is often more difficult with ratios close to 50:50.[8] If possible, try to enrich the mixture in one isomer using a quick column chromatography pass first, even if it doesn't give baseline separation. This enriched mixture may be easier to crystallize.
-
Data Presentation
Table 1: Comparison of Chromatographic Strategies for Tetrahydropyran Isomer Separation
| Strategy | Stationary Phase Examples | Mobile Phase Examples | Key Advantages | Common Challenges |
| Normal Phase HPLC (NPLC) | Silica Gel, Diol, Cyano | Hexane/Isopropanol, Hexane/Ethyl Acetate | Good selectivity for polar compounds, can handle a wide range of substituents. | Sensitive to water content in the mobile phase, solvent costs. |
| Reversed-Phase HPLC (RPLC) | C18, C8, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water (with/without buffers) | High reproducibility, wide availability of columns, compatible with MS detection. | May offer insufficient selectivity for isomers with similar hydrophobicity.[3] |
| Chiral Chromatography | Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® IC) | Hexane/Alcohol for normal phase; compatible with RPLC and SFC modes | Can resolve very similar diastereomers by exploiting 3D structural differences.[1][3] | Columns are more expensive, method development can be more complex. |
| Supercritical Fluid Chromatography (SFC) | Same as HPLC (both chiral and achiral) | Supercritical CO₂ with alcohol modifiers (e.g., Methanol) | Fast, green (less organic solvent), often provides unique selectivity.[4][5] | Requires specialized equipment.[5] |
| Gas Chromatography (GC) | Phenyl Polysiloxane (e.g., DB-5), Polyethylene Glycol (e.g., DB-WAX) | Helium, Hydrogen | High resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds, risk of thermal degradation. |
Experimental Protocols
Protocol 1: General Method Development for HPLC/SFC Separation
-
Sample Preparation: Dissolve the isomer mixture in a suitable solvent (ideally the mobile phase) at a concentration of approximately 1 mg/mL.[1] Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Column Selection & Equilibration:
-
Start with a standard column (e.g., C18 for RPLC, Silica for NPLC).
-
Equilibrate the column with the initial mobile phase for at least 15-20 column volumes until a stable baseline is achieved.[3]
-
-
Initial Screening Run:
-
RPLC: Start with a gradient of 5% to 95% Acetonitrile in water over 20 minutes.
-
NPLC: Start with an isocratic mobile phase of 90:10 (v/v) n-hexane/isopropanol.[1]
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.[1] Set the UV detection wavelength based on the analyte's absorbance maximum.[1]
-
-
Optimization:
-
If no separation: Change the stationary phase (e.g., to a Phenyl or Biphenyl column) or the organic modifier in the mobile phase (e.g., switch Methanol for Acetonitrile).[13]
-
If poor resolution: Convert the initial gradient run to a shallow gradient or an isocratic hold around the elution point of the isomers. Systematically adjust the percentage of the organic modifier by small increments (e.g., 2-5%).[1]
-
Vary Temperature: Evaluate the separation at different temperatures (e.g., 20°C, 30°C, 40°C).[3]
-
Consider Chiral Column: If achiral methods fail, switch to a chiral stationary phase and screen various alcohol modifiers.[1]
-
Protocol 2: Fractional Crystallization
-
Solvent Screening: In small vials, test the solubility of your isomer mixture (approx. 10-20 mg) in various solvents (0.5 mL). Find a solvent that dissolves the sample completely upon heating but results in precipitation upon cooling to room temperature or 0°C.
-
Dissolution: In an appropriately sized flask, dissolve the bulk mixture in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, try cooling further in an ice bath or a refrigerator.
-
Inducing Crystallization (if needed): If crystallization does not occur, try seeding the solution with a pure crystal or scratching the inside of the flask below the solvent level.
-
Isolation and Washing: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble isomer.
-
Purity Analysis: Dry the crystals and analyze their purity (and the remaining mother liquor) by HPLC, GC, or NMR to determine the efficiency of the separation.
-
Recrystallization: For higher purity, the collected crystals can be recrystallized again using the same procedure.[12]
Protocol 3: Derivatization for Indirect Separation
This protocol uses a chiral derivatizing agent for a tetrahydropyran containing a hydroxyl group.
-
Reagent Selection: Choose a chiral derivatizing agent that reacts efficiently with a functional group on your tetrahydropyran (e.g., Mosher's acid chloride for alcohols/amines, or a chiral isocyanate for alcohols).
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the cis/trans isomer mixture (1 equivalent) in an anhydrous solvent (e.g., Dichloromethane). Add a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 1.5 equivalents).
-
Derivatization: Cool the solution in an ice bath. Slowly add the chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, 1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a small amount of water or saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel, extract the product into an organic solvent, wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.
-
Purification/Separation: The resulting mixture of diastereomeric esters will now have more pronounced physical differences. Separate these new diastereomers using standard column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).[15] The larger structural difference makes separation much easier than for the original isomers.
-
Derivatizing Group Removal (Optional): After separation, the chiral auxiliary can be cleaved if necessary (e.g., by hydrolysis) to yield the pure, separated cis and trans isomers.
Visualizations
Caption: Logical workflow for selecting a suitable separation strategy.
Caption: Experimental workflow for chromatographic separation.
Caption: Principle of chemical derivatization for isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. santaisci.com [santaisci.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. How can cis and trans isomers be separated class 12 chemistry CBSE [vedantu.com]
- 8. Sciencemadness Discussion Board - Separation of diastereomers. - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. esisresearch.org [esisresearch.org]
- 13. researchgate.net [researchgate.net]
- 14. unifr.ch [unifr.ch]
- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Tetrahydro-2H-pyran-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of Tetrahydro-2H-pyran-4-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the most common scalable synthesis methods.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no product yield in Prins cyclization. | 1. Inactive Catalyst: The acid catalyst (e.g., Amberlyst-15, p-toluenesulfonic acid) may be old or deactivated. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. 3. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction. 4. Impure Starting Materials: Water or other impurities in the homoallylic alcohol or aldehyde can interfere with the reaction. | 1. Catalyst Activation/Replacement: Use fresh or properly activated/dried catalyst. For solid acid catalysts, consider regeneration according to the manufacturer's instructions. 2. Optimize Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%) and monitor the effect on the yield. 3. Increase Reaction Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential side reactions by TLC or GC. 4. Use Dry Reagents and Solvents: Ensure starting materials and solvents are anhydrous. Use freshly distilled reagents if necessary. |
| Formation of significant byproducts (e.g., dienes, polymers). | 1. Excessive Reaction Temperature: High temperatures can lead to dehydration of the alcohol product or polymerization of the starting materials. 2. High Catalyst Concentration: A high concentration of a strong acid can promote side reactions.[1] 3. Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to product degradation or side reactions. | 1. Optimize Reaction Temperature: Determine the minimum temperature required for an efficient reaction rate to minimize byproduct formation.[1] 2. Use a Milder Catalyst or Lower Concentration: Consider using a milder acid catalyst (e.g., phosphomolybdic acid) or reducing the concentration of the strong acid.[2] The use of a heterogeneous catalyst can also prevent the formation of undesired side products.[1] 3. Monitor Reaction Progress: Closely monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed. |
| Incomplete reduction of Tetrahydro-4H-pyran-4-one. | 1. Inactive Reducing Agent: The reducing agent (e.g., NaBH₄) may have degraded due to improper storage. 2. Insufficient Equivalents of Reducing Agent: The amount of reducing agent may not be sufficient to fully reduce the ketone. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use Fresh Reducing Agent: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator). 2. Increase Equivalents of Reducing Agent: Add a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. 3. Adjust Reaction Temperature: While many reductions are performed at low temperatures to control selectivity, a slight increase in temperature may be necessary if the reaction is sluggish. |
| Difficulties in purifying this compound. | 1. Co-elution with Starting Materials or Byproducts: The polarity of the product may be similar to that of impurities, making chromatographic separation challenging. 2. Product is Highly Water-Soluble: This can lead to losses during aqueous workup. 3. Thermal Instability: The product may be sensitive to high temperatures during distillation. | 1. Optimize Chromatography Conditions: Screen different solvent systems for column chromatography to achieve better separation.[3] Using a gradient elution may be beneficial. 2. Extraction with Different Solvents: Use a more polar organic solvent for extraction or perform multiple extractions to improve recovery from the aqueous phase. Brine washes can also help to reduce the solubility of the product in the aqueous layer. 3. Use Vacuum Distillation: Purify the product by distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis methods for this compound?
A1: The two most prevalent and scalable methods are the Prins cyclization of a homoallylic alcohol (like 3-buten-1-ol) with an aldehyde (such as formaldehyde (B43269) or its equivalents like paraformaldehyde or trioxane) and the reduction of Tetrahydro-4H-pyran-4-one.[5][6]
Q2: Which catalysts are recommended for the Prins cyclization route?
A2: A variety of acid catalysts can be used for the Prins cyclization. For scalability and ease of workup, solid acid catalysts like Amberlyst-15 are often preferred.[2] Other effective catalysts include phosphomolybdic acid, which can be used in water, making the process more environmentally friendly, and traditional Brønsted acids like sulfuric acid or p-toluenesulfonic acid.[2][7]
Q3: What are the key safety precautions to consider for the large-scale synthesis of this compound?
A3: When working on a large scale, it is crucial to manage the exothermicity of the reaction, especially during the addition of reagents.[8] Ensure adequate cooling and controlled addition rates. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[9] For flammable solvents and reagents, ensure that the equipment is properly grounded to prevent static discharge.
Q4: How can I monitor the progress of the synthesis reaction?
A4: The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10] These methods allow for the tracking of the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.
Q5: What is the best method for purifying the final this compound product?
A5: Purification is typically achieved through vacuum distillation, which is effective for removing non-volatile impurities and is suitable for large quantities.[4] For higher purity, column chromatography on silica (B1680970) gel can be employed, although this may be less practical for very large scales.[3]
Quantitative Data Summary
The following tables summarize quantitative data for different scalable synthesis methods of this compound and its derivatives.
Table 1: Prins Cyclization for this compound Synthesis
| Catalyst | Aldehyde Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 20% H₂SO₄ | Acetaldehyde | Water (in pressure tube) | 80 | 3 | High | ChemicalBook |
| 20% H₂SO₄ | 2,4,6-trimethyl-1,3,5-trioxane | None | 85 | 48 | - | ChemicalBook |
| Phosphomolybdic acid | Various aldehydes | Water | Room Temp | - | High | [2] |
| Amberlyst-15 | Various aldehydes | - | - | - | High | [2] |
| Formic Acid | Trioxane (B8601419) | Formic Acid | 80 | 8 | 81.6 (isolated) | [11] |
Table 2: Reduction of Tetrahydropyran-4-one
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaBH₄ | Methanol (B129727) | 0 | - | - | [11] |
| NaBH₄ | Isopropyl alcohol | - | - | 84 | [11] |
Experimental Protocols
Protocol 1: Scalable Prins Cyclization using Formic Acid
This protocol is adapted from a procedure for the large-scale synthesis of this compound.[11]
Materials:
-
Trioxane
-
98% Formic acid
-
Methanesulfonic acid
-
Nitrogen gas
Equipment:
-
Large glass reactor with stirring, thermometer, dropping funnel, and Dean-Stark apparatus
-
Heating mantle
-
Vacuum distillation setup
Procedure:
-
Charge the reactor with 600 ml of 98% formic acid and heat to 80°C under a nitrogen atmosphere.
-
Prepare a solution of 300 g (4.16 mol) of 3-buten-1-ol and 149.9 g (1.66 mol) of trioxane dissolved in 600 ml of 98% formic acid.
-
Gradually add the solution from step 2 dropwise to the heated formic acid over 4.5 hours, maintaining the temperature at 80°C.
-
After the addition is complete, continue stirring the mixture at 80°C for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Add 5.4 g (56 mmol) of methanesulfonic acid and 600 ml of ethanol to the mixture.
-
Heat the resulting mixture to 64°C to carry out solvolysis, removing the by-producing ethyl formate (B1220265) using the Dean-Stark apparatus.
-
Repeat the solvolysis step three times.
-
Distill the reaction mixture under reduced pressure (85 to 87°C, 173Pa) to obtain this compound as a colorless liquid.
Protocol 2: Reduction of Tetrahydro-4H-pyran-4-one using Sodium Borohydride (B1222165)
This protocol provides a general procedure for the reduction of Tetrahydro-4H-pyran-4-one.[11]
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer and thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250-mL three-necked round-bottom flask, dissolve 5 g (50.00 mmol) of tetrahydropyran-4-one in 75 mL of methanol.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.
Visualizations
Caption: Workflow for the Prins cyclization synthesis of this compound.
Caption: Workflow for the reduction synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Tetrahydro-2H-pyran-4-ol: 1H and 13C NMR Spectroscopy vs. Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural determination of small molecules is a critical step in the research and development pipeline. Tetrahydro-2H-pyran-4-ol, a heterocyclic compound, serves as a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy—for the structural interpretation of this key intermediate.
This guide presents a detailed analysis of the spectral data obtained from ¹H and ¹³C NMR, GC-MS, and FTIR for this compound. By examining the principles and data derived from each technique, this document aims to provide a clear and objective comparison to aid researchers in selecting the most appropriate analytical methods for their specific needs.
Molecular Structure and Atom Numbering
The structural formula of this compound with the IUPAC numbering convention is presented below. This numbering is used for the assignment of NMR signals.
Figure 1. Structure of this compound with atom numbering.
¹H and ¹³C NMR Spectral Data and Interpretation
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their chemical surroundings, and their proximity to other protons.
| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| H2, H6 (axial) | ~3.43 | ddd | 2H |
| H2, H6 (equatorial) | ~3.94 | ddd | 2H |
| H3, H5 (axial) | ~1.55 | m | 2H |
| H3, H5 (equatorial) | ~1.87 | m | 2H |
| H4 (axial) | ~3.80 | m | 1H |
| 4-OH | Variable | s | 1H |
Interpretation:
-
The signals for the axial and equatorial protons at positions 2, 6, 3, and 5 are distinct due to the chair conformation of the pyran ring.
-
The protons at C2 and C6 adjacent to the ring oxygen are deshielded and appear at higher chemical shifts (~3.43 and ~3.94 ppm).
-
The proton at C4, which is attached to the carbon bearing the hydroxyl group, is also deshielded and appears around 3.80 ppm.
-
The protons at C3 and C5 are in a more shielded environment and resonate at lower chemical shifts (~1.55 and ~1.87 ppm).
-
The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.
| Signal Assignment | Chemical Shift (ppm) |
| C4 | ~66.0 |
| C2, C6 | ~64.0 |
| C3, C5 | ~34.0 |
Interpretation:
-
Due to the symmetry of the molecule, only three distinct carbon signals are observed.
-
The carbon atom C4, bonded to the electronegative oxygen of the hydroxyl group, is the most deshielded and appears at the highest chemical shift (~66.0 ppm).
-
The carbon atoms C2 and C6, adjacent to the ring oxygen, are also deshielded and resonate at a similar chemical shift (~64.0 ppm).
-
The carbon atoms C3 and C5 are in a more shielded environment and appear at the lowest chemical shift (~34.0 ppm).
Comparison with Alternative Analytical Techniques
While NMR provides detailed structural information, other techniques like GC-MS and FTIR offer complementary data that can confirm the identity and purity of the compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed information on the proton framework, including connectivity and stereochemistry. | Non-destructive, provides detailed structural information. | Lower sensitivity compared to MS, can have complex spectra for larger molecules. |
| ¹³C NMR | Number of non-equivalent carbons and their chemical environment. | Directly probes the carbon skeleton, good for identifying symmetry. | Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |
| GC-MS | Molecular weight and fragmentation pattern. | High sensitivity, excellent for separation of volatile mixtures and identification of known compounds through library matching. | Destructive technique, limited to thermally stable and volatile compounds, provides limited stereochemical information. |
| FTIR | Presence of functional groups. | Fast, non-destructive, and provides a unique fingerprint for a molecule. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
Figure 2. Workflow for NMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the gas chromatograph. The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured.
Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 102. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 84, and alpha-cleavage adjacent to the hydroxyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
A drop of neat liquid this compound is placed between two potassium bromide (KBr) plates or directly onto the crystal of an attenuated total reflectance (ATR) accessory. The infrared spectrum is then recorded.
Characteristic Absorption Bands:
-
O-H stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group.
-
C-H stretch: Absorption bands in the region of 3000-2850 cm⁻¹ due to the stretching of sp³ C-H bonds.
-
C-O stretch: A strong absorption band in the region of 1150-1050 cm⁻¹, corresponding to the C-O stretching of the alcohol and the ether linkages.
Conclusion
For the complete structural elucidation of this compound, ¹H and ¹³C NMR spectroscopy are indispensable , providing a detailed map of the carbon-hydrogen framework and the connectivity of the atoms. GC-MS serves as an excellent complementary technique for confirming the molecular weight and providing characteristic fragmentation patterns that can be used for identification, especially when comparing to a known library spectrum. FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups, such as the hydroxyl group and the ether linkage, providing a valuable fingerprint of the molecule.
The choice of analytical technique will ultimately depend on the specific research question. For unambiguous structure determination, a combination of these methods is often employed to provide a comprehensive and confident characterization of the molecule.
Figure 3. Logical workflow for the structural elucidation of an unknown compound.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectral Fragmentation of Tetrahydro-2H-pyran-4-ol
For researchers, scientists, and professionals in drug development, understanding the structural nuances of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structure, and a thorough analysis of fragmentation patterns is key to confident identification. This guide provides a detailed examination of the electron ionization (EI) mass spectral fragmentation of Tetrahydro-2H-pyran-4-ol, offering a comparative analysis with related cyclic alcohols and ethers to provide a deeper context for spectral interpretation.
Comparative Fragmentation Analysis
The mass spectrum of this compound (molecular weight: 102.13 g/mol ) exhibits a characteristic fragmentation pattern under electron ionization. To better understand these fragments, a comparison with the fragmentation of cyclohexanol (B46403) and 1,4-dioxane (B91453) provides valuable insights into the influence of the heterocyclic oxygen atom and the hydroxyl group on bond cleavage.
| m/z | This compound Relative Intensity (%)[1] | Cyclohexanol Relative Intensity (%)[2] | 1,4-Dioxane Relative Intensity (%)[3] | Plausible Fragment Identity |
| 102 | ~5 | - | - | [M]•+ (Molecular Ion) |
| 100 | - | ~20 | - | [M-H₂]•+ or [M-2H]•+ |
| 88 | - | - | ~45 | [M]•+ (Molecular Ion) |
| 84 | ~15 | ~30 | - | [M-H₂O]•+ |
| 82 | - | ~65 | - | [M-H₂O]•+ |
| 73 | ~100 | - | - | [C₄H₉O]⁺ |
| 58 | ~40 | - | ~100 | [C₂H₄O₂]•+ or [C₃H₆O]•+ |
| 57 | ~80 | ~100 | - | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 45 | ~60 | ~30 | ~35 | [C₂H₅O]⁺ |
| 43 | ~75 | ~60 | ~40 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
Key Observations:
-
Molecular Ion Peak: The molecular ion peak ([M]•+) for this compound at m/z 102 is of low intensity, a common characteristic for alcohols which readily undergo fragmentation.[4]
-
Base Peak: The base peak for this compound is observed at m/z 73. This prominent fragment is proposed to arise from a characteristic alpha-cleavage adjacent to the hydroxyl group, followed by ring opening.
-
Comparison with Cyclohexanol: Cyclohexanol, lacking the ring oxygen, shows a prominent base peak at m/z 57 and a significant peak at m/z 82, corresponding to the loss of water.[2][5][6] The presence of the ether linkage in this compound introduces alternative fragmentation pathways.
-
Influence of the Ether Group: The fragmentation of 1,4-dioxane, a cyclic ether, is dominated by cleavages leading to the formation of fragments containing the ether linkage, with a base peak at m/z 58.[3][7] This highlights how the presence and position of heteroatoms direct the fragmentation process.
Proposed Fragmentation Pathways of this compound
The fragmentation of this compound is initiated by the ionization of the molecule, typically by removing an electron from one of the oxygen atoms. The resulting molecular ion is unstable and undergoes a series of bond cleavages to form more stable fragment ions.
Caption: Proposed EI fragmentation pathway of this compound.
Comparative Fragmentation Pathways
To illustrate the influence of the molecular structure on fragmentation, the pathways for cyclohexanol and 1,4-dioxane are presented below.
Caption: Simplified fragmentation of Cyclohexanol and 1,4-Dioxane.
Experimental Protocols
The following provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol (B129727) or dichloromethane.
-
Perform serial dilutions to obtain a final concentration of 10-100 µg/mL for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
Injection: 1 µL of the sample solution in splitless mode.
-
Injector Temperature: 250°C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 30-300.
-
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the identified peak, noting the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Caption: General workflow for GC-MS analysis.
This guide provides a foundational understanding of the mass spectral fragmentation of this compound. By comparing its fragmentation pattern with those of related cyclic compounds, researchers can gain a more nuanced interpretation of mass spectral data, leading to more accurate and confident structural elucidation.
References
- 1. Tetrahydro-4H-pyran-4-ol [webbook.nist.gov]
- 2. Cyclohexanol [webbook.nist.gov]
- 3. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thestudentroom.co.uk [thestudentroom.co.uk]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Comparison of different catalysts for Prins cyclization reactions
For Researchers, Scientists, and Drug Development Professionals
The Prins cyclization reaction is a powerful tool in organic synthesis for the construction of substituted tetrahydropyrans and other oxygen-containing heterocycles, which are prevalent motifs in many biologically active compounds and natural products. The choice of catalyst is crucial for the efficiency, selectivity, and substrate scope of this reaction. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.
Performance Comparison of Catalysts
The following table summarizes the performance of several common catalysts for the Prins cyclization reaction under various conditions. This data is compiled from recent literature and highlights key metrics such as yield, selectivity, and reaction conditions.
| Catalyst | Substrates | Aldehyde | Solvent | Temp. (°C) | Time | Yield (%) | Selectivity/Diastereoselectivity | Reference |
| Lewis Acids | ||||||||
| FeCl₃ (10 mol%) | (E/Z)-6-phenylhex-3-en-1-ol | Various aliphatic & aromatic | CH₂Cl₂ | RT | 1 h | 89 | High diastereoselectivity | [1] |
| FeCl₃ | Enantioselective ene reaction product | Various | Not specified | Not specified | Not specified | Up to >99 | >99:1 dr, >99.5:0.5 er | [2] |
| BiCl₃ (5 mol%) / TMSCl (1.2 equiv) | Vinylsilyl alcohol | Various aromatic & aliphatic | CH₂Cl₂ | 0 | 30 min - 1 h | High | High diastereoselectivity | [3][4] |
| InCl₃ (10 mol%) | 2-(4-hydroxy-2-methylenebutoxy)phenol | Various | Not specified | RT | Not specified | High | High diastereoselectivity | [5] |
| TiCl₄ | δ,ε-unsaturated ketones | - | Not specified | Not specified | Not specified | Good | syn-selective | [6] |
| BF₃·OEt₂ (1.1 equiv) | Unsaturated alcohol | Veratraldehyde | CH₂Cl₂ | 0 | 2 h | 70 | 49:51 cis/trans | [7] |
| Heterogeneous Catalysts | ||||||||
| H-Beta-300 Zeolite | Isoprenol | Isovaleraldehyde (B47997) | Dimethyl carbonate | 40 | Not specified | 99 (conversion) | 72% selectivity to pyranols | [8] |
| H-Beta Zeolite | (–)-isopulegol | Benzaldehyde | Not specified | 150 | 17 h | 93 (conversion) | 79% selectivity | [9] |
| Montmorillonite (B579905) K-10 | Limonene | Crotonaldehyde | Not specified | Not specified | 24 h | >85 (conversion) | >70% selectivity | [10] |
| Montmorillonite K-10 | trans-4-hydroxymethyl-2-carene | Salicylic (B10762653) aldehyde | Not specified | 25 | Not specified | up to 97 | High | [11] |
| H₃PW₁₂O₄₀/SiO₂ | Isoprenol | Isovaleraldehyde | Dimethyl carbonate | 30 | 1 h | 80 | High | [8] |
| MoO₃/SiO₂ (sol-gel) | Isoprenol | Isovaleraldehyde | Not specified | Not specified | Not specified | 51 | Addition of water increased yield to 60% | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison table are provided below.
FeCl₃-Catalyzed Tandem Prins and Friedel-Crafts Cyclization[1]
To a solution of (E/Z)-6-phenylhex-3-en-1-ol (1.0 equiv) and the corresponding aldehyde (1.2 equiv) in CH₂Cl₂ (0.1 M) was added FeCl₃ (10 mol%) and 4Å molecular sieves. The reaction mixture was stirred at room temperature for 1 hour. Upon completion, the reaction was quenched with water, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel.
BiCl₃/TMSCl-Promoted Silyl-Prins Cyclization[3][4]
To a suspension of BiCl₃ (0.05 equiv) in dichloromethane (B109758) (CH₂Cl₂) containing the aldehyde (1.2 equiv) at 0 °C, TMSCl (1.2 equiv) was slowly added. The mixture was stirred for 5 minutes. A solution of the vinylsilyl alcohol (1.0 equiv) in CH₂Cl₂ was then added dropwise. The reaction progress was monitored by TLC. Upon completion (typically 30 minutes to 1 hour), the reaction mixture was partially evaporated and filtered through a small plug of silica. The filtrate was concentrated under reduced pressure to yield the product.
H-Beta-300 Zeolite Catalyzed Prins Cyclization of Isoprenol[8]
In a batch reactor, isoprenol (1.0 equiv) and isovaleraldehyde (5.0 equiv) were dissolved in dimethyl carbonate. The H-Beta-300 zeolite catalyst was added to the mixture. The reaction was carried out at 40 °C with stirring. After the reaction, the catalyst was separated by filtration. The product selectivity and conversion were determined by gas chromatography analysis of the filtrate. The catalyst could be regenerated by calcination at 400 °C for reuse.
Montmorillonite K-10 Catalyzed Prins-Friedel-Crafts Reaction[11]
A mixture of trans-4-hydroxymethyl-2-carene (1.85 mmol), salicylic aldehyde (1.85 mmol), and dried montmorillonite K-10 (1.0 g) was stirred at 25 °C. The initial concentration of the reagents was 0.37 mol/L. The progress of the reaction was monitored by appropriate analytical techniques. After the reaction, the solid catalyst was removed by filtration to isolate the product.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of the Prins cyclization and a typical experimental workflow.
References
- 1. FeCl3-Catalyzed Tandem Prins and Friedel-Crafts Cyclization: A Highly Diastereoselective Route to Polycyclic Ring Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Completely OH-selective FeCl3-catalyzed Prins cyclization: highly stereoselective synthesis of 4-OH-tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. InCl3-catalyzed Prins bicyclization for the synthesis of spirotetrahydropyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.abo.fi [research.abo.fi]
- 12. Prins cyclization of isoprenol with various aldehydes using MoO3/SiO2 as a catalyst | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Tetrahydro-2H-pyran-4-ol and Cyclohexanol as Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly within drug discovery and development, the selection of an appropriate starting material is a critical decision that influences reaction efficiency, yield, and the overall physicochemical properties of the final active pharmaceutical ingredient (API). Both Tetrahydro-2H-pyran-4-ol and cyclohexanol (B46403) are cyclic secondary alcohols that serve as versatile precursors. However, their distinct structural features—the presence of an ether linkage in the pyran ring versus an all-carbon carbocycle—impart significant differences in their reactivity, physical properties, and applications.
This guide provides an objective comparison of this compound and cyclohexanol, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.
Physical and Chemical Properties: A Head-to-Head Comparison
The fundamental differences between these two precursors begin with their core physical and chemical properties. The endocyclic oxygen atom in this compound increases its polarity, hydrogen bond accepting capability, and water solubility compared to the more lipophilic cyclohexanol. These properties can be crucial when designing molecules with specific ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Cyclohexanol |
| Molecular Formula | C₅H₁₀O₂[1] | C₆H₁₂O[2] |
| Molecular Weight | 102.13 g/mol | 100.16 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless, viscous liquid or solid[2] |
| Boiling Point | Not explicitly available | 161.8 °C[2] |
| Melting Point | Not explicitly available | 25.9 °C[2] |
| Density | Not explicitly available | 0.962 g/mL[2] |
| Water Solubility | Miscible | 3.6 g/100 mL (20 °C)[2] |
| CAS Number | 2081-44-9[1] | 108-93-0[2] |
Synthetic Utility and Key Chemical Transformations
The utility of a precursor is defined by its reactivity and the types of molecules it can efficiently generate. While both are secondary alcohols, their applications diverge based on the overall structural motif desired in the target molecule.
Cyclohexanol: A Workhorse for Carboxylic Scaffolds
Cyclohexanol is a foundational building block in industrial and pharmaceutical synthesis. Its all-carbon ring is a common feature in many drug molecules. The secondary alcohol functionality allows for a range of classical transformations.
-
Oxidation: Easily oxidized to cyclohexanone (B45756), a key intermediate for the production of caprolactam and adipic acid, the precursors to Nylon-6 and Nylon-6,6. In medicinal chemistry, the resulting cyclohexanone is a versatile scaffold for further functionalization.[2]
-
Esterification: Reacts with carboxylic acids or their derivatives to form cyclohexyl esters, which are used as plasticizers and can be found in various drug molecules.[2]
-
Dehydration: Acid-catalyzed dehydration yields cyclohexene, a useful alkene for further synthetic manipulations.[2]
Caption: Key synthetic transformations of cyclohexanol.
This compound: Introducing the THP Moiety
The tetrahydropyran (B127337) (THP) ring is a privileged scaffold in modern drug discovery. It is often used as a bioisosteric replacement for carbocyclic rings like cyclohexane (B81311) to improve aqueous solubility, reduce metabolic lability, and enhance target binding through hydrogen bond interactions with the ether oxygen. This compound is a direct precursor to introduce this valuable motif.
-
Nucleophilic Substitution/Etherification: The hydroxyl group can be readily deprotonated to form an alkoxide, which can then act as a nucleophile in Williamson ether syntheses to attach the THP ring to other molecular fragments.
-
Building Block in Complex Syntheses: It serves as a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors and other therapeutic agents where the THP moiety is integral to the pharmacophore.
Caption: Key synthetic transformations of this compound.
Experimental Data and Protocols
To provide a practical comparison, this section details representative experimental protocols for a key transformation of each precursor.
Table 2: Comparison of Representative Synthetic Transformations
| Parameter | Oxidation of Cyclohexanol | Williamson Ether Synthesis of THP-4-ol |
| Reaction Type | Oxidation | Nucleophilic Substitution (SN2) |
| Reagents | Cyclohexanol, NaOCl (bleach), Acetic Acid | THP-4-ol, NaH, Benzyl (B1604629) Bromide, DMF |
| Product | Cyclohexanone | 4-(Benzyloxy)tetrahydro-2H-pyran |
| General Conditions | Aqueous, mild temperature control | Anhydrous, inert atmosphere, 0 °C to RT |
| Workup | Extraction, washing, drying | Quenching, extraction, washing, drying |
| Purification | Distillation / Chromatography | Column Chromatography |
| Typical Yields | Moderate to High | Moderate to High |
Experimental Protocol 1: Green Oxidation of Cyclohexanol to Cyclohexanone
This protocol utilizes sodium hypochlorite (B82951) (household bleach) as an environmentally benign oxidizing agent.
Materials:
-
Cyclohexanol
-
Glacial Acetic Acid
-
Sodium Hypochlorite solution (e.g., commercial bleach)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a stir bar, combine cyclohexanol and glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add sodium hypochlorite solution dropwise while monitoring the internal temperature, keeping it below 35-40 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Test for the presence of excess oxidant using starch-iodide paper. If positive, quench with a small amount of sodium bisulfite solution until the test is negative.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude cyclohexanone.
-
The product can be further purified by simple distillation.
Experimental Protocol 2: Williamson Ether Synthesis using this compound
This protocol describes the formation of an ether by reacting the alkoxide of this compound with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Benzyl bromide (or other primary alkyl halide)
-
Ethyl acetate (B1210297)
-
Saturated ammonium (B1175870) chloride solution
-
Saturated sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (1.5 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-(benzyloxy)tetrahydro-2H-pyran.
Safety and Handling
While both compounds are common laboratory reagents, they possess distinct hazard profiles that require appropriate handling procedures.
Table 3: Comparison of Safety and Handling Information
| Hazard Category | This compound | Cyclohexanol |
| GHS Pictograms | Warning | Warning |
| Hazard Statements | Causes skin irritation, Causes serious eye damage/irritation, May cause respiratory irritation. | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. |
| Personal Protective | Standard laboratory PPE: safety glasses, gloves, lab coat. | Standard laboratory PPE: safety glasses, gloves, lab coat. Work in a well-ventilated area or fume hood. |
| Storage | Store in a tightly closed container in a cool, dry place. | Store in a tightly closed container in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents. |
| Disposal | Dispose of in accordance with local, regional, and national regulations for chemical waste. | Dispose of as hazardous waste in accordance with all applicable regulations. |
Conclusion and Recommendations
The choice between this compound and cyclohexanol as a synthetic precursor is fundamentally driven by the desired final molecular structure.
Choose Cyclohexanol when:
-
The target molecule contains a carbocyclic cyclohexyl or related scaffold.
-
The synthetic route involves oxidation to a ketone (cyclohexanone) as a key intermediate step.
-
A more lipophilic, less polar building block is required.
Choose this compound when:
-
The target molecule requires the incorporation of a tetrahydropyran ring.
-
The goal is to improve the aqueous solubility or metabolic stability of a lead compound by replacing a carbocycle with a bioisosteric heterocycle.
-
The synthetic strategy relies on leveraging the hydrogen bond accepting properties of the ether oxygen for molecular recognition or to influence conformation.
Both molecules are invaluable tools in the synthetic chemist's arsenal. By understanding their distinct properties, reactivity, and handling requirements, researchers can strategically select the optimal precursor to efficiently achieve their synthetic goals in the complex process of drug development.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Substituted Tetrahydropyrans
The tetrahydropyran (B127337) (THP) ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds, making the development of efficient and stereoselective synthetic methodologies a critical focus for researchers in organic synthesis, medicinal chemistry, and drug development.[1][2][3] This guide provides a comparative overview of alternative reagents and strategies for the synthesis of substituted tetrahydropyrans, supported by experimental data and detailed protocols.
Key Synthetic Strategies and Reagents
A variety of powerful methods have been established for the construction of the tetrahydropyran skeleton. These can be broadly categorized into several key approaches, each with its own set of reagents and advantages. The primary strategies include intramolecular cyclizations, metal-catalyzed reactions, organocatalytic methods, and pericyclic reactions like the hetero-Diels-Alder reaction.
Intramolecular Cyclization Methods
Intramolecular cyclization is a direct and effective approach for forming the THP ring from a linear precursor containing a hydroxyl group and a reactive functional group.
This classic method involves the deprotonation of a haloalcohol to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution (S_N2) to displace the halide, forming the cyclic ether.[4]
Reagents: A strong base such as sodium hydride (NaH) is typically used to deprotonate the alcohol.
Advantages: This method is straightforward and utilizes readily available starting materials.
Limitations: The reaction conditions can be harsh, and the preparation of the haloalcohol precursor may require multiple steps.
This atom-economical approach involves the intramolecular addition of a hydroxyl group to an alkene. The reaction can be catalyzed by various reagents.
Reagents:
-
Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TsOH) can efficiently catalyze the cyclization of silylated alkenols.[5]
-
Metal Catalysis: Platinum, gold, and copper catalysts have been employed for the intramolecular hydroalkoxylation of unactivated alkenes.[6] Silver(I) triflate is effective for the cyclization of a range of substrates.[6]
Advantages: This method offers high atom economy and can be performed under relatively mild conditions. It allows for the formation of highly substituted tetrahydropyrans with excellent diastereoselectivity.[5]
The intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system is a valuable tool for THP synthesis.[7][8] Chiral phosphoric acids can be used as catalysts to achieve high enantioselectivity in what is sometimes termed a 'clip-cycle' approach.[3][9]
Reagents: Chiral phosphoric acids (e.g., R-TRIP) are effective catalysts for the asymmetric variant of this reaction.[9]
Advantages: This method allows for the asymmetric synthesis of THPs with high enantioselectivity (up to 99% ee).[3][9]
Prins Cyclization
The Prins cyclization is a powerful and widely used acid-catalyzed reaction for the stereoselective synthesis of tetrahydropyrans from a homoallylic alcohol and an aldehyde.[10][11][12] The reaction proceeds through an oxocarbenium ion intermediate.[10][13]
Reagents: A variety of Lewis and Brønsted acids can be used to promote the reaction, including BF₃·OEt₂, InCl₃, and perrhenic acid (HReO₄).[11][14]
Advantages: This method is highly convergent and allows for the rapid construction of complex THP rings with good to excellent stereocontrol.[12] It is a key strategy in the synthesis of numerous natural products.[12]
Limitations: Potential side reactions, such as elimination or the formation of constitutional isomers, can occur. Careful choice of reagents and reaction conditions is crucial to control the stereochemical outcome.[11]
Organocatalytic Approaches
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydropyrans, offering a metal-free and environmentally benign alternative.[2][15][16][17]
This one-pot sequence involves an organocatalyzed Michael addition followed by an intramolecular hemiacetalization to form the THP ring.[18]
Reagents: Chiral squaramide-based organocatalysts are often employed.[18]
Advantages: This method allows for the synthesis of polyfunctionalized dihydro- and tetrahydropyran derivatives in good yields with moderate to excellent diastereo- and enantioselectivities.[18]
This multicomponent cascade reaction utilizes a bifunctional organocatalyst to assemble highly functionalized tetrahydropyrans from simple starting materials.[15][16]
Reagents: Quinine-based squaramide organocatalysts are effective in this transformation.[15][16]
Advantages: This approach enables the construction of THPs with up to five contiguous stereocenters in a single operation with high diastereomeric ratios and excellent enantiomeric excesses.[15][16]
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions provide a versatile method for introducing substituents onto a pre-existing tetrahydropyran ring.
Reagents: Cobalt and iron catalysts are cost-effective and low-toxicity options for coupling alkyl iodides containing a THP moiety with Grignard reagents.[19] Palladium catalysts are also widely used, for example, in oxidative Heck redox-relay strategies.[20]
Advantages: This strategy allows for the formation of new carbon-carbon bonds and the synthesis of a diverse library of substituted tetrahydropyrans.[19]
Limitations: The formation of undesired side products, such as from elimination or homocoupling, can be a challenge and may require careful optimization of reaction conditions.[19]
Comparative Data of Alternative Reagents
| Synthetic Strategy | Reagent/Catalyst | Substrates | Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
| Intramolecular Williamson Ether Synthesis | Sodium Hydride (NaH) | 6-chloro-2-hexanol | Good (not specified) | N/A | N/A | [4] |
| Intramolecular Hydroalkoxylation | p-Toluenesulfonic acid (p-TsOH) | Silylated alkenols | High (not specified) | Excellent | N/A | [5] |
| Intramolecular Oxa-Michael Addition | Chiral Phosphoric Acid (R-TRIP) | Aryl thioacrylate and alcohol fragment | 51-93% | N/A | up to 99% | [9] |
| Prins Cyclization | Perrhenic acid (HReO₄) | 3-chlorohomoallylic alcohols and aldehydes | Moderate to good | cis-2,6-disubstituted | N/A | [14] |
| Prins Cyclization | BiCl₃ (microwave-assisted) | Homoallylic alcohol and aldehyde | Good (not specified) | single diastereomer | N/A | [11] |
| Organocatalytic Domino Michael-Hemiacetalization | Squaramide catalyst | α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds | 59-91% | 26-98% de | 71-99% | [18] |
| Organocatalytic Michael/Henry/Ketalization | Quinine-based squaramide | Acetylacetone, β-nitrostyrenes, and alkynyl aldehydes | 27-80% | >20:1 | 93-99% | [15][16] |
| Metal-Catalyzed Cross-Coupling | CoCl₂ | Alkyl iodide with THP group and Grignard reagent | Low | N/A | N/A | [19] |
| Metal-Catalyzed Cross-Coupling | Fe(acac)₃ | Alkyl iodide with THP group and Grignard reagent | Better than Co (sp³-sp²) | N/A | N/A | [19] |
| Palladium-Catalyzed Oxidative Heck Redox-Relay | Pd(MeCN)₂(OTs)₂ / PyrOx ligand | Dihydropyranyl alcohol and boronic acid | Good (not specified) | Excellent (2,6-trans) | High (not specified) | [20] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-tetrahydropyran via Intramolecular Williamson Ether Synthesis[4]
-
Materials: 6-chloro-2-hexanol, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 6-chloro-2-hexanol (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux until the starting material is consumed (monitored by TLC or GC).
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure 2-methyl-tetrahydropyran.
-
Protocol 2: Organocatalytic Asymmetric Synthesis of a Functionalized Tetrahydropyran (General Procedure based on[15][16])
-
Materials: β-keto ester (1.0 equivalent), β-nitrostyrene (1.0 equivalent), alkynyl aldehyde (1.2 equivalents), quinine-based squaramide organocatalyst (10 mol%), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
To a solution of the β-keto ester and β-nitrostyrene in the solvent, the organocatalyst is added.
-
The mixture is stirred at room temperature for a specified time to allow for the initial Michael addition.
-
The alkynyl aldehyde is then added, and the reaction is stirred until completion (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Further purification by recrystallization may be performed to obtain the product with high diastereomeric and enantiomeric purity.
-
Visualizing Reaction Pathways
Intramolecular Williamson Ether Synthesis
Caption: Intramolecular Williamson Ether Synthesis Workflow.
Prins Cyclization Mechanism
Caption: Generalized Mechanism of the Prins Cyclization.
Organocatalytic Domino Michael-Hemiacetalization
Caption: Logical Flow of the Organocatalytic Domino Reaction.
References
- 1. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Tetrahydropyran synthesis [organic-chemistry.org]
- 7. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 14. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. surface.syr.edu [surface.syr.edu]
- 20. pubs.acs.org [pubs.acs.org]
Comparative Biological Profile of Tetrahydropyran Derivatives: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (B127337) (THP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities. This guide provides a comparative analysis of the anti-inflammatory, analgesic, and anticancer properties of select tetrahydropyran derivatives, supported by experimental data from various studies.
Anti-inflammatory and Analgesic Activity
Tetrahydropyran derivatives have demonstrated significant potential in modulating inflammatory pathways and alleviating pain. The following data summarizes the in vivo efficacy of several hybrid non-steroidal anti-inflammatory drugs (NSAIDs) and other THP derivatives.
Quantitative Data Summary
| Compound | Biological Activity | Assay | Efficacy (ED50 in mg/kg) | Reference Compound | Efficacy (ED50 in mg/kg) |
| Hybrid THP-Diclofenac (Compound 9) | Analgesic | Acetic Acid-Induced Writhing (mouse) | < 1.0* | Diclofenac | >10.0 |
| Hybrid THP-Acetyl Salicylic Acid | Analgesic | Acetic Acid-Induced Writhing (mouse) | ~5.0 | Acetyl Salicylic Acid | >10.0 |
| Hybrid THP-Indomethacin | Analgesic | Acetic Acid-Induced Writhing (mouse) | ~2.5 | Indomethacin | >5.0 |
| Hybrid THP-Ibuprofen | Analgesic | Acetic Acid-Induced Writhing (mouse) | ~5.0 | Ibuprofen | >10.0 |
| Hybrid THP-Ketoprofen | Analgesic | Acetic Acid-Induced Writhing (mouse) | ~2.0 | Ketoprofen | >4.0 |
| Hybrid THP-Naproxen | Analgesic | Acetic Acid-Induced Writhing (mouse) | ~2.5 | Naproxen | >5.0 |
| LS20 | Analgesic | Acetic Acid-Induced Writhing (mouse) | Not explicitly quantified, but showed significant effect | - | - |
| LS20 | Analgesic | Formalin Test (mouse) | Not explicitly quantified, but showed significant effect | - | - |
| LS20 | Anti-inflammatory | Paw Edema (mouse) | Not explicitly quantified, but showed antiedematogenic effect | - | - |
| LS19 | Anti-inflammatory | Carrageenan-Induced Paw Edema (mouse) | Showed significant effect | Diclofenac | - |
*Note: Compound 9 showed more than 10-fold less ED50 value than diclofenac.[1] All hybrid compounds showed stronger antinociceptive properties (2- to 10-fold less ED50 values) than their precursors.[1]
Anticancer Activity
Recent research has highlighted the potential of tetrahydropyran derivatives as anticancer agents, with some compounds exhibiting potent cytotoxicity against various human tumor cell lines.
Quantitative Data Summary
| Compound/Derivative Class | Cell Line | Biological Activity | Efficacy (IC50 in µM) | Reference Compound | Efficacy (IC50 in µM) |
| Tetrahydropyran-Triazole Hybrids | Various (A549, HBL-100, HeLa, SW1573, T-47D, WiDr) | Antiproliferative | Significant activity reported | Cisplatin, 5-Fluorouracil | - |
| Benzo[a]phenazine-THP derivatives | HeLa, A549, MCF-7, HL-60 | Cytotoxicity | 1.0 - 10.0 | - | - |
| Thiazoline-Tetralin-THP derivatives | MCF-7, A549 | Cytotoxicity | 4b: 69.2 (MCF-7) | - | - |
| Tetrazole-Isoxazoline-THP derivatives | A549 | Cytotoxicity | 4h: 1.51, 4i: 1.49 | - | - |
Experimental Protocols
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This widely used method assesses the efficacy of peripherally acting analgesics by measuring the reduction in visceral pain responses in mice.[1]
-
Animals: Male Swiss albino mice (20-30g) are used. Animals are acclimatized for at least one week and fasted for 12-18 hours before the experiment, with free access to water.
-
Grouping: Animals are randomly divided into control and test groups (n=6-8 per group).
-
Administration: The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 ml/kg body weight).[2]
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a continuous period of 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This in vivo model is used to evaluate acute inflammation and screen for potential anti-inflammatory drugs.[3][4]
-
Animals: Rats or mice are used. They are fasted overnight with free access to water.
-
Baseline Measurement: The initial volume of the left hind paw is measured using a plethysmometer.[5]
-
Administration: The test compound or vehicle is administered, typically orally.
-
Induction of Inflammation: One hour after administration of the test substance, a 1% carrageenan suspension in normal saline is injected into the sub-plantar surface of the left hind paw.[4][5]
-
Measurement of Edema: The paw volume is measured at several time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[5]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Formalin Test (Analgesic Activity)
This model assesses nociception and is sensitive to a broad range of analgesics. It involves two distinct phases of pain response.[5]
-
Animals: Mice are individually habituated to the observation chamber for at least one hour the day before the experiment.[5]
-
Administration: The test drug is administered prior to the formalin injection.
-
Induction of Nociception: A 2.5% formalin solution is injected subcutaneously into the plantar surface of the hind paw.[5]
-
Observation: The animal's behavior is observed, and the time spent licking or flinching the injected paw is recorded. The observation is divided into two phases:
-
Data Analysis: The duration of licking/flinching in each phase is compared between the treated and control groups.
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Inflammatory Pathway
Several tetrahydropyran derivatives exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs. The tetrahydropyran derivative LS19 has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are downstream targets of the NF-κB pathway.[6]
Caption: Proposed mechanism of anti-inflammatory action of LS19 via inhibition of the NF-κB signaling pathway.
Experimental Workflow for In Vivo Analgesic and Anti-inflammatory Screening
The following diagram illustrates a general workflow for the preclinical evaluation of tetrahydropyran derivatives for their analgesic and anti-inflammatory properties.
Caption: General experimental workflow for screening the analgesic and anti-inflammatory activity of tetrahydropyran derivatives.
References
- 1. High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 3. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Tetrahydro-2H-pyran-4-ol using GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of quality control and regulatory compliance. Tetrahydro-2H-pyran-4-ol, a valuable building block in pharmaceutical synthesis, requires rigorous purity assessment to ensure the integrity of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity analysis of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods for Purity Assessment
The selection of an analytical technique for purity determination hinges on factors such as the nature of potential impurities, the need for quantitative versus qualitative data, and the required sensitivity and selectivity. While GC-MS is a powerful tool for this purpose, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.
| Analytical Method | Parameter | This compound | Alternative: HPLC | Alternative: NMR |
| Principle | Separation and Detection | Separation by volatility and interaction with a stationary phase, followed by mass-based detection. | Separation by partitioning between a liquid mobile phase and a solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Identification and Quantification of Volatile Impurities | High sensitivity for volatile and semi-volatile organic compounds. | Quantification of non-volatile and thermally labile compounds. | Structural elucidation and absolute purity determination (qNMR). |
| Limit of Detection (LOD) | Sensitivity | Typically in the low ng/mL to pg/mL range.[1][2][3] | Generally in the low ng/mL range. | Higher, often in the µg/mL range. |
| Limit of Quantification (LOQ) | Quantitative Sensitivity | Typically in the ng/mL range.[1][2][3] | Generally in the ng/mL to low µg/mL range. | Higher, in the µg/mL range. |
| Linearity (R²) | Correlation | > 0.99[4] | > 0.99 | Not applicable in the same way, but signal intensity is proportional to the number of nuclei. |
| Precision (%RSD) | Repeatability | < 5% | < 2% | < 1% for qNMR |
| Sample Derivatization | Requirement | May be required to improve volatility and peak shape. | Generally not required. | Not required. |
In-Depth Look at GC-MS Analysis
GC-MS is particularly well-suited for the analysis of this compound due to its volatility. The technique offers high chromatographic resolution and provides mass spectra that act as a molecular fingerprint, enabling confident identification of the main component and any impurities.
Potential Impurities in this compound
The purity profile of this compound is intrinsically linked to its synthetic route. A common method for its synthesis is the reduction of Tetrahydro-4H-pyran-4-one.[5] Based on this, potential impurities could include:
-
Starting Material: Unreacted Tetrahydro-4H-pyran-4-one.
-
By-products: Isomers or products of side reactions.
-
Solvent Residues: Residual solvents used during the synthesis and purification steps, such as toluene (B28343) or ethanol.[6]
GC-MS Method Validation Data
The following table summarizes typical performance characteristics for a validated GC-MS method for the quantitative analysis of a small cyclic alcohol like this compound. These values are representative and should be established for each specific method and laboratory.
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 over a concentration range of 1-100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL[1][2][3] |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL[1][2][3] |
| Precision (Repeatability, %RSD) | ≤ 5% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Protocols
GC-MS Protocol for Purity Analysis of this compound
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or dichloromethane.
-
Prepare a series of calibration standards of this compound and any known impurities in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/min.
-
Hold at 180°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak identification is confirmed by comparing the retention time and mass spectrum of each peak with those of reference standards or by library matching (e.g., NIST library).
-
Quantification of impurities is performed using the calibration curves generated from the standards.
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams outline the experimental workflow for purity analysis and the logical relationship in comparing the analytical methods.
References
- 1. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement and validation of a quantitative GC-MS method for the detection of ∆9-THC and THC-COOH in postmortem blood and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
A Comparative Guide to Novel Synthetic Routes for Functionalized Tetrahydropyrans
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (B127337) (THP) ring is a privileged scaffold found in a multitude of bioactive natural products and pharmaceutical agents. Its stereochemically rich and conformationally defined structure makes it a crucial building block in drug discovery and development. Consequently, the development of efficient and stereoselective methods for the synthesis of functionalized THPs is a significant focus of modern organic chemistry. This guide provides an objective comparison of prominent and novel synthetic strategies for accessing these valuable heterocyclic motifs, supported by experimental data to inform the selection of the most suitable route for a given synthetic challenge.
Key Synthetic Strategies at a Glance
A variety of powerful methods have been established for the construction of the tetrahydropyran ring. This guide will focus on a comparative analysis of four major strategies: the Prins Cyclization, the Hetero-Diels-Alder Reaction, Ring-Closing Metathesis, and Organocatalytic Cascade Reactions. Each of these approaches offers distinct advantages and is suited for different synthetic contexts.
| Synthetic Strategy | Brief Description | Key Advantages | Common Limitations |
| Prins Cyclization | An acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound to form a 4-substituted tetrahydropyran. | Convergent, atom-economical, and can generate multiple stereocenters in a single step. | Can be prone to side reactions like elimination and rearrangement; stereocontrol can be challenging. |
| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a dienophile, where one or more atoms in the diene or dienophile is a heteroatom (in this case, oxygen). | Highly predictable stereochemical outcome based on well-understood transition states; excellent for constructing dihydropyran precursors to THPs.[1] | Often requires highly activated dienes or dienophiles and Lewis acid catalysis. |
| Ring-Closing Metathesis (RCM) | An intramolecular olefin metathesis reaction of a diene to form a cyclic olefin, which can be subsequently reduced to the saturated THP ring. | High functional group tolerance, applicable to the synthesis of a wide range of ring sizes, and catalyzed by well-defined ruthenium or molybdenum complexes. | Requires the synthesis of a diene precursor; catalyst cost and removal can be a concern. |
| Organocatalytic Cascades | Multi-component reactions catalyzed by small organic molecules that proceed through a series of intramolecular transformations to build the THP ring with high stereocontrol. | Metal-free, often highly enantioselective and diastereoselective, and can construct complex molecules from simple starting materials in a single pot.[2] | Substrate scope can be limited, and catalyst loading may be higher compared to metal catalysts. |
Comparative Performance Data
To provide a clearer understanding of the relative efficiencies of these methods, the following tables summarize quantitative data for the synthesis of structurally similar functionalized tetrahydropyrans.
Table 1: Synthesis of 2,6-Disubstituted Tetrahydropyran Derivatives
| Method | Starting Materials | Product | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
| Prins Cyclization | Homoallylic alcohol, Aldehyde | 4-Halotetrahydropyran | InBr₃ | 85-95 | >95:5 (cis) | - | [3] |
| Hetero-Diels-Alder | Danishefsky's diene, Aldehyde | Dihydropyranone | Jacobsen's Catalyst | 71 | - | 95 | [1] |
| RCM | Acyclic diene | Dihydropyran | Grubbs II catalyst | 95 | - | - | N/A |
| Organocatalysis | Acetylacetone (B45752), Nitrostyrene, Alkynyl aldehyde | Polysubstituted THP | Quinine-based squaramide | 80 | >20:1 | 99 | [2] |
Note: The data presented is for representative examples and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols for Key Experiments
Detailed methodologies for representative reactions are provided below to illustrate the practical application of each synthetic strategy.
Prins Cyclization for the Synthesis of a 4-Bromotetrahydropyran
Reaction Scheme:
A representative Prins cyclization reaction.
Procedure:
To an oven-dried round-bottom flask containing a magnetic stirrer is added indium(III) bromide (1.0 equiv.) and anhydrous dichloromethane (B109758). The mixture is stirred vigorously at 0 °C. A solution of the homoallylic alcohol (1.2 equiv.) and the aldehyde (1.0 equiv.) in anhydrous dichloromethane is then added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 4-bromotetrahydropyran.
Asymmetric Hetero-Diels-Alder Reaction
Reaction Scheme:
An asymmetric Hetero-Diels-Alder reaction.
Procedure:
To a flame-dried Schlenk flask under an argon atmosphere are added Jacobsen's catalyst (5 mol%) and freshly distilled dichloromethane. The solution is cooled to -78 °C. The aldehyde (1.0 equiv.) is then added, followed by the dropwise addition of Danishefsky's diene (1.2 equiv.). The reaction mixture is stirred at -78 °C and the progress is monitored by TLC. Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash chromatography to yield the enantiomerically enriched dihydropyranone.[1]
Ring-Closing Metathesis for Dihydropyran Synthesis
Reaction Scheme:
A typical Ring-Closing Metathesis reaction.
Procedure:
A solution of the acyclic diene substrate in anhydrous and degassed dichloromethane is added to a flask charged with Grubbs II catalyst (1-5 mol%) under an argon atmosphere. The reaction mixture is heated to reflux and stirred for the time required for complete conversion as indicated by TLC analysis. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired dihydropyran.
Organocatalytic Michael/Henry/Ketalization Cascade
Reaction Scheme:
Workflow for the organocatalytic cascade reaction.
Procedure:
To a vial containing a magnetic stir bar are added the quinine-based squaramide catalyst (10 mol%), acetylacetone (1.0 equiv.), and the β-nitrostyrene (1.2 equiv.) in dichloromethane. The mixture is stirred at room temperature for the time indicated by TLC for the completion of the Michael addition. Then, the alkynyl aldehyde (1.5 equiv.) is added, and the reaction is stirred until the consumption of the intermediate, as monitored by TLC. The reaction mixture is then directly loaded onto a silica gel column for purification by flash chromatography to yield the highly functionalized tetrahydropyran.[2]
Conclusion
The synthesis of functionalized tetrahydropyrans can be achieved through a variety of powerful and stereoselective methods. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the scale of the synthesis.
-
Prins cyclizations offer a convergent and atom-economical approach, particularly for 4-substituted THPs.
-
Hetero-Diels-Alder reactions provide a robust and predictable method for accessing dihydropyran precursors with excellent stereocontrol.
-
Ring-closing metathesis demonstrates broad functional group tolerance and is a powerful tool for constructing the THP core from acyclic precursors.
-
Organocatalytic cascades represent a modern and elegant strategy for the asymmetric synthesis of complex, highly functionalized tetrahydropyrans in a single operation.
By carefully considering the strengths and limitations of each method, researchers can strategically design and execute efficient syntheses of these important heterocyclic scaffolds for applications in drug discovery and natural product synthesis.
References
A Comparative Guide to the Efficacy of Reducing Agents for Tetrahydropyran-4-one
For Researchers, Scientists, and Drug Development Professionals
The reduction of tetrahydropyran-4-one to its corresponding alcohol, tetrahydropyran-4-ol, is a fundamental transformation in synthetic chemistry, pivotal for the construction of numerous pharmaceutical compounds and biologically active molecules. The choice of reducing agent is critical as it dictates not only the reaction's efficiency and yield but also the stereochemical outcome in substituted systems. This guide provides an objective comparison of common and specialized reducing agents for this purpose, supported by experimental data to inform reagent selection.
Comparative Analysis of Reducing Agent Performance
The efficacy of a reducing agent is determined by its reactivity, selectivity, and the conditions required for the transformation. Below is a summary of quantitative data for the reduction of tetrahydropyran-4-one and its derivatives using various common hydride agents and catalytic hydrogenation.
| Reducing Agent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereoselectivity (axial:equatorial) |
| Sodium Borohydride (B1222165) (NaBH₄) | Tetrahydropyran-4-one | Methanol (B129727) | 0 - RT | 1 - 4 | >95 (Typical) | N/A |
| Sodium Borohydride (NaBH₄) | 2-Methyltetrahydropyran-4-one | 2-Propanol | RT | Overnight | N/A | 81:19[1][2][3] |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydropyran-4-one | THF / Ether | 0 - RT | 1 - 2 | >95 (Typical) | N/A |
| L-Selectride® | 2-Methyltetrahydropyran-4-one | 2-Propanol | RT | Overnight | N/A | 27:73[1][2][3] |
| Catalytic Hydrogenation (Raney® Ni) | Dihydropyran | Ether | RT | < 0.5 | Quantitative | N/A |
Note: Yields for unsubstituted tetrahydropyran-4-one with NaBH₄ and LiAlH₄ are typically high and often performed quantitatively in situ; specific literature yields for this isolated step can vary but are generally excellent. The catalytic hydrogenation data refers to the reduction of the related dihydropyran to tetrahydropyran, illustrating the catalyst's activity, though conditions would be adapted for ketone reduction.
Reaction Pathway and Logic
The reduction of the ketone functionality in tetrahydropyran-4-one proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The choice of reagent influences the stereochemical course of the reaction, particularly in substituted rings, due to steric interactions.
Detailed Experimental Protocols
The following protocols are generalized procedures for the reduction of tetrahydropyran-4-one. Researchers should adapt these methods based on the specific scale and context of their reaction.
Protocol 1: Reduction using Sodium Borohydride (NaBH₄)
This method is suited for general-purpose reductions where high reactivity and stereoselectivity are not the primary concerns. It is operationally simple and uses a mild, safe reagent.
-
Reaction Setup: To a solution of tetrahydropyran-4-one (1.0 eq.) in a suitable protic solvent such as methanol or ethanol (B145695) (approx. 0.2 M concentration), cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.0 - 1.5 eq.) portion-wise to the stirred solution. Control the rate of addition to manage gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), typically complete within 1-4 hours.
-
Workup: Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extraction & Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the crude tetrahydropyran-4-ol. Purify further by column chromatography if necessary.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol uses a powerful, non-selective reducing agent and requires strictly anhydrous conditions. It is suitable for reducing ketones that may be resistant to milder agents.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether. Cool the suspension to 0 °C.
-
Reagent Addition: Add a solution of tetrahydropyran-4-one (1.0 eq.) in the same anhydrous solvent dropwise to the stirred LiAlH₄ suspension.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C and then warm to room temperature. The reaction is typically rapid (1-2 hours). Monitor by TLC or GC.
-
Workup (Fieser method): Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams). This procedure generates a granular precipitate that is easy to filter.
-
-
Extraction & Purification: Stir the resulting slurry for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent. Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.
General Experimental Workflow
The process for reducing tetrahydropyran-4-one, regardless of the specific hydride reagent, follows a consistent series of steps from setup to final analysis.
Discussion of Selectivity
Sodium Borohydride (NaBH₄): As a relatively small hydride donor, NaBH₄ typically approaches the carbonyl from the less sterically hindered face. In the case of 2-substituted tetrahydropyran-4-ones, this is the equatorial direction, leading to the formation of the axial alcohol as the major product (Felkin-Anh model). Experimental data for 2-methyltetrahydropyran-4-one shows an 81:19 ratio in favor of the axial alcohol.[1][2][3]
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a more reactive and less selective reducing agent than NaBH₄.[4] While it is also a small hydride, its high reactivity can sometimes lead to lower diastereoselectivity compared to more sterically demanding reagents. It is generally expected to favor the axial alcohol product, similar to NaBH₄.
L-Selectride® (Lithium tri-sec-butylborohydride): This reagent is characterized by its significant steric bulk.[5] This bulkiness reverses the selectivity compared to smaller hydrides. It preferentially attacks from the more open axial direction to avoid steric clash with the pyran ring, resulting in the equatorial alcohol as the major product. For 2-methyltetrahydropyran-4-one, L-Selectride provides the equatorial alcohol in a 73:27 ratio.[1][2][3]
Catalytic Hydrogenation: This method can be highly effective but requires careful catalyst and condition selection to avoid over-reduction or side reactions. Raney® Nickel is a common catalyst for such transformations.[2] While highly efficient for reducing double bonds, its use for ketone reduction to the alcohol must be controlled to prevent further hydrogenolysis.
Meerwein-Ponndorf-Verley (MPV) Reduction: This method utilizes an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) and a sacrificial alcohol (isopropanol) to perform a reversible hydride transfer.[6][7][8] A key advantage is its high chemoselectivity, as it typically does not reduce other functional groups like esters or alkenes.[6][7] This makes it a valuable option when functional group tolerance is required.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. L-selectride - Wikipedia [en.wikipedia.org]
- 6. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 7. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
The Pyran Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The pyran ring, a six-membered heterocyclic ether, is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with diverse pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyran-based drug candidates, offering insights for researchers, scientists, and drug development professionals. We will explore key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity of Pyran-Based Compounds
Pyran derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways or the induction of apoptosis.[4][5]
Structure-Activity Relationship Insights
The anticancer efficacy of pyran-based compounds is highly dependent on the nature and position of substituents on the pyran ring and any fused ring systems. For instance, in a series of chromeno-annulated pyran analogues, specific substitutions led to enhanced cytotoxicity against various cancer cell lines.[4] Compound 27 , for example, showed pronounced inhibitory action against breast cancer cell lines (MDA-MB-231 and MCF-7), while compound 28 was particularly effective against the human lung cancer cell line A549.[4] Similarly, the fusion of coumarin (B35378) and chalcone (B49325) moieties using a pyran linker has yielded compounds with significant effects in HCT 116 and MiaPaCa-2 cell lines.[4]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50) of selected pyran-based compounds against various human cancer cell lines.
| Compound ID | Core Structure | R Group(s) | Cell Line | IC50 (µM) | Reference(s) |
| 27 | Chromeno-annulated pyran | Specific substitutions | MDA-MB-231 (Breast) | Not specified | [4] |
| MCF-7 (Breast) | Not specified | [4] | |||
| HeLa (Cervical) | High cytotoxicity | [4] | |||
| 28 | Chromeno-annulated pyran | Specific substitutions | A549 (Lung) | 2.53 | [4] |
| HeLa (Cervical) | High cytotoxicity | [4] | |||
| 29 | Chromeno-annulated pyran | Specific substitutions | MDA-MB-231 (Breast) | High cytotoxicity | [4] |
| 59 | Naphthoflavone | Specific substitutions | MiaPaCa-2 (Pancreatic) | 1.93 | [4] |
| MCF-7 (Breast) | 5.63 | [4] | |||
| 77 | 2,4-diarylpyrano[3,2-c]chromen-5(4H)-one | Specific substitutions | HCT 116 (Colon) | 1.4 | [4] |
| MiaPaCa-2 (Pancreatic) | 4.3 | [4] | |||
| 3d | 3-Acetylcoumarin derivative | 1,4-dihydropyridine ring | Breast Cancer Cell Line | 0.018 | [6] |
| 4d | 4H-pyran derivative | Specific substitutions | HCT-116 (Colorectal) | 75.1 | [1] |
| 4k | 4H-pyran derivative | Specific substitutions | HCT-116 (Colorectal) | 85.88 | [1] |
| 11 | Naphthoquinone-pyran hybrid | Specific substitutions | Various Cancer Cell Lines | 0.15 – 1.55 | [2] |
Signaling Pathway and Experimental Workflow
Many pyran-based anticancer agents exert their effects by modulating critical signaling pathways, such as the PI3K/Akt/mTOR pathway, or by inducing apoptosis through caspase activation.[1][5]
Neuroprotective Activity of Pyran-Based Compounds
Pyran-containing scaffolds are also prominent in the development of agents for neurodegenerative diseases, particularly Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]
Structure-Activity Relationship Insights
For coumarin-based derivatives, the presence of specific side chains significantly influences their inhibitory activity against cholinesterases. For example, a 3-(4-aminophenyl)-coumarin derivative (12 ) showed potent AChE inhibition, while another derivative (13 ) was a more effective BuChE inhibitor.[3] The introduction of a propargylamine (B41283) functional group in certain coumarin derivatives also demonstrated high potential.[3]
Quantitative Comparison of Anti-Cholinesterase Activity
The following table presents the in vitro inhibitory activity (IC50) of selected pyran-based compounds against AChE and BuChE.
| Compound ID | Core Structure | Target Enzyme | IC50 (µM) | Reference(s) |
| 12 | 3-(4-aminophenyl)-coumarin | AChE | 0.011 | [3] |
| 13 | 3-(4-aminophenyl)-coumarin | BuChE | 0.017 | [3] |
| 23 | 3-O-substituted xanthone | AChE | 0.88 ± 0.04 | [3] |
| 24 | 3-O-substituted xanthone | AChE | 0.88 ± 0.15 | [3] |
| 46 | Isoflavone derivative | AChE | 4.60 | [3] |
| BuChE | 5.92 | [3] | ||
| 49 | 2-phenyl-4H-chromen-4-one | AChE | 0.008 | [3] |
| 50 | 2-phenyl-4H-chromen-4-one | AChE | 0.008 | [3] |
| 51 | 2-phenyl-4H-chromen-4-one | AChE | 0.0118 | [3] |
Antimicrobial Activity of Pyran-Based Compounds
The pyran scaffold is also a valuable template for the development of novel antimicrobial agents.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of a pyrano[2,3-c] pyrazole (B372694) derivative against various bacterial strains.
| Compound ID | Core Structure | Bacterial Strain | MIC (mg/mL) | Reference(s) |
| 5c | Pyrano[2,3-c] pyrazole | Escherichia coli | 6.25 | [7] |
| Klebsiella pneumoniae | 6.25 | [7] | ||
| Listeria monocytogenes | 50 | [7] |
Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyran-based compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is commonly used to screen for AChE inhibitors.
-
Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) (substrate), DTNB (Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, AChE enzyme solution, DTNB, and the test compound at various concentrations.
-
Reaction Initiation: Start the reaction by adding the acetylthiocholine substrate.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The pyran scaffold continues to be a highly versatile and privileged structure in the design and discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications to the pyran core can lead to potent and selective compounds targeting a range of biological processes implicated in cancer, neurodegenerative disorders, and infectious diseases. The provided data and protocols serve as a valuable resource for the ongoing research and development of novel pyran-based drug candidates.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of Tetrahydro-2H-pyran-4-ol
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Tetrahydro-2H-pyran-4-ol, a versatile building block in organic synthesis, requires careful consideration for its disposal due to its flammable nature. This guide provides essential safety and logistical information, outlining the procedural steps for the proper disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following are general but critical safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ignition Sources: As a flammable liquid, keep this compound and its waste away from open flames, sparks, hot surfaces, and any potential ignition sources.
-
Spill Management: Have a chemical spill kit readily available. In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, properly labeled container for disposal.
Waste Classification and Regulatory Framework
This compound is classified as a flammable liquid. Under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), this characteristic typically designates it as a hazardous waste.
| Hazard Characteristic | EPA Waste Code | Description |
| Ignitability | D001 | Liquids with a flash point of less than 60°C (140°F).[1][2] |
The disposal of D001 hazardous waste is subject to Land Disposal Restrictions (LDRs), which mandate that the waste be treated to reduce its hazardous properties before it can be disposed of in a landfill.[3][4]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic approach from collection to final disposition.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect waste this compound in a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.
-
No Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, to prevent dangerous chemical reactions.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the D001 characteristic code. The accumulation start date must also be clearly marked.
2. On-Site Storage:
-
Accumulation Point: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste accumulation area that is secure and away from ignition sources.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
-
Regulatory Time Limits: Be aware of the RCRA time limits for accumulating hazardous waste on-site, which vary depending on the generator's status (Very Small, Small, or Large Quantity Generator).
3. Waste Treatment and Disposal:
Due to the flammable nature of this compound, direct disposal to land or sewer is strictly prohibited. The primary treatment method for this type of waste is thermal destruction.
-
Incineration: High-temperature incineration at a licensed hazardous waste treatment facility is the most common and effective method for destroying flammable organic compounds. This process breaks down the chemical into less hazardous components, such as carbon dioxide and water.
-
Fuel Blending: In some cases, flammable liquid waste can be blended with other fuels and used as an alternative fuel source in industrial furnaces or kilns, provided it meets specific criteria.
-
Advanced Oxidation Processes (AOPs): For aqueous waste streams containing this compound, advanced oxidation processes may be a viable treatment option.[5][6] These technologies utilize powerful oxidizing agents like hydroxyl radicals to break down organic pollutants.[5][7] However, the feasibility and specific parameters for AOP treatment of this compound would require laboratory-scale treatability studies.
4. Professional Waste Management:
-
Licensed Contractor: The disposal of hazardous waste must be handled by a licensed and reputable hazardous waste management contractor.
-
Manifesting: A hazardous waste manifest, a legal document that tracks the waste from the point of generation to its final destination, is required for off-site transportation and disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Quantitative Data and Experimental Protocols
Publicly available, specific quantitative disposal limits (e.g., concentration-based limits for landfill or wastewater discharge after treatment) for this compound are not readily found. Disposal regulations are primarily based on the hazardous waste classification (D001) and require treatment to remove the characteristic of ignitability.
Similarly, detailed, validated experimental protocols for the neutralization or chemical degradation of this compound at a laboratory scale are not widely published. The development of such protocols would necessitate specific research and treatability studies to ensure safety, efficacy, and compliance with all applicable regulations. Researchers should consult with their institution's Environmental Health and Safety (EHS) department for guidance on any potential in-lab treatment procedures, which must be conducted in accordance with all hazardous waste regulations.
By adhering to these procedures and maintaining a commitment to safety and environmental responsibility, laboratory professionals can ensure the proper and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Tetrahydro-2H-pyran-4-ol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Tetrahydro-2H-pyran-4-ol, including personal protective equipment (PPE), operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles or a full-face shield to protect against splashes.[1][2][3] Standard safety glasses are not sufficient.[1] |
| Hand Protection | Chemical-resistant Gloves | Wear chemical-resistant protective gloves.[3] Nitrile gloves may offer suitable protection, but it is important to inspect them for any signs of degradation before use.[1] Always dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Body Protection | Laboratory Coat or Protective Suit | A chemical-resistant lab coat should be worn and fully buttoned.[1] For greater protection, flame-retardant antistatic protective clothing can be used. |
| Respiratory Protection | Fume Hood or Respirator | Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1] If engineering controls are insufficient, a NIOSH-certified respirator with an appropriate cartridge for organic vapors should be used.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and designated waste containers, are readily available.[1]
-
PPE Inspection: Carefully inspect all PPE for any damage or contamination before use.[1]
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.[1]
2. Handling:
-
Dispensing: All manipulations of this compound should be conducted within a certified chemical fume hood to avoid the generation of aerosols or vapors.[1]
-
Avoid Contact: Handle the chemical with care to prevent contact with skin, eyes, and clothing.[4][5]
-
Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[2][4] Take precautionary measures against static discharges.[2]
3. Spill Management:
-
Small Spills: For minor spills, absorb the material with an inert absorbent material such as sand or vermiculite.[1]
-
Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal.[4]
-
Ventilation: Ensure adequate ventilation during cleanup.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and adhere to regulatory requirements.
-
Waste Segregation and Collection:
-
Container Requirements:
-
Waste containers must be made of a compatible material and have a secure, screw-top cap.
-
Keep waste containers closed when not in use.[4]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and a detailed list of the contents.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety procedures for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
